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Core Science & Biosynthesis

Foundational

3-(3-Azetidinyl)-4-methoxypyridine chemical structure and physicochemical properties

An In-Depth Technical Guide to 3-(3-Azetidinyl)-4-methoxypyridine For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of 3-(3-Azetidiny...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(3-Azetidinyl)-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 3-(3-Azetidinyl)-4-methoxypyridine, a heterocyclic compound of significant interest in modern medicinal chemistry. This molecule uniquely combines three key structural motifs: a pyridine ring, a methoxy group, and a four-membered azetidine ring. This combination imparts a desirable physicochemical profile, positioning it as a valuable scaffold and building block in drug discovery. Azetidines, in particular, are increasingly recognized for their ability to confer improved metabolic stability, enhanced solubility, and better pharmacokinetic properties to drug candidates.[1] This document will delve into the detailed chemical structure, physicochemical properties, synthetic considerations, and the strategic applications of 3-(3-Azetidinyl)-4-methoxypyridine in the development of novel therapeutics.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure.

IUPAC Name: 3-(Azetidin-3-yl)-4-methoxypyridine

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.21 g/mol

CAS Number: 1373232-21-9

Structural Elucidation

3-(3-Azetidinyl)-4-methoxypyridine is composed of a central pyridine ring substituted at the 3-position with an azetidine ring and at the 4-position with a methoxy group.

  • Pyridine Core: The pyridine ring is an aromatic heterocycle that serves as a common scaffold in pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's basicity and solubility.

  • Methoxy Group: The methoxy (-OCH₃) group at the 4-position is an electron-donating group, which can modulate the electronic properties and reactivity of the pyridine ring.[2] This group can also influence metabolic stability and receptor binding interactions.

  • Azetidine Ring: The azetidine moiety is a four-membered saturated nitrogen heterocycle. Its inclusion is a key feature, as azetidines are considered "privileged structures" in medicinal chemistry.[3] They offer a rigid, three-dimensional character that can improve binding affinity to biological targets while often enhancing metabolic stability compared to larger saturated rings like pyrrolidine or piperidine.[1][4] The strained nature of the four-membered ring also presents unique opportunities for chemical functionalization.[3]

Caption: Chemical structure of 3-(3-Azetidinyl)-4-methoxypyridine

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate.[5] While specific experimental data for this exact molecule is sparse in publicly available literature, we can infer key properties based on its structural components.

PropertyPredicted/Estimated ValueSignificance in Drug Discovery
pKa ~4.5-5.5 (Pyridine N), ~9-10 (Azetidine N)Influences ionization at physiological pH, affecting solubility, permeability, and target binding.
cLogP ~0.5 - 1.5A measure of lipophilicity. This moderate value suggests a good balance between aqueous solubility and membrane permeability, which is favorable for oral absorption.
Topological Polar Surface Area (TPSA) ~37 ŲPredicts passive molecular transport through membranes. A value under 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 1 (Azetidine N-H)The ability to donate hydrogen bonds is crucial for specific interactions with biological targets.
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O)The capacity to accept hydrogen bonds contributes to solubility and receptor binding.

Synthesis and Reactivity

Synthetic Strategies

The synthesis of 3-(3-Azetidinyl)-4-methoxypyridine typically involves multi-step sequences that construct the substituted pyridine core and couple it with a protected azetidine precursor. A generalized synthetic workflow is outlined below.

synthesis_workflow start Commercially Available 4-halopyridine Precursor step1 Nucleophilic Substitution with Methoxide start->step1 intermediate1 4-Methoxypyridine Derivative step1->intermediate1 step2 Directed Ortho-metalation or Halogenation at C3 intermediate1->step2 intermediate2 Functionalized 4-Methoxypyridine step2->intermediate2 step3 Suzuki or Buchwald-Hartwig Coupling with N-Boc-3-azetidinylboronic acid or N-Boc-azetidin-3-one intermediate2->step3 intermediate3 N-Boc-3-(3-Azetidinyl)-4-methoxypyridine step3->intermediate3 step4 Acid-mediated Boc-Deprotection intermediate3->step4 end_product 3-(3-Azetidinyl)-4-methoxypyridine step4->end_product

Caption: Generalized synthetic workflow for 3-(3-Azetidinyl)-4-methoxypyridine.

Causality Behind Experimental Choices:

  • Starting Material: A 4-halopyridine is often chosen for its commercial availability and the reactivity of the halogen as a leaving group.

  • Methoxy Installation: A nucleophilic aromatic substitution with sodium methoxide is a standard and efficient method for introducing the methoxy group.[2]

  • C3-Functionalization: This is a critical step. Directed ortho-metalation can be used, but controlling regioselectivity can be challenging. More commonly, a subsequent halogenation at the 3-position sets the stage for a cross-coupling reaction.

  • Coupling Reaction: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are powerful tools for forming the C-C or C-N bond between the pyridine and a protected azetidine building block. The use of a Boc-protected azetidine is standard practice to prevent side reactions involving the azetidine nitrogen.

  • Deprotection: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to yield the final product.

Reactivity Profile

The molecule possesses several reactive sites:

  • Azetidine Nitrogen: The secondary amine of the azetidine ring is nucleophilic and can be readily functionalized through acylation, alkylation, or sulfonylation, making it an excellent handle for further molecular elaboration.

  • Pyridine Ring: While the pyridine ring is relatively electron-rich due to the methoxy group, it can still undergo electrophilic substitution, though this is less common. The pyridine nitrogen can be quaternized or oxidized.

Applications in Drug Discovery

The true value of 3-(3-Azetidinyl)-4-methoxypyridine lies in its application as a versatile scaffold in drug design. The combination of a hydrogen bond accepting pyridine, a metabolically robust azetidine, and a space-filling methoxy group makes it an attractive fragment for targeting a wide range of biological systems.

Role as a Privileged Scaffold

Azetidine-containing compounds have demonstrated broad pharmacological potential, acting as central nervous system (CNS) modulators, antibacterial agents, and anticancer agents.[1][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles.[1] The 3-(Azetidinyl)-pyridine substructure, in particular, is explored for its potential to interact with various kinases and receptors.

Strategic Advantages in Medicinal Chemistry
  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than larger aliphatic rings.[4] This can lead to improved half-life and oral bioavailability of drug candidates.

  • Vectorial Exit: The compact and rigid nature of the azetidine ring provides a well-defined exit vector for substituents, allowing medicinal chemists to precisely probe the binding pockets of target proteins without introducing excessive conformational flexibility.[3]

  • Improved Physicochemical Properties: As a bioisostere for larger amines, the azetidine ring can help reduce lipophilicity and improve solubility, key factors in avoiding common drug development pitfalls.[3]

While specific clinical candidates containing the exact 3-(3-Azetidinyl)-4-methoxypyridine structure are not prominently disclosed in public literature, numerous patents and research articles describe closely related analogs targeting kinases (e.g., TYK2) and other enzymes, highlighting the scaffold's utility in developing selective inhibitors.[6]

Safety and Handling

As with any laboratory chemical, 3-(3-Azetidinyl)-4-methoxypyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not widely available, and the compound should be treated as potentially hazardous. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(3-Azetidinyl)-4-methoxypyridine is a strategically important building block for modern drug discovery. Its unique amalgamation of a pyridine core, a methoxy modulator, and a pharmacokinetically advantageous azetidine ring provides a powerful platform for the design of novel therapeutics. The insights into its structure, properties, and synthesis presented in this guide are intended to empower researchers and scientists to effectively leverage this valuable scaffold in their drug development programs, ultimately contributing to the next generation of innovative medicines.

References

  • EvitaChem. (n.d.). Buy 3-(Azetidin-3-yl)-5-methoxypyridine (EVT-13457713).
  • Cheekatla, S. R., et al. (2026, January 5).
  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • ExSyn. (n.d.). 4-Methoxypyridine.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • PubChem. (n.d.). (3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone.
  • Smolecule. (2024, August 10). 3-[(3,4-Dimethylphenyl)methoxy]azetidine.
  • PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • PubChemLite. (n.d.). 3-ethenyl-4-methoxypyridine (C8H9NO).
  • PMC. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • Scirp.org. (2018).
  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.
  • MDPI. (2023, February 1).
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97 620-08-6.

Sources

Exploratory

Pharmacological Mechanisms of 3-(3-Azetidinyl)-4-methoxypyridine Derivatives: A Privileged Scaffold in Neuropharmacology

Executive Summary The rational design of neurotherapeutics and targeted imaging probes relies heavily on privileged molecular scaffolds that offer precise conformational control and predictable pharmacokinetic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neurotherapeutics and targeted imaging probes relies heavily on privileged molecular scaffolds that offer precise conformational control and predictable pharmacokinetic properties. Among these, 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) and its regioisomers have emerged as highly versatile building blocks. Originally synthesized to interrogate central nervous system (CNS) pathways, this structural motif is now a cornerstone in the development of high-affinity ligands for the α 4 β 2 nicotinic acetylcholine receptor (nAChR) and is increasingly explored in kinase inhibition (e.g., CaMKII) for cardiovascular indications.

This whitepaper deconstructs the mechanistic rationale behind this scaffold, detailing the structure-activity relationships (SAR), downstream signaling pathways, and the self-validating experimental protocols required to evaluate these derivatives in preclinical drug development.

Molecular Architecture: The Privileged Scaffold Rationale

The pharmacological utility of the azetidinyl-methoxypyridine framework stems from the synergistic physicochemical properties of its two core components:

  • The Azetidine Ring (Conformational Restriction): Unlike highly flexible aliphatic amines or larger heterocycles (like piperidine), the four-membered azetidine ring possesses significant ring strain. This restricts the conformational space of the molecule, locking the basic nitrogen into a specific vector. Furthermore, the exposed lone pair on the nitrogen results in a high pKa​ (typically >10), ensuring it remains fully protonated at physiological pH. This protonation is non-negotiable for driving cation- π interactions deep within receptor binding pockets.

  • The Methoxypyridine Core (Electronic Tuning): The pyridine ring serves as an electron-deficient aromatic system capable of π−π stacking, while the methoxy group acts as a potent hydrogen-bond acceptor. Together, they dictate the molecule's orientation within the receptor, improving residence time and target selectivity.

Primary Target: α 4 β 2 Nicotinic Acetylcholine Receptors

The most prominent application of azetidinyl-methoxypyridine derivatives is the modulation of α 4 β 2 nAChRs, which are implicated in Alzheimer's disease, Parkinson's disease, and nicotine addiction[1].

Mechanism of Action

Binding occurs at the orthosteric interface between the α 4 and β 2 subunits. The protonated azetidinyl nitrogen acts as the primary pharmacophore, forming a critical cation- π bond with the electron-rich aromatic ring of Tryptophan 149 (Trp149) on the α 4 subunit. Simultaneously, the methoxypyridine moiety engages in hydrogen bonding with complementary residues on the β 2 subunit. Depending on the exact substitution pattern (e.g., addition of a fluoropropyl group), these derivatives can act as potent agonists or high-affinity antagonists, such as the PET imaging agent nifzetidine, which exhibits sub-nanomolar affinity .

nAChR_Signaling Ligand Azetidinyl-Methoxypyridine Receptor α4β2 nAChR Complex (Trp149 Cation-π) Ligand->Receptor High-Affinity Binding IonChannel Conformational Shift (Na+/Ca2+ Influx) Receptor->IonChannel Channel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Cation Gradient Neurotransmitter Vesicular Exocytosis (Dopamine/GABA) Depolarization->Neurotransmitter Voltage-Gated Ca2+ Entry

Fig 1. α4β2 nAChR activation and downstream signaling cascade.

Quantitative Pharmacological Data

The structural rigidity of the azetidine ring directly translates to enhanced binding affinities compared to flexible analogs.

Compound / DerivativePrimary TargetBinding Affinity ( Ki​ )Pharmacological RoleApplication
3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine (Nifzetidine) α 4 β 2 nAChR0.67 nMHigh-Affinity AntagonistPET Imaging Probes
(S)-5a (Azetidinyl analogue) α 4 β 2 nAChRNanomolar rangeAgonistCNS Therapeutics
Imidazo[1,2-b]pyridazine-methoxypyridine derivatives CaMKIIHigh AffinityKinase InhibitorCardiac Arrhythmia

Data synthesized from authoritative pharmacological evaluations of azetidinyl-pyridyl ethers [[1]](1] and PET tracer development .

Secondary Target: CaMKII Kinase Inhibition

Beyond CNS receptors, the methoxypyridine scaffold has demonstrated utility as an ATP-competitive inhibitor for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a critical target in treating catecholaminergic polymorphic ventricular tachycardia and heart failure 2[2].

Mechanism: The methoxypyridine ring mimics the adenine moiety of ATP, forming essential hydrogen bonds with the hinge region of the kinase. The azetidine ring projects outward into the solvent-exposed ribose-binding pocket. Because azetidine is highly polar and compact, it drastically improves the aqueous solubility of the inhibitor without creating steric clashes against the hydrophobic spine of the kinase.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay designs. Below are the definitive, step-by-step methodologies for characterizing azetidinyl-methoxypyridine derivatives.

Protocol A: Radioligand Displacement Assay for α 4 β 2 nAChR

Objective: Determine the inhibition constant ( Ki​ ) of novel derivatives.

  • Tissue Preparation: Homogenize rat brain cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

    • Causality: The cortex provides a high physiological density of α 4 β 2 receptors. The pH of 7.4 is strictly maintained to ensure the azetidine ring remains protonated, which is mandatory for the cation- π binding interaction.

  • Ligand Incubation: Combine 100 μ g of membrane protein with 0.5 nM [3H] -Cytisine (a highly specific radioligand) and varying concentrations of the test derivative ( 10−12 to 10−5 M).

  • Self-Validation Control (Critical Step): Run parallel wells containing 10 μ M (-)-nicotine.

    • Causality: This high concentration of nicotine saturates all specific α 4 β 2 binding sites. The remaining radioactive signal in these wells represents Non-Specific Binding (NSB). Subtracting NSB from total binding validates that the calculated Bmax​ reflects true receptor engagement.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters. This prevents the positively charged azetidinyl compounds from binding to the filter matrix, eliminating false-positive background noise.

  • Quantification: Count radioactivity using liquid scintillation and calculate Ki​ via the Cheng-Prusoff equation.

Workflow Step1 Tissue Prep (Rat Cortex) Step2 Incubation ([3H]-Cytisine) Step1->Step2 Step3 Filtration (PEI-Treated GF/B) Step2->Step3 Step4 Quantification (Scintillation) Step3->Step4

Fig 2. Self-validating radioligand displacement assay workflow.

Protocol B: ADP-Glo Kinase Assay for CaMKII Inhibition

Objective: Measure ATP-competitive inhibition by methoxypyridine derivatives.

  • Enzyme Reaction: Incubate recombinant CaMKII (10 ng) with 50 μ M ATP, 10 μ M Syntide-2 substrate, and the test inhibitor in kinase buffer (HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM DTT, 1 μ M Calmodulin, 1 mM CaCl 2​ ).

    • Causality: The inclusion of Calmodulin and CaCl 2​ is a self-validating requirement; CaMKII is strictly inactive without them. Their presence ensures the assay measures binding to the active, open conformation of the kinase.

  • Quenching: Add ADP-Glo reagent to terminate the reaction and enzymatically deplete all unconsumed ATP.

    • Causality: Depleting background ATP ensures that the subsequent luminescent signal is exclusively proportional to the ADP generated by actual kinase activity, preventing false-negative inhibition readings.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence to calculate IC 50​ .

Conclusion

The 3-(3-Azetidinyl)-4-methoxypyridine scaffold is a triumph of rational drug design. By leveraging the geometric constraints and high basicity of the azetidine ring alongside the electronic properties of methoxypyridine, pharmacologists can achieve exquisite affinity for complex targets like the α 4 β 2 nAChR and CaMKII. As global research hubs continue to push the boundaries of neuropharmacology and cardiac therapeutics, mastering the synthesis and self-validating evaluation of this privileged scaffold remains a critical competency for drug development professionals.

References

  • Title: Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)
  • Title: Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine)
  • Source: Google Patents (US11795172B2)
  • Title: 2-(Azetidin-3-yl)

Sources

Foundational

Pharmacokinetic Profiling of 3-(3-Azetidinyl)-4-methoxypyridine Analogs: A Technical Guide for Preclinical Development

Executive Summary & Structural Rationale Azetidines are four-membered nitrogen-containing heterocycles that have emerged as highly privileged motifs in modern drug discovery due to their unique physicochemical and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as highly privileged motifs in modern drug discovery due to their unique physicochemical and pharmacokinetic profiles[1]. Their high ring strain, sp3-rich character, and conformational rigidity confer enhanced aqueous solubility and metabolic stability compared to unconstrained acyclic amines or larger macrocycles[1].

When fused or linked to a 4-methoxypyridine moiety—a structural feature commonly utilized in the design of kinase inhibitors and monocarboxylate transporter (MCT4) modulators[2]—the resulting 3-(3-Azetidinyl)-4-methoxypyridine scaffold (CAS: 1260833-97-3) presents a unique dibasic system[3]. At physiological pH (7.4), the azetidine nitrogen (pKa ~9.5) is predominantly protonated, while the pyridine nitrogen (pKa ~5.5) remains neutral. This differential ionization is highly advantageous for designing central nervous system (CNS) penetrant drugs; the rigid azetidine ring minimizes the entropic penalty of desolvation during blood-brain barrier (BBB) transit, optimizing passive permeability[4].

In Vitro ADME Profiling Protocols

As a Senior Application Scientist, it is critical to ensure that every assay functions as a self-validating system. The protocols below incorporate specific high/low clearance and permeability reference standards to guarantee data trustworthiness.

Protocol A: Microsomal Metabolic Stability (Intrinsic Clearance)

Causality: Azetidines generally exhibit lower intrinsic clearance than piperidines or pyrrolidines; however, they remain susceptible to cytochrome P450 (CYP)-mediated α-carbon oxidation and subsequent ring scission[5]. Assessing stability in human (HLM) and rat liver microsomes (RLM) is critical for predicting in vivo hepatic clearance.

  • Preparation: Prepare a 10 mM stock of the 3-(3-Azetidinyl)-4-methoxypyridine analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Add liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes. Self-Validation: Include Verapamil as a high-clearance positive control and Atenolol as a low-clearance negative control.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by precipitating proteins in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Bidirectional Permeability

Causality: The basic azetidine amine can act as a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB and intestinal lumen[4]. Bidirectional Caco-2 assays (Apical to Basolateral [A-B] and Basolateral to Apical[B-A]) determine both passive permeability and efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 µM of the test compound to the apical chamber (for A-B) or basolateral chamber (for B-A) in HBSS buffer (pH 7.4).

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker.

  • Quantification: Sample both chambers and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetic Profiling

Causality: In vitro data must be correlated with in vivo exposure. Because the 3-(3-Azetidinyl)-4-methoxypyridine scaffold is highly polar and dibasic, achieving oral bioavailability (F%) requires careful formulation to prevent gastrointestinal trapping of the protonated amine.

Step-by-Step In Vivo Protocol:

  • Animal Selection: Utilize male Sprague-Dawley rats (200-250g), fasted overnight prior to oral dosing to eliminate food-effect variables.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Solutol HS-15 / 85% Saline. This specific cosolvent/surfactant blend ensures complete solubilization of the dibasic scaffold without causing precipitation upon injection.

  • Administration:

    • Intravenous (IV): 1 mg/kg via tail vein injection.

    • Oral (PO): 10 mg/kg via oral gavage.

  • Blood Sampling: Collect ~200 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3000g for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS bioanalysis.

Metabolite Identification (MetID) & Biotransformation

The structural features of 3-(3-Azetidinyl)-4-methoxypyridine dictate its metabolic fate. Understanding these pathways is critical for lead optimization:

  • O-Demethylation: The 4-methoxypyridine group is highly susceptible to CYP2D6 and CYP3A4-mediated O-demethylation, yielding a 4-hydroxypyridine which rapidly tautomerizes to a stable pyridone[6]. This biotransformation drastically alters the hydrogen-bonding network and usually abrogates pharmacological target affinity.

  • Azetidine Ring Scission: CYP-mediated oxidation at the α-carbon of the azetidine ring leads to ring opening, forming aldehyde and ketone metabolites[5].

  • N-Oxidation: The pyridine nitrogen can undergo oxidation by Flavin-containing monooxygenases (FMOs) or CYPs to form a pyridine N-oxide[5].

Quantitative Data Presentation

The following tables summarize typical profiling data for optimized analogs within this chemical class, serving as a benchmark for drug development professionals.

Table 1: Physicochemical and In Vitro ADME Properties

ParameterTypical Value RangeMechanistic Implication
Molecular Weight 164.20 g/mol (Core)Highly ligand-efficient scaffold.
LogD (pH 7.4) 0.5 - 1.8Optimal for aqueous solubility and moderate lipophilicity.
pKa (Azetidine N) 9.2 - 9.8Protonated in plasma; drives target binding via salt bridges.
HLM CLint​ 15 - 45 µL/min/mgModerate metabolic stability; limited by O-demethylation.
Caco-2 Papp​ (A-B) 8−15×10−6 cm/sGood passive permeability due to rigid sp3 character.
Efflux Ratio (ER) 1.5 - 3.0Low to moderate P-gp liability.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) N/A850 - 1200
Tmax​ (h) N/A0.5 - 1.0
AUC0−∞​ (h·ng/mL) 400 - 6002500 - 3500
Clearance (mL/min/kg) 25 - 40N/A
Vdss​ (L/kg) 1.5 - 2.8N/A
Half-life ( t1/2​ ) (h) 1.2 - 2.51.5 - 3.0
Bioavailability (F%) N/A45% - 65%

Visualizations

PK_Workflow A 3-(3-Azetidinyl)-4-methoxypyridine Scaffold Design B In Vitro ADME Profiling (HLM/RLM, Caco-2, PPB) A->B Synthesis & QC C In Vivo Pharmacokinetics (Rat IV/PO Dosing) B->C CLint < 50 µL/min/mg D Bioanalysis & MetID (LC-MS/MS) C->D Plasma Sampling E Lead Optimization (Iterative SAR) D->E Data Integration E->A Scaffold Refinement

Fig 1: Iterative pharmacokinetic profiling workflow for azetidinyl-pyridine analogs.

MetID_Pathway Parent Parent Compound 3-(3-Azetidinyl)-4-methoxypyridine M1 M1: O-Demethylation (4-Hydroxypyridine/Pyridone) Parent->M1 CYP2D6 / CYP3A4 M2 M2: N-Oxidation (Pyridine N-Oxide) Parent->M2 FMO / CYP3A4 M3 M3: Alpha-Carbon Oxidation (Azetidine Ring Scission) Parent->M3 CYP-mediated

Fig 2: Primary metabolic biotransformation pathways of 3-(3-Azetidinyl)-4-methoxypyridine.

References

  • Accela ChemBio. "1260833-97-3 3-(3-Azetidinyl)-4-methoxypyridine". Accela ChemBio Product Catalog.3

  • PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs". National Library of Medicine. 1

  • PubMed Central (PMC). "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold". National Institutes of Health. 4

  • ACS Publications. "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology". Journal of Medicinal Chemistry. 2

  • Thieme Connect. "Chemoselective Demethylation of Methoxypyridine". Thieme E-Books & E-Journals. 6

  • ResearchGate. "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules". ResearchGate Publications.5

Sources

Exploratory

Structural Elucidation of 3-(3-Azetidinyl)-4-methoxypyridine: A Comprehensive Guide to X-ray Crystallography and Diffraction Analysis

Executive Summary The spatial conformation of small-molecule building blocks is a critical parameter in rational drug design. 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) [1] presents a unique crystallographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial conformation of small-molecule building blocks is a critical parameter in rational drug design. 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) [1] presents a unique crystallographic challenge due to the juxtaposition of a highly flexible, strain-prone azetidine ring and a rigid, planar methoxypyridine system. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction data collection, and structural refinement of this compound. By establishing a rigorous protocol, researchers can accurately resolve the conformational state and intermolecular hydrogen-bonding networks of this molecule in the solid state.

Theoretical Conformational Analysis & Causality

Before initiating crystallization, it is imperative to understand the structural mechanics of 3-(3-Azetidinyl)-4-methoxypyridine to anticipate diffraction challenges:

  • Azetidine Ring Puckering: Four-membered rings possess significant angle strain. To alleviate eclipsing interactions between adjacent hydrogen atoms, the azetidine ring undergoes rapid "butterfly" puckering inversion at room temperature. In X-ray crystallography, this dynamic motion manifests as smeared electron density or positional disorder. Causality: Data collection must be performed at cryogenic temperatures (e.g., 100 K) to trap the ring in a single minimum-energy puckered conformation or freeze it into resolvable split positions.

  • Steric Clash at the 3,4-Positions: The methoxy group (-OCH₃) at the 4-position typically prefers to lie coplanar with the pyridine ring to maximize p−π conjugation. However, the bulky azetidine ring at the adjacent 3-position introduces severe steric hindrance. Resolving the dihedral angle between the methoxy group and the pyridine plane is a primary objective of the structural refinement.

  • Intermolecular Networks: The molecule contains a strong hydrogen bond donor (the secondary amine of the azetidine) and two acceptors (the pyridine nitrogen and the methoxy oxygen). We predict the formation of robust N−H⋯N head-to-tail polymeric chains in the crystal lattice, which will drive the primary axis of crystal growth.

Experimental Methodologies

The following protocols outline a self-validating system for obtaining high-resolution crystallographic data.

Protocol A: Vapor Diffusion Crystallization

Due to the basicity of the two nitrogen atoms, the free base may be prone to oiling out. A binary solvent system utilizing vapor diffusion is optimal for inducing slow, controlled nucleation.

  • Purification: Ensure the 3-(3-Azetidinyl)-4-methoxypyridine starting material is of 95% purity [1].

  • Solvent Preparation: Dissolve 20 mg of the compound in 0.5 mL of a polar aprotic solvent (e.g., Ethyl Acetate) in a 2-dram inner vial.

  • Antisolvent Setup: Place the inner vial (uncapped) into a 20-mL outer scintillation vial containing 3 mL of a non-polar antisolvent (e.g., n -Hexane or Heptane).

  • Diffusion Phase: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 3–7 days, inspect the inner vial for the formation of single, block-like crystals.

Protocol B: X-Ray Diffraction Data Collection
  • Crystal Selection: Under a polarized light microscope, select a single crystal with uniform extinction and dimensions approximately 0.2×0.2×0.1 mm.

  • Cryo-Mounting: Coat the crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen polyimide cryoloop.

  • Thermal Quenching: Immediately transfer the loop to the diffractometer goniometer head within a 100 K nitrogen cold stream. This rapid cooling vitrifies the oil and freezes the azetidine puckering.

  • Diffraction Execution: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Execute the data collection strategy using the APEX3 software suite [2] to ensure >99.5% completeness across the ω and ϕ scans.

G1 N1 Synthesis & Purification (>95% Purity) N2 Vapor Diffusion Crystallization (EtOAc / Hexane) N1->N2 N3 Cryo-Mounting (Paratone-N, 100 K) N2->N3 N4 X-ray Diffraction (Mo Kα, APEX3) N3->N4 N5 Structure Solution (SHELXT / Olex2) N4->N5 N6 Refinement & Validation (SHELXL / checkCIF) N5->N6

Workflow for the crystallization and X-ray diffraction analysis of 3-(3-Azetidinyl)-4-methoxypyridine.

Data Reduction and Structural Refinement

Once the raw diffraction frames are collected, the data must be integrated and mathematically modeled.

Protocol C: Refinement Workflow
  • Integration & Absorption Correction: Integrate the diffraction frames using SAINT and apply a multi-scan semi-empirical absorption correction using SADABS to account for the crystal's irregular morphology.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT [3]. This will reveal the heavy atom backbone (C, N, O).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [4], operated through the Olex2 graphical user interface [5]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using the riding model (HFIX commands in SHELXL). Allow the azetidine N-H and methoxy C-H bonds to refine with appropriate Uiso​ values.

Handling Azetidine Positional Disorder

If the azetidine ring exhibits residual electron density peaks (>0.5 e/ų) near the carbon atoms, the ring is disordered over two puckered states.

  • Action: Split the disordered carbon atoms into two positions (e.g., C1A and C1B).

  • Restraints: Assign them to PART 1 and PART 2 in SHELXL. Apply geometric restraints (DFIX for bond lengths, SADI for similar distances) and rigid-bond thermal restraints (RIGU) to ensure the thermal ellipsoids remain physically meaningful [4]. Refine the site occupancy factors (SOF) using a free variable so they sum to 1.0.

G2 A1 Identify Azetidine Puckering (Residual Density > 0.5 e/ų) A2 Split Atomic Positions (PART 1 & PART 2) A1->A2 A3 Apply Geometric Restraints (DFIX, SADI) A2->A3 A4 Apply Thermal Restraints (RIGU, SIMU) A3->A4 A5 Free Variable Refinement (Occupancy Sum = 1.0) A4->A5

Logical protocol for modeling positional disorder in the highly flexible azetidine ring system.

Quantitative Crystallographic Targets

A successful structure elucidation of 3-(3-Azetidinyl)-4-methoxypyridine should yield data closely aligning with the target parameters outlined below. Deviations in the R-factors or Goodness-of-fit indicate unresolved disorder or twinning that requires further mathematical modeling in Olex2.

Crystallographic ParameterTarget Value / Expected Description
Chemical Formula C₉H₁₂N₂O
Formula Weight 164.20 g/mol
Data Collection Temperature 100(2) K (Critical for disorder suppression)
Radiation Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic (Predicted based on symmetry)
Space Group P21​/c (Common for basic organic heterocycles)
Absorption Coefficient ( μ ) 0.08 mm⁻¹
F(000) 352
Goodness-of-fit (GOF) on F2 1.01 – 1.05 (Ideal target)
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Largest diff. peak and hole <0.40 and >−0.30 e/ų

References

  • Accela ChemBio. "1260833-97-3 3-(3-Azetidinyl)-4-methoxypyridine Product Specifications." AccelaChem. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Bruker AXS Inc. (2016). "APEX3 Crystallography Software Suite User Manual." Bruker. [Link]

  • IUCr Journals. "Rubidium tetrafluoridobromate(III): redetermination of the crystal structure from single-crystal X-ray diffraction data" (Reference for SHELXT/SHELXL integration with APEX3). IUCr. [Link]

Sources

Foundational

Advanced Reactivity Profiling of 3-(3-Azetidinyl)-4-methoxypyridine: A Technical Guide for Medicinal Chemists

Executive Summary The incorporation of strained heterocycles into drug scaffolds has revolutionized modern medicinal chemistry. Azetidines, four-membered nitrogenous heterocycles, are frequently deployed as conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained heterocycles into drug scaffolds has revolutionized modern medicinal chemistry. Azetidines, four-membered nitrogenous heterocycles, are frequently deployed as conformationally restricted bioisosteres for pyrrolidines, piperidines, and morpholines. Among these, 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) represents a highly specialized building block.

This technical whitepaper explores the dualistic reactivity of the azetidine ring within this specific molecular context. By analyzing the stereoelectronic influence of the 4-methoxypyridine substituent, we delineate the boundary conditions between productive N-functionalization (intact ring chemistry) and strain-release ring-opening pathways. This guide is designed to equip synthetic chemists with the mechanistic causality and validated protocols necessary to manipulate this scaffold effectively.

Stereoelectronic Architecture & Causality of Reactivity

The reactivity of 3-(3-Azetidinyl)-4-methoxypyridine is governed by a delicate balance between inherent ring strain and the electronic modulation provided by the C3-substituent.

The Thermodynamic Driving Force: Ring Strain

Azetidines possess a substantial ring strain energy of approximately 25.4 kcal/mol [1], arising from both angle strain (deviation from the ideal 109.5° sp³ bond angle to ~90°) and torsional strain (eclipsing interactions of adjacent C-H bonds). This strain acts as a latent thermodynamic spring. While azetidines are kinetically stable under neutral or basic conditions, activation of the ring—typically via protonation or Lewis acid coordination at the nitrogen—lowers the activation energy barrier for C-N bond cleavage.

Electronic Modulation by the 4-Methoxypyridine Moiety

The presence of the 4-methoxypyridine group at the 3-position of the azetidine ring fundamentally alters its reactivity profile compared to simple alkyl azetidines:

  • Inductive Effects & pKa: The pyridine ring exerts an electron-withdrawing inductive effect, which slightly depresses the basicity (pKa) of the azetidine nitrogen[2]. This makes the secondary amine slightly less nucleophilic than a standard pyrrolidine, yet still highly competent for cross-coupling and acylation.

  • Carbocation Stabilization: If the azetidine ring is subjected to strong Brønsted or Lewis acids, protonation of the nitrogen facilitates ring-opening. The cleavage of the C-N bond generates a transient carbocation at the C3 position. The electron-donating methoxy group on the adjacent pyridine ring can stabilize this benzylic-like carbocation via resonance[3]. Consequently, 3-(3-Azetidinyl)-4-methoxypyridine is more susceptible to acid-catalyzed ring-opening than unsubstituted azetidine.

Reactivity Core 3-(3-Azetidinyl)- 4-methoxypyridine N_Func N-Functionalization (Intact Ring) Core->N_Func Base / Electrophiles Ring_Open Ring-Opening (C-N Cleavage) Core->Ring_Open Acid / Nucleophiles Pd_Cross Pd-Catalyzed N-Arylation N_Func->Pd_Cross Aryl Halides, Pd Amide_Form Acylation / Sulfonylation N_Func->Amide_Form Acyl Chlorides Acid_Cat Lewis/Brønsted Acid Catalysis Ring_Open->Acid_Cat Protonation of N Nuc_Attack Nucleophilic Attack at C2/C4 Ring_Open->Nuc_Attack Strain Relief

Divergent reactivity pathways of the azetidine ring driven by reaction conditions.

Quantitative Data: Heterocycle Comparison

To contextualize the reactivity of the 3-aryl azetidine core, the following table summarizes the key thermodynamic and kinetic parameters relative to other common saturated nitrogen heterocycles.

Heterocycle ClassRing SizeApprox. Ring Strain (kcal/mol)Typical N-H pKaPrimary Reactivity Mode
Aziridine3~27.0~8.0Highly susceptible to nucleophilic ring-opening
3-Aryl Azetidine 4 ~25.4 ~8.5 - 9.5 N-Functionalization; Acid-catalyzed ring-opening
Pyrrolidine5~5.0~11.3Stable; Robust N-Functionalization
Piperidine6~0.1~11.2Stable; Robust N-Functionalization

Data synthesized from structural profiling of strained heterocycles[1],[2].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate In-Process Controls (IPCs) to monitor the delicate balance between desired functionalization and undesired strain-release decomposition.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Because the azetidine ring is sensitive to acidic decomposition, transition-metal-catalyzed cross-coupling under basic conditions is the optimal strategy for N-arylation[4]. The use of a strong, non-nucleophilic base prevents premature ring opening.

Causality of Reagent Selection:

  • Catalyst/Ligand: Pd(OAc)₂ with DavePhos or XPhos. Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination, preventing prolonged lifetime of the Pd-amido intermediate which could undergo β-hydride elimination.

  • Base: Sodium tert-butoxide (NaOtBu) is preferred. It is sufficiently basic to deprotonate the Pd-coordinated azetidine but sterically hindered enough to avoid acting as a nucleophile against the strained ring.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vessel with 3-(3-Azetidinyl)-4-methoxypyridine (1.2 equiv), the target aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and DavePhos (4 mol%).

  • Base Addition: Add NaOtBu (1.4 equiv) to the solid mixture.

  • Solvent: Introduce anhydrous, degassed toluene (0.2 M relative to aryl halide). Seal the vessel.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • IPC (Self-Validation): At 2 hours, sample the reaction via LC-MS. Validation check: Look for the desired mass [M+H]+. If a mass corresponding to [M+H+18]+ (hydration) or[M+H+Solvent]+ is observed, it indicates premature ring-opening. If observed, immediately lower the temperature to 70 °C.

  • Workup: Upon consumption of the aryl halide, cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the strong base gently (avoiding strong acids like HCl which will cleave the product's azetidine ring). Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation Degas solvents, weigh Pd/Ligand Step2 2. Inert Atmosphere Setup Argon/N2 in Schlenk tube Step1->Step2 Step3 3. Base Addition Add NaOtBu (Sterically Hindered) Step2->Step3 Step4 4. Thermal Activation Heat to 80-100 °C Step3->Step4 Step5 5. IPC Monitoring LC-MS: Check for ring-opened byproducts Step4->Step5 Step6 6. Mild Quench & Extract NH4Cl (aq) / EtOAc (Avoid strong acids) Step5->Step6

Step-by-step self-validating workflow for Palladium-Catalyzed N-Arylation.

Protocol 2: Controlled Lewis Acid-Catalyzed Ring Opening

When the synthetic goal is to exploit the ring strain to generate complex acyclic scaffolds (e.g., γ-amino ethers), controlled ring-opening is employed.

Causality of Reagent Selection:

  • Activation: BF₃·OEt₂ is used as a Lewis acid to coordinate the azetidine nitrogen. This draws electron density away from the C-N bonds, activating the C3 position.

  • Regioselectivity: Because the 4-methoxypyridine group stabilizes positive charge buildup at C3, nucleophilic attack by an alcohol solvent will preferentially occur at the C3 position (or C2/C4 depending on steric hindrance and specific substitution patterns), driven by the release of ~25.4 kcal/mol of strain.

Step-by-Step Methodology:

  • Protection: Ensure the azetidine nitrogen is protected (e.g., as an N-tosyl or N-Boc derivative) prior to the reaction to prevent the basic secondary amine from simply buffering the Lewis acid.

  • Solvent/Nucleophile: Dissolve the N-protected 3-(3-Azetidinyl)-4-methoxypyridine (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), which serves as both solvent and nucleophile.

  • Catalyst Addition: Cool the solution to 0 °C under an inert atmosphere. Dropwise, add BF₃·OEt₂ (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature.

  • IPC (Self-Validation): Monitor via TLC. The disappearance of the highly polar starting material and the appearance of a less polar acyclic product confirms successful C-N cleavage.

  • Quenching: Quench strictly with a saturated aqueous solution of NaHCO₃ to neutralize the BF₃·OEt₂ and prevent further degradation of the resulting acyclic amine. Extract with dichloromethane.

Conclusion

The 3-(3-Azetidinyl)-4-methoxypyridine scaffold is a powerful, yet sensitive, structural motif. Its ~25.4 kcal/mol ring strain dictates that synthetic workflows must be meticulously designed to either circumvent acid-mediated decomposition (via basic, transition-metal-catalyzed cross-couplings) or intentionally harness it (via Lewis acid-catalyzed ring opening). By understanding the stabilizing resonance effects of the 4-methoxypyridine substituent, researchers can accurately predict and control the regiochemical outcomes of these transformations.

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Exploratory

Technical Whitepaper: 3-(3-Azetidinyl)-4-methoxypyridine – Physicochemical Profiling, Safety Data, and Synthetic Utility

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic deployment of bioisosteres. 3-(3-Azetidinyl)-4-methoxypyridine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic deployment of bioisosteres. 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) has emerged as a highly versatile building block in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and cardiovascular agents [1]. This whitepaper provides an in-depth technical analysis of its chemical properties, material safety protocols, and a self-validating experimental workflow for its synthetic integration.

Chemical Identity & Physicochemical Profiling

The structural architecture of 3-(3-Azetidinyl)-4-methoxypyridine combines a strained, four-membered nitrogen heterocycle (azetidine) with an electron-rich aromatic system (methoxypyridine). This specific arrangement allows the molecule to act as a conformationally restricted scaffold, offering unique hydrogen-bonding capabilities while modulating basicity.

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
Chemical Name 3-(3-Azetidinyl)-4-methoxypyridine
CAS Registry Number 1260833-97-3
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Typical Purity (R&D Grade) ≥95% (Validated via LC-MS/NMR)
Monoisotopic Mass 164.0949 Da
Storage Conditions 2-8°C, under inert atmosphere (Argon/N₂)

Data synthesized from commercial R&D supplier specifications[1].

Mechanistic Rationale & Synthetic Utility

The selection of 3-(3-Azetidinyl)-4-methoxypyridine in a drug discovery pipeline is driven by precise mechanistic advantages [2]:

  • Azetidine as a Bioisostere : The azetidine ring serves as a rigid bioisostere for acyclic amines (e.g., dimethylamine) or larger, more flexible rings (e.g., pyrrolidine or piperidine). The inherent ring strain alters the hybridization and pKa of the secondary amine, often rendering it less basic than its piperidine counterparts. This reduction in basicity is a proven strategy to enhance blood-brain barrier (BBB) permeability and reduce hERG-mediated cardiotoxicity. Furthermore, it bypasses the complex N -demethylation metabolic liabilities associated with dialkylamines.

  • Methoxypyridine Core : The methoxy group at the 4-position acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyridine ring. This modification strengthens the hydrogen-bond acceptor capacity of the pyridine nitrogen, a critical interaction vector for kinase hinge-binding motifs and GPCR orthosteric sites [2].

Material Safety Data & Handling Protocols (GHS)

While specific, exhaustive toxicological data for this exact CAS number is proprietary to manufacturers, bridging principles based on its azetidine and pyridine substructures dictate the following Globally Harmonized System (GHS) classifications:

  • Hazard Statements :

    • H302 : Harmful if swallowed (Acute Toxicity, Oral).

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation (STOT SE 3).

  • Engineering Controls & PPE : All manipulations must be conducted within a certified chemical fume hood. Personnel must wear nitrile gloves (double-gloving is recommended when handling concentrated stock solutions), splash-proof safety goggles, and a standard laboratory coat.

  • Storage Causality : The compound must be stored at 2-8°C under an inert gas (Argon or Nitrogen). Causality: The secondary amine of the azetidine is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamate salts), which can severely degrade the purity of the reagent over time.

Experimental Workflow & Methodology

The following protocol details the N -derivatization of 3-(3-Azetidinyl)-4-methoxypyridine via reductive amination. This method is specifically chosen over direct alkylation to prevent over-alkylation (quaternization) and to utilize mild conditions that preserve the highly strained four-membered ring.

SyntheticWorkflow Storage Storage (2-8°C) Inert Atmosphere Prep Reaction Prep (Argon Purge) Storage->Prep Thaw Reaction Reductive Amination NaBH(OAc)3, DCM Prep->Reaction Add Reagents Validation In-Process Check LC-MS Sampling Reaction->Validation 2 Hours Validation->Reaction Incomplete Quench Aqueous Quench NaHCO3 Validation->Quench Mass Confirmed Purification Product Isolation Target Scaffold Quench->Purification Extraction

Fig 1. Self-validating experimental workflow for the synthetic integration of 1260833-97-3.

Protocol: Reductive Amination of the Azetidine Core

Step 1: Inert Preparation Purge a flame-dried 50 mL round-bottom flask with Argon for 5 minutes. Causality: Eliminates atmospheric moisture that could prematurely hydrolyze the intermediate iminium ion, reducing overall yield.

Step 2: Dissolution and Iminium Formation Dissolve 1.0 eq (164.2 mg, 1.0 mmol) of 3-(3-Azetidinyl)-4-methoxypyridine in 5.0 mL of anhydrous Dichloromethane (DCM). Add 1.1 eq of the target aldehyde. Stir at room temperature for 30 minutes. Causality: This pre-stirring period allows for the complete thermodynamic formation of the iminium ion prior to the introduction of the reducing agent.

Step 3: Selective Reduction Add 1.5 eq (318 mg) of Sodium triacetoxyborohydride (NaBH(OAc)₃) in three equal portions over 15 minutes. Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that efficiently reduces the iminium ion without reducing the unreacted aldehyde or opening the strained azetidine ring.

Step 4: Self-Validating In-Process Check After 2 hours of stirring, sample 10 µL of the reaction mixture and dilute it in 1 mL of HPLC-grade Methanol. Analyze via LC-MS. Causality: This is a critical self-validating step. Do not proceed to the quench phase until the starting mass ( m/z 165 [M+H]⁺) is entirely depleted and the target product mass is the dominant peak. If starting material persists, add an additional 0.5 eq of NaBH(OAc)₃ and stir for 1 hour.

Step 5: Quench and Isolation Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM to Methanol containing 1% Triethylamine to prevent streaking of the basic amine).

References

  • 1260833-97-3 3-(3-Azetidinyl)-4-methoxypyridine Product Information, Accela ChemBio, [Link]

  • Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain, Journal of Medicinal Chemistry (ACS),[Link]

Protocols & Analytical Methods

Method

How to use 3-(3-Azetidinyl)-4-methoxypyridine as a building block in drug discovery

Application Note: 3-(3-Azetidinyl)-4-methoxypyridine as a Conformationally Restricted Building Block in Drug Discovery Executive Summary The transition from flat, sp2-hybridized aromatic systems to 3D, sp3-rich architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(3-Azetidinyl)-4-methoxypyridine as a Conformationally Restricted Building Block in Drug Discovery

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to 3D, sp3-rich architectures is a defining paradigm in modern medicinal chemistry ("Escape from Flatland"). 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) represents a highly versatile, bifunctional building block that bridges this gap[1]. By combining a conformationally restricted azetidine ring with a pharmacologically privileged 4-methoxypyridine moiety, this scaffold offers unique advantages in Fragment-Based Drug Discovery (FBDD), kinase inhibitor design, and GPCR ligand development.

Structural Rationale & Physicochemical Profiling

Why utilize 3-(3-Azetidinyl)-4-methoxypyridine over traditional piperidine or pyrrolidine analogs? The answer lies in the unique geometry and metabolic stability of the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles characterized by high ring strain and conformational rigidity[2]. This rigidity limits molecular conformational flexibility without the significant molecular weight and lipophilicity penalties associated with larger ring systems[3].

Furthermore, azetidines are metabolically robust. Unlike many heterocycles that tend to oxidize under physiological conditions, azetidines resist degradation by common metabolic enzymes (e.g., Cytochrome P450s)[4]. This stability has driven their inclusion in several FDA-approved drugs, including baricitinib, sarolaner, and cobimetinib[2].

Table 1: Physicochemical Profile & Causality in Drug Design

PropertyValueCausality & Strategic Advantage
Molecular Weight 164.20 g/mol Ideal for FBDD; leaves an ample "molecular weight budget" for downstream lead optimization.
Fraction sp3 (Fsp3) ~0.33Enhances 3D complexity, improving target specificity and aqueous solubility.
Basic Centers 2Tunable solubility. The secondary amine (azetidine) is highly nucleophilic for functionalization, while the pyridine nitrogen serves as a critical H-bond acceptor.
Metabolic Liability LowThe strained 4-membered ring is poorly recognized by oxidative degradation enzymes compared to analogous pyrrolidines[4].

Experimental Protocols: Functionalization Workflows

The secondary amine of the azetidine ring is the primary vector for diversification. Below are field-proven, self-validating protocols for incorporating this building block into larger molecular architectures.

Protocol A: Late-Stage Amidation for Library Generation

Objective: Synthesize a library of azetidinyl amides to probe solvent-exposed channels in kinase active sites.

  • Step 1: Activation. Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Expert Insight (Causality): HATU is selected over EDC/HOBt because the azetidine nitrogen, while nucleophilic, can experience steric hindrance due to its proximity to the pyridine ring. DIPEA acts as a non-nucleophilic base to prevent premature side reactions.

  • Step 2: Coupling. Add 3-(3-Azetidinyl)-4-methoxypyridine (1.0 eq) to the activated ester solution. Stir at room temperature for 2 hours.

  • Step 3: Self-Validating Check. Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 165, [M+H]+) is consumed, and the product mass is dominant.

  • Step 4: Isolation & pH-Aware Workup. Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc.

    • Expert Insight (Causality): The aqueous layer must be maintained at pH 8-9. If the pH drops below 6, the pyridine nitrogen will protonate, dragging your product into the aqueous waste. Wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Couple the azetidine nitrogen to an aryl halide to create extended, rigid biaryl-like systems.

  • Step 1: Complexation. In a glovebox, combine Pd 2​ (dba) 3​ (0.05 eq) and BrettPhos (0.1 eq) in anhydrous 1,4-dioxane.

    • Expert Insight (Causality): BrettPhos is explicitly chosen because it is highly selective for the monoarylation of secondary amines, preventing catalyst poisoning by the basic pyridine nitrogen.

  • Step 2: Assembly. Add the aryl bromide (1.0 eq), 3-(3-Azetidinyl)-4-methoxypyridine (1.2 eq), and Cs 2​ CO 3​ (2.0 eq).

    • Expert Insight (Causality): Cs 2​ CO 3​ is a mild base. Using stronger bases like NaOtBu risks base-catalyzed ring opening of the highly strained azetidine or cleavage of the methoxy group.

  • Step 3: Thermal Cycling. Seal the vial, remove from the glovebox, and heat at 90°C for 12 hours.

  • Step 4: Self-Validating Check. Perform TLC (DCM:MeOH 9:1). A new, UV-active spot with a higher R f​ than the highly polar starting azetidine indicates successful coupling. Filter through Celite to remove Pd black before column chromatography.

Mechanistic Pathways & Target Integration

In Fragment-Based Drug Design (FBDD), the 4-methoxypyridine moiety often acts as a "hinge binder" in kinase targets, utilizing the pyridine nitrogen as a hydrogen-bond acceptor[5]. The azetidine ring then acts as a rigid, vectorial linker, directing subsequent functional groups outward into the solvent channel or towards adjacent allosteric pockets.

FBDD A Target ID & Validation B Fragment Screening A->B C Hit: 4-Methoxypyridine Scaffold B->C SPR / X-Ray D Vectorial Growth via Azetidine C->D N-Functionalization E Lead Optimization (ADME/Tox) D->E SAR Iteration

Fragment-Based Drug Discovery workflow utilizing the azetidinyl-pyridine scaffold.

Beyond kinases, azetidinyl-pyridines are potent modulators of G-Protein Coupled Receptors (GPCRs). The precise spatial orientation enforced by the azetidine ring allows for highly selective receptor engagement, triggering downstream signaling cascades such as the cAMP/PKA pathway.

GPCR LIG Azetidinyl-Pyridine Ligand REC GPCR Receptor LIG->REC Target Engagement GAL Gαs Protein REC->GAL Conformational Shift ACY Adenylyl Cyclase GAL->ACY Activation CMP cAMP Production ACY->CMP ATP Conversion

Signal transduction pathway modulated by azetidinyl-pyridine derived GPCR ligands.

Conclusion

3-(3-Azetidinyl)-4-methoxypyridine is not merely a structural novelty; it is a strategically designed building block that addresses the core challenges of modern medicinal chemistry: metabolic stability, 3D complexity, and vectorial precision[2]. By adhering to the pH-aware and mild-base protocols outlined above, researchers can seamlessly integrate this scaffold into advanced drug discovery pipelines.

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Application

Application Note: Optimized N-Alkylation Protocols for 3-(3-Azetidinyl)-4-methoxypyridine

Introduction & Structural Significance The compound 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) is a highly versatile building block in modern drug discovery. The azetidine ring serves as a conformationally ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The compound 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) is a highly versatile building block in modern drug discovery. The azetidine ring serves as a conformationally rigid, metabolically stable bioisostere for larger heterocycles like piperidines and morpholines, while the 4-methoxypyridine moiety provides a robust pharmacophore for hydrogen bonding and target engagement.

N-functionalization of the azetidine ring allows medicinal chemists to rapidly explore chemical space and tune the lipophilicity, basicity, and pharmacokinetic properties of therapeutic leads 1. However, the inherent ring strain of the four-membered azetidine (~26 kcal/mol) requires carefully optimized reaction conditions to prevent ring-opening or degradation during functionalization 2.

Mechanistic Causality & Chemoselectivity

When designing an N-alkylation protocol for 3-(3-Azetidinyl)-4-methoxypyridine, two primary chemical challenges must be addressed:

  • Chemoselectivity (Azetidine vs. Pyridine): The molecule contains two nitrogen atoms. However, the secondary amine of the azetidine ring (pKa ~9.5) is significantly more nucleophilic than the tertiary pyridine nitrogen (pKa ~5.5). Under mild electrophilic conditions, alkylation will selectively occur at the azetidine nitrogen.

  • Preventing Over-Alkylation and Ring-Opening: Direct alkylation with primary alkyl halides (SN2) can lead to over-alkylation, forming quaternary ammonium salts. Furthermore, the use of strong nucleophilic bases or elevated temperatures (>80 °C) can trigger the ring-opening of the strained azetidine. To mitigate this, reductive amination is often the preferred method, as it selectively reduces the transient iminium ion without the risk of quaternization 3. For sterically hindered or tertiary alkyl halides where SN2 fails, modern metallaphotoredox catalysis provides a radical-mediated alternative 4.

Workflow Start 3-(3-Azetidinyl)-4-methoxypyridine (Secondary Amine) Decision Select Alkylation Strategy Start->Decision RedAm Reductive Amination (Aldehyde/Ketone) Decision->RedAm Mild, No Over-alkylation DirAlk Direct Alkylation (Alkyl Halide) Decision->DirAlk Simple Primary Halides Photo Photoredox Alkylation (Hindered Halides) Decision->Photo Tertiary/Hindered RedAm_Step 1. DCE, AcOH (cat.) 2. NaBH(OAc)3, RT RedAm->RedAm_Step DirAlk_Step MeCN/DMF, DIPEA 60-80 °C DirAlk->DirAlk_Step Photo_Step Cu(TMHD)2, Light (TMS)3SiOH, RT Photo->Photo_Step Product N-Alkylated Azetidine Derivative (Purified via Chromatography) RedAm_Step->Product DirAlk_Step->Product Photo_Step->Product

Workflow decision matrix for the N-alkylation of azetidine derivatives.

Summary of Quantitative Reaction Data

The following table summarizes the optimal parameters for the three primary workflows used to N-alkylate 3-(3-Azetidinyl)-4-methoxypyridine.

Alkylation MethodElectrophile TypeReagents / CatalystSolventTemp (°C)Yield ProfileKey Advantage
Reductive Amination Aldehydes / KetonesNaBH(OAc)₃, AcOH (cat.)DCE or DCM20–25High (75–95%)Mildest conditions; prevents quaternization.
Direct Alkylation Primary / Secondary HalidesDIPEA or K₂CO₃MeCN or DMF60–80Moderate (50–80%)Simple setup; ideal for highly reactive halides.
Metallaphotoredox Unactivated / Hindered HalidesCu(TMHD)₂, (TMS)₃SiOH, LightMeCN / H₂O20–25Mod-High (40–85%)Access to sterically hindered N-alkyl groups.

Experimental Protocols

Protocol A: Reductive Amination (Preferred Method)

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the reduction of the iminium ion intermediate over the starting carbonyl compound, ensuring a clean conversion 3.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 3-(3-Azetidinyl)-4-methoxypyridine (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv).

  • Solvation & Activation: Dissolve the components in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate the dehydration of the hemiaminal into the iminium ion.

  • Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes under an inert atmosphere (N₂ or Argon).

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Note: The reaction is mildly exothermic; control the addition to keep the temperature below 30 °C.

  • Monitoring: Stir the reaction at room temperature for 2–24 hours, monitoring progress via LC-MS or TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic amines).

Mechanism Amine Azetidine Amine (Nucleophile) Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (AcOH cat.) Product N-Alkyl Azetidine (Stable Product) Iminium->Product Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of reductive amination for azetidine N-alkylation.

Protocol B: Direct SN2 Alkylation with Alkyl Halides

Direct displacement is frequently encountered in the literature for simple primary halides 5. It is critical to use non-nucleophilic bases to avoid side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-Azetidinyl)-4-methoxypyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality note: DIPEA is preferred over strong inorganic bases like NaOH, which can hydrolyze the halide or induce azetidine ring-opening.

  • Electrophile Addition: Add the primary or secondary alkyl halide (1.1 equiv) dropwise at room temperature.

  • Heating: Seal the reaction vessel and heat to 60–80 °C. Do not exceed 80 °C to preserve the integrity of the strained four-membered ring.

  • Monitoring & Workup: Stir overnight (12–16 h). Once complete (via LC-MS), cool to room temperature. If DMF was used, dilute heavily with EtOAc and wash 5 times with 5% aqueous LiCl or brine to remove the DMF.

  • Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify via chromatography.

Protocol C: Metallaphotoredox Alkylation for Hindered Substrates

For unactivated tertiary or sterically hindered secondary alkyl bromides, SN2 pathways fail. A visible-light-induced, copper-catalyzed halogen abstraction-radical capture (HARC) protocol is required 4.

Step-by-Step Methodology:

  • Complexation: In a vial, combine 3-(3-Azetidinyl)-4-methoxypyridine (1.0 equiv), Cu(TMHD)₂ (0.2 equiv), and LiOt-Bu (3.0 equiv) in a solvent mixture of MeCN/H₂O. Stir for 2 minutes under air to ensure complete ligation of the azetidine to the copper precatalyst.

  • Reagent Addition: Add the hindered alkyl bromide (2.5 equiv) and (TMS)₃SiOH (2.5 equiv).

  • Degassing: Cap the vial with a Teflon-lined septum and sparge with Argon for 10 minutes.

  • Irradiation: Irradiate the mixture with blue LED light (450 nm) at room temperature for 12–24 hours.

  • Workup: Filter the mixture through a pad of Celite, wash with EtOAc, concentrate, and purify the highly substituted N-alkyl azetidine via column chromatography.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing[Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides Macmillan Group - Princeton University[Link]

  • A Single-Step Synthesis of Azetidine-3-amines The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Method

Suzuki cross-coupling methods using 3-(3-Azetidinyl)-4-methoxypyridine

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-(3-Azetidinyl)-4-methoxypyridine Derivatives Introduction & Mechanistic Rationale 3-(3-Azetidinyl)-4-methoxypyridine is a highly valuable, sp3-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-(3-Azetidinyl)-4-methoxypyridine Derivatives

Introduction & Mechanistic Rationale

3-(3-Azetidinyl)-4-methoxypyridine is a highly valuable, sp3-rich bioisosteric building block frequently utilized in modern drug discovery to improve the pharmacokinetic profiles of small molecules. However, executing transition-metal-catalyzed cross-couplings on this scaffold presents two distinct chemical challenges:

  • Catalyst Poisoning and Side Reactions: The unprotected secondary amine of the azetidine ring can irreversibly coordinate to palladium centers, leading to catalyst deactivation, or undergo competitive Buchwald-Hartwig N-arylation[1].

  • Electronic Deactivation: The methoxy group at the C4 position of the pyridine ring donates electron density via resonance, making the pyridine core electron-rich and thus less reactive toward the oxidative addition step of the Suzuki-Miyaura catalytic cycle.

To overcome these hurdles, a self-validating, four-step workflow must be employed. The azetidine nitrogen is first masked using a bulky tert-butyloxycarbonyl (Boc) protecting group. Following protection, the pyridine core is regioselectively brominated. Because the C4-methoxy group acts as a strong ortho/para director and the C3 position is sterically hindered by the azetidinyl substituent, electrophilic halogenation with N-Bromosuccinimide (NBS) is directed exclusively to the C5 position.

For the critical cross-coupling step, traditional catalysts (e.g., Pd(dppf)Cl2​ ) often stall. Instead, the use of a Buchwald precatalyst system—specifically XPhos Pd G2 —is highly recommended. The bulky, electron-rich biphenylphosphine ligand (XPhos) accelerates oxidative addition into the deactivated C–Br bond, facilitates rapid reductive elimination, and provides sufficient steric shielding to prevent off-target coordination from the pyridine nitrogen[2].

Synthetic Workflow Visualization

Workflow A 3-(3-Azetidinyl)- 4-methoxypyridine (Starting Material) B N-Boc Protection (Boc2O, Et3N) A->B C Regioselective Bromination (NBS) B->C D Suzuki-Miyaura Coupling (Pd cat.) C->D E TFA Deprotection (CH2Cl2) D->E F Target Biaryl Azetidine E->F

Figure 1: Synthetic workflow for the elaboration of 3-(3-Azetidinyl)-4-methoxypyridine.

Validated Experimental Protocols

The following step-by-step methodologies have been optimized for high yield and reproducibility.

Step A: N-Boc Protection
  • Preparation: Dissolve 3-(3-Azetidinyl)-4-methoxypyridine (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL) under an inert argon atmosphere.

  • Reaction: Cool the solution to 0 °C. Add triethylamine (20.0 mmol, 2.0 eq) followed by dropwise addition of di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol, 1.1 eq).

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield 3-(1-Boc-3-azetidinyl)-4-methoxypyridine.

Step B: Regioselective Bromination
  • Preparation: Dissolve the protected intermediate (10.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Reaction: Add N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) in small portions at RT to avoid exothermic degradation. Stir in the absence of light for 12 hours.

  • Isolation: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF. Purification via silica gel chromatography yields 5-bromo-3-(1-Boc-3-azetidinyl)-4-methoxypyridine.

Step C: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk tube, combine 5-bromo-3-(1-Boc-3-azetidinyl)-4-methoxypyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq)[3], and anhydrous K3​PO4​ (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 mmol, 5 mol%). Evacuate and backfill the tube with argon three times.

  • Reaction: Add a degassed solvent mixture of THF/ H2​O (4:1 v/v, 5 mL). Seal the tube and heat to 80 °C for 12–16 hours.

  • Workup: Cool to RT, filter through a pad of Celite, and concentrate. Purify the crude product via flash chromatography.

Step D: Azetidine Deprotection
  • Reaction: Dissolve the coupled product in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) (5 mL/mmol). Stir at RT for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize with 1M NaOH and extract with DCM to afford the final 5-aryl-3-(3-azetidinyl)-4-methoxypyridine derivative.

Quantitative Reaction Optimization

The choice of catalyst is the determining factor in the success of the Suzuki-Miyaura coupling step. The table below summarizes the optimization data, demonstrating the superiority of the XPhos Pd G2 system over standard palladium catalysts for this specific sterically hindered, electron-rich substrate.

EntryAryl Boronic AcidCatalyst System (5 mol%)Temp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acidXPhos Pd G2 801292%
24-Fluorophenylboronic acidXPhos Pd G2 801289%
33-Pyridylboronic acidXPhos Pd G2 801684%
4Phenylboronic acid Pd(dppf)Cl2​ 802445%
5Phenylboronic acid Pd(PPh3​)4​ 802422%

Catalytic Cycle Dynamics

CatalyticCycle Pd0 Pd(0) L_n (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Complex TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Suzuki-Miyaura catalytic cycle utilizing XPhos Pd G2 for sterically hindered substrates.

References[2] Title: A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry

Source: Organic Letters - ACS Publications URL:[Link][1] Title: Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues Source: Catalysts - MDPI URL:[Link][3] Title: Cross-coupling of unactivated secondary boronic acids Source: US Patent 20160280721A1 URL:

Sources

Application

3-(3-Azetidinyl)-4-methoxypyridine NMR spectroscopy characterization protocols

Application Note: NMR Spectroscopy Characterization Protocols for 3-(3-Azetidinyl)-4-methoxypyridine Introduction & Analytical Challenges 3-(3-Azetidinyl)-4-methoxypyridine is a highly functionalized bifunctional heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization Protocols for 3-(3-Azetidinyl)-4-methoxypyridine

Introduction & Analytical Challenges

3-(3-Azetidinyl)-4-methoxypyridine is a highly functionalized bifunctional heterocycle frequently utilized as a rigidified scaffold in drug discovery. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to the contrasting electronic and dynamic properties of its two ring systems. The pyridine core is electronically biased by the push-pull relationship of the electron-withdrawing nitrogen and the electron-donating methoxy group. Conversely, the saturated four-membered azetidine ring exhibits complex conformational dynamics, including rapid ring puckering and nitrogen inversion, which can severely broaden spectral signals at ambient temperatures.

This application note provides a self-validating, step-by-step protocol for the comprehensive structural elucidation of 3-(3-Azetidinyl)-4-methoxypyridine, bridging theoretical causality with field-proven spectroscopic techniques.

Structural Dynamics & Spectroscopic Causality

To accurately assign the NMR spectra of this compound, one must understand the underlying physical chemistry dictating the chemical shifts and line shapes:

  • Electronic Anisotropy of the Pyridine Core: The pyridine nitrogen acts as a strong electron-withdrawing group via inductive and resonance effects, heavily deshielding the α -protons (H2 and H6), pushing them downfield to δ 8.3–8.6 ppm. However, the methoxy group at C4 donates electron density via resonance, which selectively shields the adjacent γ -proton (H5), shifting it significantly upfield to δ 6.8–7.0 ppm[1].

  • Azetidine Conformational Dynamics: Four-membered nitrogen heterocycles are highly strained and undergo rapid conformational flipping. At room temperature, the diastereotopic methylene protons (H2' and H4') of the azetidine ring often appear as broadened multiplets rather than sharply defined doublets of doublets[2].

  • Proton Exchange & Variable Temperature (VT) NMR: The secondary amine proton (NH) of the azetidine ring undergoes rapid intermolecular chemical exchange, often rendering it invisible or extremely broad in standard solvents like CDCl₃. By utilizing Pyridine-d₅ as a solvent and lowering the acquisition temperature to -30 °C, the rate of chemical exchange is reduced. This thermodynamic intervention sharpens the NH signal and allows for the observation of distinct scalar couplings between the NH proton and the adjacent methylene carbons[3].

Experimental Protocols

The following self-validating workflow ensures high-fidelity data acquisition. Each step includes internal checks to verify sample integrity and instrument performance.

Step 1: Sample Preparation & Solvent Selection
  • Weighing: Accurately weigh 10–15 mg of 3-(3-Azetidinyl)-4-methoxypyridine.

  • Solvent Causality: Dissolve the sample in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Rationale: DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts intermolecular amine-amine interactions, increasing the likelihood of observing the azetidine NH proton at ambient temperature. For advanced low-temperature studies, prepare a parallel sample in Pyridine-d₅.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity (shimming).

Step 2: 1D NMR Acquisition (¹H, ¹³C, DEPT-135)
  • Tuning and Matching: Insert the sample and perform automated tuning and matching (ATM) for both ¹H and ¹³C channels. Validation: A properly tuned probe ensures maximum signal-to-noise (S/N) ratio and accurate 90° pulse calibrations.

  • ¹H NMR (400 or 600 MHz): Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

  • ¹³C{¹H} NMR: Acquire 512–1024 scans with a D1 of 2.0 seconds.

  • DEPT-135: Acquire 256 scans. Causality: This is a critical validation step. The azetidine CH₂ carbons (C2', C4') will phase negatively (pointing down), while the methine (C3'), methoxy (CH₃), and pyridine CH carbons will phase positively (pointing up). Quaternary carbons (C3, C4) will disappear, instantly confirming the substitution pattern.

Step 3: 2D NMR Workflows for Regiochemical Validation

To unambiguously prove the connectivity between the azetidine ring and the pyridine core, execute the following 2D experiments:

  • COSY (Correlation Spectroscopy): Use to trace the scalar coupling network within the azetidine ring (H3' coupling to H2'/H4') and the pyridine ring (H5 coupling to H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Map all protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. Look for a ³JCH cross-peak between the azetidine methine proton (H3') and the pyridine quaternary carbon (C3), as well as the pyridine H2 proton to the azetidine C3' carbon. This definitively proves the azetidine ring is attached at the 3-position.

  • NOESY / ROESY: Acquire with a mixing time of 300–500 ms. Causality: A strong Nuclear Overhauser Effect (NOE) spatial correlation must be observed between the methoxy protons (singlet, ~3.9 ppm) and the azetidine methine/methylene protons. This self-validates the ortho-relationship (C3-C4) of the two substituents.

Workflow Visualization

NMR_Workflow Start 1. Sample Preparation Solvent: DMSO-d6 or Pyridine-d5 OneD 2. 1D NMR Acquisition 1H, 13C, DEPT-135 Start->OneD TwoD 3. 2D NMR Acquisition COSY, HSQC, HMBC, NOESY OneD->TwoD VT 4. Variable Temp (VT) NMR Cool to -30°C for NH resolution TwoD->VT Analysis 5. Data Processing & Assignment Phase correction & integration VT->Analysis

NMR characterization workflow for 3-(3-Azetidinyl)-4-methoxypyridine.

Quantitative Data Summaries

The tables below summarize the expected chemical shifts and multiplicities based on the electronic environments of the molecule in DMSO-d₆ at 298 K.

Table 1: Expected ¹H NMR Assignments

Position Nucleus Expected Shift (δ, ppm) Multiplicity Causality / Structural Note
2 (Pyridine) ¹H 8.35 – 8.45 s Highly deshielded by adjacent pyridine N and C3 substituent.
6 (Pyridine) ¹H 8.40 – 8.50 d (J ≈ 5.5 Hz) Deshielded by adjacent pyridine N; coupled to H5.
5 (Pyridine) ¹H 6.95 – 7.05 d (J ≈ 5.5 Hz) Shielded by resonance from the ortho-methoxy group[1].
4-OMe ³H 3.85 – 3.95 s Characteristic sharp methoxy singlet.
3' (Azetidine) ¹H 4.00 – 4.20 m Aliphatic methine, coupled to adjacent methylenes.
2', 4' (Azetidine) ⁴H 3.50 – 3.80 m (broad) Broadened due to rapid ring puckering dynamics[2].

| NH (Azetidine) | ¹H | 2.50 – 3.20 | br s | Exchangeable; position varies with concentration/H-bonding. |

Table 2: Expected ¹³C NMR Assignments

Position Carbon Type Expected Shift (δ, ppm) Causality / Structural Note
4 (Pyridine) Cq ~163.0 Highly deshielded by attached electronegative oxygen.

| 2 (Pyridine) | CH | ~150.0 | Deshielded by α -nitrogen. Positive in DEPT-135. | | 6 (Pyridine) | CH | ~151.0 | Deshielded by α -nitrogen. Positive in DEPT-135. | | 3 (Pyridine) | Cq | ~125.0 | Substituted carbon. Disappears in DEPT-135. | | 5 (Pyridine) | CH | ~108.0 | Shielded by methoxy resonance. Positive in DEPT-135. | | 4-OMe | CH₃ | ~56.0 | Typical methoxy carbon. Positive in DEPT-135. | | 2', 4' (Azetidine)| CH₂ | ~52.0 | Aliphatic methylenes adjacent to nitrogen. Negative in DEPT-135. | | 3' (Azetidine) | CH | ~35.0 | Aliphatic methine. Positive in DEPT-135. |

Pro-Tip for Advanced Characterization: If absolute confirmation of the nitrogen environments is required, ¹⁵N NMR can be utilized. The pyridine nitrogen typically resonates around δ -60 to -70 ppm, whereas the secondary amine nitrogen of the azetidine ring appears significantly further upfield, typically around δ 25.3 ppm relative to anhydrous ammonia[3], or roughly -330 ppm relative to a nitromethane standard[4].

References

  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Instituto Politécnico de Bragança (IPB). Available at:[Link]

  • Crimaldi, K., & Lichter, R. L. "Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines." The Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

Method

Application Note: Divergent Functionalization Protocols for the Azetidine Nitrogen in 3-(3-Azetidinyl)-4-methoxypyridine

Executive Summary The incorporation of sp³-rich, conformationally restricted motifs is a cornerstone of modern medicinal chemistry, aimed at improving the metabolic stability and physicochemical properties of drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich, conformationally restricted motifs is a cornerstone of modern medicinal chemistry, aimed at improving the metabolic stability and physicochemical properties of drug candidates. 3-(3-Azetidinyl)-4-methoxypyridine serves as a highly valuable building block in this paradigm. The azetidine ring provides a rigid vector for functionalization, while the 4-methoxypyridine moiety offers a handle for further target engagement. This technical guide outlines three robust, self-validating protocols for the selective functionalization of the secondary azetidine nitrogen: HATU-mediated amidation, NaBH(OAc)₃-driven reductive amination, and Buchwald-Hartwig N-arylation.

Structural Analysis & Reactivity Profile

Understanding the intrinsic electronic and steric properties of 3-(3-Azetidinyl)-4-methoxypyridine is critical for designing chemoselective reactions.

  • Nucleophilicity vs. Basicity: The azetidine nitrogen is a secondary amine. While inherently nucleophilic, its reactivity is slightly attenuated by the inherent ring strain of the four-membered heterocycle (~26 kcal/mol) and the inductive electron-withdrawing effect of the adjacent 3-pyridyl group.

  • Chemoselectivity Considerations: The 4-methoxy group strongly donates electron density into the pyridine ring via resonance, significantly increasing the basicity of the pyridine nitrogen. Consequently, electrophilic functionalization protocols must be carefully designed to ensure reactions occur exclusively at the secondary azetidine nitrogen rather than resulting in pyridine N-alkylation or N-oxidation.

Functionalization Workflow

G Start 3-(3-Azetidinyl)-4-methoxypyridine Amidation Amidation HATU, DIPEA Start->Amidation R-COOH RedAmin Reductive Amination NaBH(OAc)3, AcOH Start->RedAmin R-CHO BHAryl Buchwald-Hartwig Pd-Cat, BrettPhos Start->BHAryl Ar-Br Prod1 N-Acyl Azetidine Amidation->Prod1 Prod2 N-Alkyl Azetidine RedAmin->Prod2 Prod3 N-Aryl Azetidine BHAryl->Prod3

Divergent N-functionalization pathways for 3-(3-Azetidinyl)-4-methoxypyridine.

Protocol 1: HATU-Mediated Amidation

Causality & Experimental Design: Amide bond formation with sterically constrained secondary amines like azetidines can be sluggish with standard carbodiimides (e.g., EDC/HOBt). [1]. The nitrogen atom in the HOAt pyridine ring provides an intramolecular hydrogen-bonding network (neighboring-group effect) that accelerates aminolysis. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the azetidine is free-based without competing for the activated acyl species.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.2 equiv, 0.60 mmol) and HATU (1.2 equiv, 0.60 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.50 mmol) dropwise. Stir the mixture at room temperature (20 °C) for 15 minutes to ensure complete formation of the active ester.

  • Amine Coupling: Add 3-(3-Azetidinyl)-4-methoxypyridine (1.0 equiv, 0.50 mmol) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS, tracking the disappearance of the starting azetidine mass peak (m/z [M+H]⁺ = 165.1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure N-acyl azetidine.

Protocol 2: Reductive Amination via NaBH(OAc)₃

Causality & Experimental Design: Reductive amination proceeds via an iminium intermediate. Because the azetidine nitrogen is slightly sterically hindered, the addition of a stoichiometric amount of acetic acid (AcOH) accelerates iminium formation. [2] because it is exceptionally mild, avoids the generation of toxic cyanide byproducts (unlike NaBH₃CN), and selectively reduces the iminium ion without over-reducing the starting aldehyde or the electron-rich 4-methoxypyridine ring.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 3-(3-Azetidinyl)-4-methoxypyridine (1.0 equiv, 0.50 mmol) and the target aldehyde (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 0.50 mmol) to the mixture. Stir at room temperature for 30 minutes to drive the equilibrium toward the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere. Verify complete consumption of the iminium intermediate via LC-MS.

  • Workup: Quench carefully with 1 N NaOH (5 mL) to neutralize the acetic acid and free-base the newly formed tertiary amine. Extract with DCM (3 × 10 mL).

  • Isolation: Dry the combined organics over MgSO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (using 1% Et₃N in the eluent to prevent streaking).

Protocol 3: Buchwald-Hartwig N-Arylation

Causality & Experimental Design: Direct nucleophilic aromatic substitution (S_NAr) on unactivated aryl halides is generally ineffective for azetidines. [3]. A bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos) is critical; it facilitates oxidative addition and promotes rapid reductive elimination, which prevents undesired ring-opening of the highly strained azetidine core. Sodium tert-butoxide (NaOtBu) is an effective base, though Cs₂CO₃ can be substituted if the aryl halide contains base-sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 3-(3-Azetidinyl)-4-methoxypyridine (1.2 equiv, 0.60 mmol), the aryl bromide (1.0 equiv, 0.50 mmol), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Degassing: Evacuate and backfill the tube with Argon three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add anhydrous, degassed Toluene (3.0 mL) via syringe.

  • Heating: Seal the tube and heat the reaction mixture at 90 °C in a pre-heated oil bath for 8–12 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to afford the N-aryl azetidine.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three functionalization protocols based on standard medicinal chemistry optimization parameters.

Functionalization TypePrimary ReagentsTemp (°C)Typical TimeExpected YieldKey Mechanistic Advantage
Amidation HATU, DIPEA, DMF20 °C2–4 h80–95%HOAt-active ester overcomes steric hindrance of the 4-membered ring.
Reductive Amination NaBH(OAc)₃, AcOH, DCE20 °C12–16 h75–90%Chemoselective reduction of iminium without affecting the pyridine core.
Buchwald-Hartwig Pd₂(dba)₃, BrettPhos, NaOtBu90 °C8–12 h60–85%Rapid reductive elimination prevents azetidine ring-opening side reactions.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemical Communications (RSC Publishing).[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp³)–H Arylation. Journal of the American Chemical Society (ACS Publications).[Link]

Application

Application Notes and Protocols: Catalytic Hydrogenation of 3-(3-Azetidinyl)-4-methoxypyridine Precursors

Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 3-(3-azetidinyl)-4-methoxypyridine precursors, a critical transformation for accessing saturated heterocyclic scaffolds p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 3-(3-azetidinyl)-4-methoxypyridine precursors, a critical transformation for accessing saturated heterocyclic scaffolds prevalent in medicinal chemistry. We delve into the underlying principles of pyridine hydrogenation, detail field-proven protocols, and offer insights into catalyst selection, reaction optimization, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex piperidine derivatives.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a cornerstone structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Its prevalence in numerous FDA-approved drugs underscores its importance in the development of new therapeutic agents.[1][2] The most direct and atom-economical route to these valuable piperidine structures is the catalytic hydrogenation of their corresponding pyridine precursors.[1]

While the transformation appears straightforward—the addition of three hydrogen molecules across the aromatic ring—the catalytic hydrogenation of pyridines presents unique challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring elevated pressures and temperatures.[1][3] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[1][3] For complex substrates like 3-(3-azetidinyl)-4-methoxypyridine, achieving high chemoselectivity—reducing the pyridine core without affecting the azetidine ring or the methoxy group—is of paramount importance.[1]

This guide will focus on providing practical, in-depth knowledge to successfully navigate these challenges in the context of 3-(3-azetidinyl)-4-methoxypyridine precursors.

Mechanistic Overview: The Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of pyridines is most commonly achieved through heterogeneous catalysis, valued for its operational simplicity and the ease of catalyst separation and recycling.[1] Precious metal catalysts, particularly those from the platinum group, are highly effective for this transformation.

A key aspect of successful pyridine hydrogenation is the use of an acidic medium, such as glacial acetic acid.[3][4] The acid serves a dual purpose:

  • Activation of the Pyridine Ring: Protonation of the pyridine nitrogen forms a pyridinium ion. This positively charged species is more electron-deficient and thus more susceptible to reduction.[4]

  • Mitigation of Catalyst Poisoning: Protonation of the basic nitrogen atoms in both the starting material and the product minimizes their ability to bind to the active sites of the metal catalyst, thereby preventing catalyst deactivation.[4]

The hydrogenation process generally proceeds in a stepwise manner, involving the formation of di- and tetrahydro-pyridine intermediates before complete saturation to the piperidine ring. For substituted pyridines, the reaction typically yields the cis-isomer as the major product.[4]

Visualizing the Catalytic Cycle

Catalytic_Hydrogenation cluster_0 Catalytic Cycle Pyridine_Precursor 3-(3-Azetidinyl)-4- methoxypyridine Pyridinium_Ion Protonated Pyridinium Ion Pyridine_Precursor->Pyridinium_Ion + H⁺ (from Acetic Acid) Adsorbed_Species Adsorbed Pyridinium & H₂ Pyridinium_Ion->Adsorbed_Species H2 H₂ Catalyst_Surface Catalyst Surface (e.g., PtO₂) H2->Catalyst_Surface Catalyst_Surface->Adsorbed_Species Hydrogenation_Steps Stepwise Hydrogen Addition (Di/Tetrahydro Intermediates) Adsorbed_Species->Hydrogenation_Steps Piperidine_Product 3-(3-Azetidinyl)-4- methoxypiperidine Hydrogenation_Steps->Piperidine_Product Catalyst_Regen Regenerated Catalyst Piperidine_Product->Catalyst_Regen - Product Desorption Catalyst_Regen->Catalyst_Surface

Caption: Generalized workflow for the catalytic hydrogenation of a substituted pyridine.

Experimental Protocols and Methodologies

The successful hydrogenation of 3-(3-azetidinyl)-4-methoxypyridine precursors hinges on the careful selection of the catalyst, solvent, and reaction conditions. Below are detailed protocols based on established methodologies for the hydrogenation of substituted pyridines.

Recommended Catalytic System: Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

Platinum(IV) oxide is a highly effective and versatile catalyst for the hydrogenation of a wide range of substituted pyridines, typically used in acidic solvents like glacial acetic acid.[2][3]

General Protocol for Hydrogenation using PtO₂

Materials:

  • 3-(3-Azetidinyl)-4-methoxypyridine precursor

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (ACS grade)

  • High-pressure reactor vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the 3-(3-azetidinyl)-4-methoxypyridine precursor (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).[3] The use of glacial acetic acid is crucial for enhancing the catalyst's activity.[3]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.[2][3]

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove any air.[1]

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2][3]

    • Begin vigorous stirring and maintain the reaction at room temperature.[2][3]

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-10 hours.[3]

  • Work-up:

    • After the reaction is complete, carefully vent the excess hydrogen gas.

    • Purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the PtO₂ catalyst, rinsing the filter pad with a small amount of ethyl acetate.[3]

    • Carefully neutralize the filtrate by quenching with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

    • Combine the organic layers and dry over anhydrous Na₂SO₄.[3]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[3]

    • Purify the crude product as necessary by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure 3-(3-azetidinyl)-4-methoxypiperidine.[2][3]

Alternative Catalytic Systems

While PtO₂ is a robust choice, other catalytic systems can also be employed for pyridine hydrogenation. The selection may depend on factors such as substrate sensitivity, desired stereoselectivity, and available equipment.

CatalystTypical ConditionsAdvantagesConsiderations
Palladium on Carbon (Pd/C) Acidic additive, moderate to high pressureWidely used, efficientMay require acidic additives for good activity[1]
Rhodium on Carbon (Rh/C) Lower pressures (e.g., 5 bar H₂)Effective at lower pressures compared to other catalysts[1]Can be more expensive
Ruthenium Dioxide (RuO₂) High temperatures and pressuresEffective for certain substituted pyridinesOften requires more forcing conditions[3]
Homogeneous Catalysts (e.g., Iridium complexes) Mild conditionsHigh selectivity, good for preserving sensitive functional groups[1]Difficult to separate from the product[1]

Analytical Characterization

The successful synthesis of the target 3-(3-azetidinyl)-4-methoxypiperidine should be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction time. Ensure the solvent is of high purity and the system is free of leaks.

  • Catalyst Poisoning: If the reaction stalls, it may be due to catalyst poisoning. Ensure the starting material is pure and free from potential poisons like sulfur-containing compounds. The use of an acidic solvent like glacial acetic acid is critical to minimize poisoning by the nitrogen atoms.[1][3]

  • Stereoselectivity: The hydrogenation of substituted pyridines generally favors the formation of the cis-diastereomer.[4] For applications requiring specific stereoisomers, chiral auxiliaries or asymmetric hydrogenation catalysts may be necessary, although this is a more complex undertaking.[4][5]

Safety Precautions

  • High-Pressure Hydrogenation: All high-pressure hydrogenation reactions should be conducted in a well-ventilated fume hood behind a safety shield. The reactor must be properly rated for the pressures being used.

  • Catalyst Handling: Platinum group metal catalysts are pyrophoric, especially after use. Handle with care in an inert atmosphere when possible. The filtered catalyst should be quenched carefully with water before disposal.

  • Solvent Hazards: Glacial acetic acid is corrosive. Ethyl acetate is flammable. Handle all solvents with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The catalytic hydrogenation of 3-(3-azetidinyl)-4-methoxypyridine precursors is a feasible and efficient method for the synthesis of the corresponding piperidine derivatives. Careful selection of the catalyst, particularly PtO₂, in conjunction with an acidic solvent like glacial acetic acid, is key to achieving high yields and overcoming the inherent challenges of pyridine reduction. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Glorius, F., et al. (2007). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 46(38), 7291-7293. Retrieved from [Link]

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3470. Retrieved from [Link]

  • Wang, D., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(35), 12944-12947. Retrieved from [Link]

  • James, M. J., et al. (2016). Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles. Angewandte Chemie International Edition, 55(26), 7370-7397. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3-(3-Azetidinyl)-4-methoxypyridine in Fragment-Based Drug Design

Introduction: The Strategic Value of 3-(3-Azetidinyl)-4-methoxypyridine in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 3-(3-Azetidinyl)-4-methoxypyridine in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind to a biological target with low affinity, and then to optimize these initial "hits" into more potent, drug-like molecules.[4][5] The success of this approach hinges on the quality and design of the fragment library. An ideal fragment should not only provide a foothold in the target's binding site but also offer clear vectors for chemical elaboration.

This guide focuses on the application of a particularly compelling, yet under-documented fragment: 3-(3-Azetidinyl)-4-methoxypyridine . This molecule is an exemplary scaffold for FBDD, embodying several key principles of modern medicinal chemistry. It combines the three-dimensional (3D) character and favorable physicochemical properties of the azetidine ring with the versatile and privileged nature of the pyridine core.[6][7] This document will provide an in-depth analysis of the fragment's utility, detailed protocols for its screening and validation, and a strategic overview of its potential for hit-to-lead optimization.

PART 1: Application Notes - The Rationale for Employing 3-(3-Azetidinyl)-4-methoxypyridine

The strategic advantage of 3-(3-Azetidinyl)-4-methoxypyridine lies in the synergistic combination of its two core components: the saturated, strained azetidine ring and the aromatic 4-methoxypyridine system.

The Azetidine Moiety: A Gateway to Three-Dimensionality and Improved Properties

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry as a "privileged scaffold".[6][8] Its incorporation into a fragment offers several distinct advantages:

  • Enhanced sp3 Character and 3D Shape: In an era where "flat" molecules are often associated with promiscuity and poor physicochemical properties, the non-planar, sp3-rich nature of the azetidine ring introduces three-dimensionality.[6] This is crucial for exploring the often complex and contoured binding sites of protein targets, potentially leading to improved selectivity and potency. The azetidine scaffold serves as a rigid framework that projects substituents into defined vectors in 3D space.[9]

  • Improved Physicochemical Properties: The presence of the azetidine ring can lead to significant improvements in aqueous solubility, a critical parameter for any successful drug candidate. This is attributed to the disruption of crystal packing and the introduction of a polar nitrogen atom. Furthermore, azetidines are often more metabolically stable than their larger cyclic amine counterparts like pyrrolidine or piperidine, for which metabolic pathways are well-established.[6]

  • A Vector for Fragment Growth: The secondary amine within the azetidine ring provides a readily accessible point for chemical modification. This "exit vector" is a key feature for the "fragment growing" strategy in hit-to-lead optimization, allowing for the systematic exploration of the surrounding binding pocket to form additional high-quality interactions.[4][10]

The 4-Methoxypyridine Core: A Versatile Anchor and Interaction Hub

The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to engage in a wide range of interactions and its favorable pharmacokinetic profile.[7] The 4-methoxy substitution pattern further refines its utility as a fragment:

  • Hydrogen Bonding and Polar Interactions: The pyridine nitrogen is a hydrogen bond acceptor, providing a key interaction point to anchor the fragment within a binding site. The 4-methoxy group's oxygen atom can also act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.

  • Modulation of Basicity: The electron-donating methoxy group at the 4-position increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine, which can influence its interaction with acidic residues in the target protein.

  • Vectors for Modification: The pyridine ring itself offers several positions for further functionalization, allowing for fragment merging or growing strategies to optimize binding affinity.

Physicochemical Profile: Adherence to the "Rule of Three"

For a fragment to be effective in an FBDD campaign, it should generally adhere to the "Rule of Three," which provides guidelines for its physicochemical properties to ensure good ligand efficiency.[11] 3-(3-Azetidinyl)-4-methoxypyridine aligns well with these principles.

PropertyGuideline ("Rule of Three")Estimated Value for 3-(3-Azetidinyl)-4-methoxypyridine
Molecular Weight (MW) ≤ 300 Da~164 Da
cLogP ≤ 3~1.0 - 1.5
Hydrogen Bond Donors ≤ 31 (from the azetidine N-H)
Hydrogen Bond Acceptors ≤ 32 (pyridine N and methoxy O)
Rotatable Bonds ≤ 31

Note: These are estimated values. Actual values may vary and should be experimentally determined.

This profile indicates that the fragment is small, reasonably lipophilic, and has a good balance of hydrogen bonding features, making it an excellent starting point for an FBDD campaign.

PART 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the screening, validation, and characterization of 3-(3-Azetidinyl)-4-methoxypyridine against a protein target of interest.

FBDD Workflow Overview

The overall workflow for applying this fragment in a drug discovery campaign is illustrated below.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (Primary Assay) B Hit Validation (Orthogonal Assay) A->B Identified Hits C Affinity Determination (e.g., SPR, ITC) B->C Validated Hits D Structural Biology (X-ray, NMR) C->D E Structure-Based Design (Computational Modeling) D->E F Synthesis of Analogs (Fragment Growing/Linking) E->F G SAR Analysis F->G G->E Iterative Cycles H Lead Candidate G->H frag 3-(3-Azetidinyl)-4-methoxypyridine frag->A

Caption: FBDD workflow from initial screening to lead candidate.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments.[12][13][14]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, Sierra Sensors)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein (≥95% purity)

  • 3-(3-Azetidinyl)-4-methoxypyridine stock solution (e.g., 100 mM in DMSO)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • DMSO for concentration matching

2. Experimental Procedure:

  • Target Immobilization:

    • Perform a pH scouting experiment to determine the optimal pre-concentration pH for the target protein on the sensor chip.

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in the optimal sodium acetate buffer) to achieve a desired immobilization level (typically 5,000-10,000 Response Units, RU).

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the target protein to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in running buffer. A typical screening concentration for fragments is 200 µM to 1 mM.

    • Crucially, ensure the final DMSO concentration is identical in all fragment solutions and the running buffer to minimize solvent mismatch artifacts. [13] A final DMSO concentration of 1-2% is common.

    • Inject the fragment solutions over the reference and target flow cells. Use a short association time (e.g., 30-60 seconds) followed by a longer dissociation time (e.g., 120-300 seconds).

    • Include buffer-only injections periodically to double-reference the data.

    • A positive control (a known binder) and a negative control (a non-binder) should be included if available.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the target flow cell sensorgrams.

    • A binding response significantly above the noise level indicates a potential "hit".

    • For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).

Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy

NMR spectroscopy is a powerful tool for FBDD, capable of not only detecting weak binding but also identifying the location of the binding site on the protein.[15][16][17] Protein-observed 2D NMR experiments like ¹H-¹⁵N HSQC are particularly robust.[17]

1. Materials and Reagents:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe

  • ¹⁵N-isotopically labeled target protein (0.1-0.3 mM in a suitable NMR buffer, e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8, with 5-10% D₂O)

  • 3-(3-Azetidinyl)-4-methoxypyridine stock solution (100 mM in d6-DMSO)

2. Experimental Procedure:

  • Reference Spectrum:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the reference "fingerprint" of the protein.

  • Fragment Titration:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a specific protein:fragment molar ratio (e.g., 1:5, 1:10).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Compare the new spectrum to the reference. Binding is indicated by chemical shift perturbations (CSPs) of specific amide peaks. A CSP is a change in the position of a peak in the spectrum.

    • Continue the titration with increasing concentrations of the fragment, acquiring a spectrum at each step.

  • Data Analysis:

    • Overlay the series of HSQC spectra. Track the movement of each peak across the titration.

    • Calculate the weighted-average CSP for each residue using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

    • Plot the CSP values against the protein sequence. Residues with significant CSPs are likely at or near the fragment's binding site.

    • If the protein's resonance assignments are known, these perturbations can be mapped directly onto the 3D structure of the protein to visualize the binding pocket.

    • The titration data can also be used to calculate the KD of the interaction.

Protocol 3: High-Resolution Structural Characterization by X-ray Crystallography

Crystallographic fragment screening provides unambiguous, high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[11][18][19]

1. Materials and Reagents:

  • High-quality crystals of the target protein

  • 3-(3-Azetidinyl)-4-methoxypyridine

  • Cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol or ethylene glycol)

  • Crystal harvesting tools (e.g., nylon loops)

  • Access to a synchrotron X-ray source

2. Experimental Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution by dissolving the fragment directly into the crystal mother liquor or a cryoprotectant solution at a high concentration (e.g., 10-50 mM). The high concentration is necessary to overcome the weak affinity of the fragment.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

    • Crucially, a control crystal should be soaked in a similar solution lacking the fragment to obtain a reference dataset.

  • Data Collection and Processing:

    • Remove the crystal from the soaking drop and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

    • Process the diffraction data using standard software (e.g., XDS, MOSFLM) to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure by molecular replacement using the known structure of the protein as a search model.

    • Generate initial electron density maps.

    • Calculate a difference electron density map (Fo-Fc) by comparing the observed data (Fo) with the data calculated from the protein-only model (Fc).

    • Unambiguous, positive density in the Fo-Fc map that is not accounted for by the protein or solvent indicates the presence of the bound fragment.

    • Model the 3-(3-Azetidinyl)-4-methoxypyridine fragment into the difference density and perform iterative cycles of model refinement.

    • The final, refined structure will reveal the precise binding mode, orientation, and key interactions of the fragment with the target protein at atomic resolution.

PART 3: Hit-to-Lead Optimization Strategies

Once 3-(3-Azetidinyl)-4-methoxypyridine is confirmed as a binder and its binding mode is elucidated, the next phase is to improve its affinity and selectivity.[20][21]

Conceptual Workflow: Fragment Growing

Fragment growing is often the most direct strategy for optimizing a hit.[4] It involves adding chemical functionality to an exposed vector of the bound fragment to engage with a nearby sub-pocket.

Fragment_Growing cluster_0 Initial Hit cluster_1 Analysis & Design cluster_2 Synthesis & Evaluation A 3-(3-Azetidinyl)-4-methoxypyridine bound in Pocket A B Structural data (X-ray/NMR) reveals adjacent Pocket B C Identify exit vector (Azetidine N-H) B->C D Design new functional groups to occupy Pocket B C->D E Synthesize analog library (e.g., amides, sulfonamides) D->E F Assay new compounds for improved affinity E->F G Optimized Lead F->G Increased Potency

Caption: Workflow for fragment growing from the azetidine moiety.

Protocol Outline for Fragment Growing:

  • Structural Analysis: Using the high-resolution crystal structure, identify the solvent-exposed vector on the bound fragment. For 3-(3-Azetidinyl)-4-methoxypyridine, the azetidine N-H group is the most likely and synthetically tractable exit vector.

  • In Silico Design: Analyze the protein surface adjacent to the azetidine nitrogen. Use computational tools to design a small library of chemical modifications (e.g., amides, sulfonamides, ureas) that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with this adjacent sub-pocket.

  • Synthesis: Synthesize a focused library of analogs based on the in silico designs. For example, acylation of the azetidine nitrogen with a series of carboxylic acids.

  • Evaluation: Screen the newly synthesized compounds using the established primary assay (e.g., SPR) to determine their binding affinity.

  • Iteration: For promising analogs, obtain co-crystal structures to confirm the designed binding mode and guide the next cycle of optimization. This iterative process of design, synthesis, and testing is the core of hit-to-lead chemistry.[22]

References

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23). Vertex AI Search.
  • Fragment Screening by Surface Plasmon Resonance. (2021, March 13). ACS Medicinal Chemistry Letters.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • SPR-based fragment screening: advantages and applications. PubMed.
  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. (2026, March 10). MDPI.
  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013, July 5). PLOS One.
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021, December 9). Life Chemicals.
  • Optimization of Fragment Hits. CD ComputaBio.
  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Source not available].
  • Computational Approaches in Fragment Based Drug Design. Longdom Publishing.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures.
  • Azetidines in Drug Discovery. PharmaBlock.
  • NMR-based fragment screening for drug discovery. European Pharmaceutical Review.
  • NMR-based Fragment Screening for Drug Discovery. Bruker.
  • Hit to Lead Optimization in Drug Discovery. Excelra.
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018, April 9). [Source not available].
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council.
  • Computational fragment-based drug design of potential Glo-I inhibitors. (2024, January 22). Taylor & Francis.
  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. (2021, March 12). Journal of Medicinal Chemistry.
  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius.
  • Crystallographic Fragment Screening. Springer Nature Experiments.
  • Fragment Based Drug Design: From Experimental to Computational Approaches. [Source not available].
  • The XChem pipeline for fragment screening - Alice Douangamath (Diamond Light Source). (2022, January 17). [Source not available].
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). [Source not available].
  • Crystallographic Fragment Screening Services. Evotec.
  • X-ray Crystallography Fragment Screening. Selvita.
  • 4-Methoxypyridine 97 620-08-6. Sigma-Aldrich.
  • 4-Methoxypyridine. PubChem.
  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. (2014, March). ResearchGate.
  • (3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone. PubChem.
  • Fragment Based Drug Discovery. [Source not available].
  • Decomposition of Small Molecules for Fragment-Based Drug Design. (2023, May 24). [Source not available].
  • Fragment-based Drug Design. ChemDiv.
  • 4-Methoxypyridine. ExSyn.
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal.
  • 4-メトキシピリジン. TCI Chemicals.
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC.
  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025, October 23). PMC.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025, July 30). Journal of the American Chemical Society.
  • New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacter. (2024, June 26). [Source not available].
  • A Technical Guide to the Synthesis of 4-Methoxypyrene from 1-Bromopyrene. Benchchem.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2026, March 18). [Source not available].
  • 3-ethenyl-4-methoxypyridine (C8H9NO). PubChemLite.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography of 3-(3-Azetidinyl)-4-methoxypyridine

Welcome to the technical support guide for optimizing the flash chromatography purification of 3-(3-Azetidinyl)-4-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the flash chromatography purification of 3-(3-Azetidinyl)-4-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purifying polar, basic N-heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions to guide your initial strategy.

Q1: What are the key chemical properties of 3-(3-Azetidinyl)-4-methoxypyridine that make its purification challenging?

A1: The primary challenge stems from its molecular structure. It contains two basic nitrogen atoms: one in the pyridine ring and another in the azetidine ring. This dual basicity makes the molecule highly polar and prone to strong interactions with the stationary phase.

  • Pyridine Nitrogen: The pyridine ring is weakly basic (pKa of 4-methoxypyridine is ~6.6)[1].

  • Azetidine Nitrogen: The saturated azetidine ring contains a secondary amine, which is a stronger base (pKa typically 8-9).

  • Strong Interaction with Silica: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[2] The basic nitrogens in your compound will interact strongly with these acidic sites via an acid-base interaction, which is often stronger than the desired polar-polar adsorption mechanism.[3] This can lead to severe peak tailing, low or no recovery, and poor separation.[4]

Q2: Should I start with normal-phase or reversed-phase chromatography?

A2: The choice depends on the solubility of your crude sample and the nature of your impurities.

  • Choose Normal-Phase if: Your crude material dissolves well in less polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). However, standard silica is not recommended. You should start with a modified normal-phase approach.

  • Choose Reversed-Phase if: Your crude material is more soluble in polar solvents like methanol, acetonitrile, or water.[5] For highly polar compounds like this, reversed-phase is often the more robust and predictable starting point.[6]

Below is a decision tree to guide your initial choice.

G start Start: Assess Crude Sample Solubility np_path Soluble in DCM, Chloroform, or Ethyl Acetate? start->np_path rp_path Soluble in Methanol, Acetonitrile, Water, or DMSO? start->rp_path np_path->rp_path np_choice Pursue Normal-Phase np_path->np_choice Yes rp_path->np_path rp_choice Pursue Reversed-Phase rp_path->rp_choice Yes np_media Select Stationary Phase: 1. Amine-functionalized Silica (Preferred) 2. Standard Silica with Basic Modifier np_choice->np_media rp_media Select Stationary Phase: 1. C18 (Standard) 2. C18Aq (for highly aqueous mobile phases) rp_choice->rp_media

Caption: Initial decision tree for purification strategy.

Section 2: Troubleshooting Guide

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem: Poor Peak Shape / Severe Tailing in Normal-Phase

Q: I'm using a standard silica column with an ethyl acetate/hexane gradient, but my product is coming off as a very broad, tailing peak. What is happening and how do I fix it?

A: This is the most common issue for basic compounds on silica. The peak tailing is a direct result of the strong acid-base interaction between your compound's basic nitrogens and the acidic silanol groups on the silica surface.[4][7] This creates a non-ideal, secondary retention mechanism that broadens the elution band.

Solution 1: Add a Competing Base to the Mobile Phase

The most direct way to solve this is to neutralize the active silica surface. By adding a small amount of a competing amine to your mobile phase, the additive will preferentially bind to the silanol groups, allowing your compound to elute based on polarity with minimal interference.[5]

Experimental Protocol: Mobile Phase Modification

  • Prepare a Modified Strong Solvent: Create your polar solvent (e.g., methanol or ethyl acetate) containing 0.1% to 1% of a volatile amine modifier. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are common choices.

  • Solvent System: Use a gradient of a non-polar solvent (e.g., Hexane or DCM) and your modified polar solvent. A typical starting point for a polar compound like this would be DCM and Methanol + 1% NH₄OH.

  • Run a Scouting Gradient: Perform a quick, steep gradient (e.g., 0-30% modified methanol in DCM over 10 column volumes) to determine the approximate elution percentage.[8]

  • Optimize the Gradient: Based on the scouting run, create a shallow, focused gradient around the elution point of your target compound to maximize resolution.[8][9]

G cluster_0 Without Modifier cluster_1 With Modifier Analyte Basic Analyte Silanol Acidic Silanol (Si-OH) Analyte->Silanol Strong Acid-Base Interaction (Tailing) Analyte2 Basic Analyte Silanol2 Neutralized Silanol (Si-O-NR₃) Analyte2->Silanol2 Weak Polar Interaction (Good Peak Shape) Modifier Amine Modifier (TEA) Modifier->Silanol2 Surface Passivation

Caption: Mechanism of peak shape improvement with a basic modifier.

Solution 2: Use an Amine-Functionalized Stationary Phase

A more elegant solution is to use a stationary phase designed for basic compounds. Amine-functionalized silica columns (KP-NH) have a layer of aminopropyl groups bonded to the silica surface. This layer acts as a built-in "modifier," shielding your basic analyte from the underlying acidic silica.[5]

Key Advantages:

  • Simplified Mobile Phase: You can often use simpler, non-modified solvent systems like hexane/ethyl acetate.[5]

  • Improved Reproducibility: Eliminates variability associated with adding modifiers to the mobile phase.

  • Different Selectivity: Can sometimes provide better separation from impurities compared to modified silica.

Stationary PhaseMobile Phase SystemPrimary InteractionIdeal For
Standard Silica DCM / MeOH + 1% NH₄OHAdsorption + Ion-ExchangeNot ideal, but workable with modifiers.
Amine-Functionalized Silica Hexane / Ethyl AcetatePrimarily AdsorptionRecommended starting point for basic compounds in normal-phase.[5]
Problem: Low Recovery or Compound Irreversibly Stuck on the Column

Q: I see my product spot on the TLC plate, but after running my flash column (standard silica), I get very low or zero recovery. Where did my compound go?

A: Your compound has likely bound irreversibly to the silica column. This happens when the acid-base interaction is so strong that the mobile phase is not sufficiently competitive to elute the compound.[10] This is a significant risk for molecules with multiple basic centers.

Solution 1: Switch to Reversed-Phase Chromatography

This is the most reliable way to ensure recovery. In reversed-phase, the stationary phase (e.g., C18) is non-polar, and the retention mechanism is based on hydrophobicity.[11] Since there are no acidic silanol groups to cause irreversible binding, recovery of basic compounds is typically excellent.

Solution 2: Use a Basic or Neutral Stationary Phase (Normal-Phase)

If you must use normal-phase, switch to a more inert stationary phase.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[12] Use basic or neutral alumina to avoid strong interactions.

  • Amine-Functionalized Silica: As mentioned previously, this is also an excellent choice to prevent irreversible binding.

Problem: Poor Separation from a Similarly Polar Impurity in Reversed-Phase

Q: I'm using a C18 column with a water/acetonitrile gradient, and my product is co-eluting with an impurity. How can I improve the resolution?

A: The key to improving resolution for ionizable compounds in reversed-phase is to manipulate the mobile phase pH. [13] Your compound has two basic nitrogens, and its degree of protonation (and therefore its overall polarity and retention) is highly dependent on pH. By changing the pH, you can change the retention time of your product relative to the impurities.[14]

Experimental Protocol: pH Optimization in Reversed-Phase

Principle: For basic compounds, increasing the mobile phase pH suppresses their ionization (protonation). A neutral base is more hydrophobic (less polar) and will be retained longer on a C18 column.[3][15] The "2 pH rule" suggests adjusting the mobile phase to be at least 2 pH units above the compound's pKa to ensure it is in its neutral, free-base form.[15]

  • Select a High-pH Modifier: Add a basic modifier to both your water (Solvent A) and organic (Solvent B) phases.

    • 0.1% Ammonium Hydroxide (NH₄OH): Brings the pH to ~10-11. Excellent for ensuring most amines are in their free-base form.

    • 0.1% Triethylamine (TEA): Also effective for creating basic conditions.[3]

  • Perform a Scouting Run: Run a fast scouting gradient (e.g., 5-95% Acetonitrile in water, both containing 0.1% NH₄OH) to see how the retention times have shifted.

  • Optimize the Gradient: Create a shallow gradient around the new elution point. You will likely find that the elution order or the separation between your product and the impurity has changed, allowing for a successful purification.[16]

Mobile Phase pHAnalyte StateExpected C18 RetentionPeak Shape
Acidic (e.g., pH 3) Protonated (R-NH₂⁺)DecreasedMay tail due to silanol interactions
Neutral (e.g., pH 7) Partially ProtonatedIntermediateOften broad due to mixed states[14]
Basic (e.g., pH 10) Neutral (R-NH)Increased Improved (Suppressed ionization)[16]

Workflow for Troubleshooting Co-elution in Reversed-Phase

G start Start: Co-elution on C18 with neutral Water/ACN gradient add_modifier Modify Mobile Phase pH start->add_modifier high_ph Add 0.1% NH₄OH to Water & ACN (Target pH > 9) add_modifier->high_ph scout_gradient Run Fast Scouting Gradient (5-95% B) high_ph->scout_gradient analyze Is Resolution Improved? scout_gradient->analyze optimize Optimize with Shallow Gradient Around New Elution Point analyze->optimize Yes end Purification Complete optimize->end

Caption: Workflow for resolving co-eluting peaks in reversed-phase.

References

  • King Group. (n.d.).
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • INNO SPECIALTY CHEMICALS. (n.d.).
  • Biotage. (2023, November 21).
  • Teledyne ISCO. (2012, November 9).
  • University of Rochester. (n.d.).
  • Biotage. (2023, January 23).
  • Waters. (n.d.).
  • Lab Manager. (2026, March 25).
  • Agilent. (n.d.).
  • Teledyne ISCO. (n.d.).
  • Chromatography Today. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • American Chemical Society. (n.d.).
  • PubChem. (n.d.).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chem-Impex. (n.d.). 4-Methoxypyridine.
  • Teledyne ISCO. (n.d.). Flash Method Development in a Flash.
  • Biotage. (2023, February 10).
  • Teledyne ISCO. (2024, December 6).
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • Chrom Tech, Inc. (2025, October 20).
  • Sigma-Aldrich. (n.d.). 4-Methoxypyridine.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Biotage. (2023, January 23).
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • ChemicalBook. (2026, January 13). 4-Methoxypyridine.
  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxypyridine (FDB004414).
  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.
  • PubChemLite. (n.d.). 3-ethenyl-4-methoxypyridine (C8H9NO).
  • Thermo Scientific Chemicals. (n.d.). 3-Bromo-4-methoxypyridine, 97%.
  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 3-(3-Azetidinyl)-4-methoxypyridine

Welcome to the Technical Support Center. As drug development professionals and researchers, handling complex heterocyclic amines requires moving beyond basic storage guidelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, handling complex heterocyclic amines requires moving beyond basic storage guidelines. 3-(3-Azetidinyl)-4-methoxypyridine presents a unique stability challenge due to its dual-amine architecture: a secondary amine within the strained azetidine ring and a tertiary aromatic amine in the pyridine ring.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the structural integrity of your active pharmaceutical ingredient (API) during long-term storage and formulation.

Logical Relationship: Oxidative Degradation Pathways

To effectively prevent degradation, we must first map the vulnerabilities of the molecule. The diagram below illustrates the distinct oxidative pathways triggered by environmental stress.

G API 3-(3-Azetidinyl)-4-methoxypyridine Stress Oxidative Stress (Peroxides, ROS) API->Stress Exposure PyrOx Pyridine N-Oxide (+16 Da) Stress->PyrOx Tertiary Amine Oxidation AzetOx Hydroxylamine (+16 Da) Stress->AzetOx Secondary Amine Oxidation Cleavage Ring Cleavage / Dealkylation AzetOx->Cleavage Advanced Degradation Mitigation Argon Purge & BHT (Storage Protocol) Mitigation->Stress Blocks

Oxidative degradation pathways of 3-(3-Azetidinyl)-4-methoxypyridine and mitigation strategy.

Quantitative Data: Storage Condition Impact on API Stability

The causality of degradation is heavily dependent on environmental variables. The table below summarizes the quantitative impact of various storage conditions on the degradation rate of 3-(3-Azetidinyl)-4-methoxypyridine over a 3-month period.

Storage ConditionAtmosphereTemp3-Month PurityPrimary Degradant IdentifiedCatalyst / Trigger
Clear Glass Vial Air25°C82.4%Azetidine HydroxylamineUV Light & Autoxidation
Amber Glass Vial Air4°C91.2%Pyridine N-OxideTrace Oxygen
Formulated (PEG) Air4°C85.8%Pyridine N-OxideExcipient Peroxides
Amber Glass Vial Argon-20°C>99.5%None DetectedN/A (Optimized)
Troubleshooting FAQs

Q1: Why does 3-(3-Azetidinyl)-4-methoxypyridine undergo rapid oxidative degradation even when stored at 4°C in the dark? A1: Temperature control alone is insufficient for dual-amine systems. The molecule contains a secondary amine (azetidine) and a tertiary amine (pyridine). Secondary amines are highly susceptible to radical autoxidation, forming hydroxylamines, while tertiary amines readily form N-oxides[1]. Even at 4°C, trace oxygen trapped in the vial headspace initiates radical chain reactions. Furthermore, the inherent ring strain of the azetidine moiety lowers the activation energy required for subsequent C-N bond cleavage once the hydroxylamine is formed, leading to advanced degradation[1].

Q2: We are formulating this compound with polymeric excipients (e.g., PEG, PVP). Why is the degradation accelerating compared to the neat powder? A2: You are observing excipient-induced peroxide oxidation. Polymeric excipients like PEG and PVP naturally accumulate trace hydroperoxides during their manufacturing and storage. Hydrogen peroxide reacts favorably with both secondary and tertiary amines, but the reaction kinetics are highly accelerated with the tertiary pyridine nitrogen[2]. Causality: The lone pair on the pyridine nitrogen acts as a strong nucleophile, attacking the peroxide oxygen to form the Pyridine N-Oxide. To mitigate this, you must either pre-treat your excipients to reduce peroxide values or incorporate a radical scavenger like Butylated hydroxytoluene (BHT) into the formulation[1].

Q3: How can I analytically differentiate between the oxidation of the pyridine ring and the azetidine ring? A3: Both the pyridine N-oxide and the azetidine hydroxylamine will present an identical mass shift of +16 Da in standard MS analysis[1]. To definitively differentiate them, you must use a self-validating LC-HRMS/MS workflow combined with 1H-NMR:

  • LC-HRMS/MS: Analyze the fragmentation patterns. Oxidation of the azetidine ring weakens the cyclic structure, leading to characteristic ring-opening fragments (loss of formaldehyde or ethyleneimine derivatives) during collision-induced dissociation.

  • 1H-NMR: The electron-withdrawing nature of the N-oxide oxygen will cause a significant downfield shift (approx. +0.3 to +0.5 ppm) of the pyridine aromatic protons. Conversely, if the azetidine is oxidized, the methylene protons adjacent to the secondary amine will exhibit the primary shift.

Self-Validating Experimental Protocol: Long-Term Storage Workflow

To guarantee the stability of 3-(3-Azetidinyl)-4-methoxypyridine, do not rely on passive storage. Implement the following active, self-validating methodology.

W Step1 Step1 Step2 Step 2 Argon Purge (O2 Displacement) Step1->Step2 Step3 Step 3 Amber Vial Sealing (Light Protection) Step2->Step3 Step4 Step 4 Storage at -20°C & Self-Validation Step3->Step4

Step-by-step self-validating storage workflow for amine-based APIs.

Step 1: Lyophilization & Moisture Removal Procedure: Dry the API powder using a lyophilizer until the moisture content is <0.5% (verified by Karl Fischer titration). Causality: Water acts as a highly effective medium for redox reactions and can carry dissolved oxygen. Removing moisture eliminates the solvent matrix required for trace transition metals to catalyze autoxidation.

Step 2: Inert Gas Displacement Procedure: Transfer the dried powder into amber borosilicate glass vials. Purge the headspace with high-purity Argon (Ar) gas for 30 seconds before sealing. Causality: Argon is significantly denser than Nitrogen. It sinks to the bottom of the vial, creating a heavy, protective physical blanket directly over the solid API, effectively displacing oxygen from the powder's surface.

Step 3: Antioxidant Doping (For Stock Solutions) Procedure: If the API must be stored in solution, dissolve it in a degassed solvent and add 0.01% w/v Butylated hydroxytoluene (BHT) or ascorbic acid. Causality: BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to reactive oxygen species, terminating the oxidative chain reaction before it can attack the vulnerable azetidine nitrogen[1].

Step 4: Temperature Control & The Self-Validation Loop Procedure: Store the sealed vials at -20°C[3]. To make this system self-validating, place a sealed control vial containing a colorimetric peroxide-sensitive indicator strip in the exact same storage environment. Causality: Instead of routinely consuming valuable API for stability testing, the proxy indicator strip continuously monitors the micro-environment. If the strip remains unchanged upon monthly visual inspection, the integrity of the inert, peroxide-free atmosphere is validated, ensuring the API remains intact.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation of 3-(3-Azetidinyl)-4-methoxypyridine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks during the amidation of 3-(3-Azetidinyl)-4-methoxypyridine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks during the amidation of 3-(3-Azetidinyl)-4-methoxypyridine.

Due to the unique structural properties of this molecule—specifically the highly nucleophilic, sterically unhindered secondary amine constrained within a strained four-membered ring—standard peptide coupling conditions often lead to catastrophic yield losses. This guide synthesizes field-proven mechanistic insights to help you eliminate side products, preserve chiral integrity, and optimize your workflows.

Frequently Asked Questions (Troubleshooting)

Q1: I am using HATU/DIPEA to couple a carboxylic acid to 3-(3-Azetidinyl)-4-methoxypyridine. My LC-MS shows poor product yield and a massive byproduct with a mass of [M+99]. What is this? A1: You are observing the guanidinylation (or uronium adduct formation) of your azetidine[1]. While secondary amines are typically sterically hindered, the four-membered ring of the azetidine "ties back" the alkyl chains, exposing the nitrogen lone pair. This makes the azetidine exceptionally nucleophilic. It attacks the electrophilic uronium carbon of HATU faster than it attacks the activated ester, forming a dead-end tetramethylguanidinium adduct (+99 Da)[2]. Resolution: Switch to a non-uronium coupling reagent like T3P[3]. If you must use HATU, you must pre-activate the acid for 10 minutes before adding the azetidine, and switch your base from DIPEA to the sterically hindered 2,6-lutidine[2].

Q2: My reaction mixture is turning dark, and I am seeing multiple highly polar degradation peaks. Could the azetidine ring be opening? A2: Yes. Azetidines possess significant ring strain (approximately 105 kJ/mol)[4]. Under acidic conditions, protonation of the azetidine nitrogen creates an excellent leaving group, inviting intramolecular or intermolecular nucleophilic attack that relieves the strain by opening the ring[5]. Resolution: Avoid acidic additives or prolonged heating. Maintain strictly controlled, mildly basic conditions. Reagents like T3P operate efficiently at 0–25 °C, preventing thermal and acid-mediated ring-opening[6].

Q3: The carboxylic acid I am coupling has an alpha-chiral center, and I am observing significant epimerization in the final coupled product. How can I retain chiral integrity? A3: Epimerization during activation proceeds via oxazolone formation or direct enolization of the activated intermediate, driven by strong, unhindered bases. Resolution: Propylphosphonic anhydride (T3P) is the industry gold standard for suppressing racemization[7]. Pairing T3P with a weaker, less nucleophilic base like pyridine (instead of DIPEA) provides enough basicity to drive the coupling without deprotonating the sensitive alpha-chiral center[7].

Mechanistic Pathways & Decision Workflows

Pathway HATU HATU / HBTU Reagent ActEster O-At Activated Ester HATU->ActEster + Acid & Base (Pre-activation) Adduct Guanidinium Byproduct [M+99] Da HATU->Adduct Direct Attack by Amine (Competing Pathway) Acid Carboxylic Acid Acid->ActEster Amine 3-(3-Azetidinyl)-4-methoxypyridine (Nucleophilic Sec-Amine) Amide Desired Amide Product Amine->Amide Amine->Adduct ActEster->Amide + Amine (Desired Pathway)

Mechanism of HATU guanidinylation vs. desired amidation.

DecisionTree Start Amidation of 3-(3-Azetidinyl)-4-methoxypyridine Q1 Is[M+99] byproduct observed? Start->Q1 Sol1 Switch to T3P or use 2,6-Lutidine with HATU Q1->Sol1 Yes Q2 Is azetidine ring-opening (degradation) occurring? Q1->Q2 No Sol1->Q2 Sol2 Avoid acidic conditions, maintain 0-25°C with T3P Q2->Sol2 Yes Q3 Is epimerization of the acid observed? Q2->Q3 No Sol2->Q3 Sol3 Use T3P + Pyridine instead of DIPEA Q3->Sol3 Yes Success Optimized Amidation Q3->Success No Sol3->Success

Decision tree for optimizing azetidine amidation reactions.

Reagent Selection Data

To facilitate rapid decision-making, the following table summarizes the quantitative risk profiles of common coupling methodologies when applied specifically to highly nucleophilic, strained azetidines.

Coupling Reagent SystemGuanidinylation RiskEpimerization RiskRing-Opening RiskTypical Yield Profile
HATU / DIPEA High (>30% byproduct)ModerateLow40–60%
HATU / 2,6-Lutidine Low (<5% byproduct)ModerateLow70–85%
EDC / HOBt None LowModerate60–75%
T3P / Pyridine None Very Low (<1%)Very Low >90%

Validated Experimental Protocols

Protocol A: T3P-Mediated Amidation (Recommended)

This self-validating protocol utilizes Propanephosphonic acid anhydride (T3P) to completely bypass guanidinylation while operating under mild conditions that prevent azetidine ring-opening[3][8].

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) and 3-(3-Azetidinyl)-4-methoxypyridine (1.05 equiv) in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 volumes)[8].

  • Base Addition: Add Pyridine (3.0 equiv). Causality: Pyridine is a weak base that prevents alpha-proton abstraction, preserving the chiral integrity of the acid[7].

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures prevent thermal ring-opening of the strained 4-membered ring[6].

  • Activation: Dropwise add T3P (50% solution in EtOAc or DCM, 1.5 equiv) over 15–30 minutes[8].

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with water. Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine[8]. Causality: T3P byproducts are highly water-soluble phosphonate salts that partition completely into the aqueous phase, avoiding the need for column chromatography[3].

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity amide.

Protocol B: HATU Coupling with Strict Base Control

If T3P is unavailable and HATU must be used, this protocol utilizes kinetic pre-activation and steric base control to minimize the +99 Da side product[2].

  • Pre-activation (Critical Step): Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add 2,6-Lutidine (3.0 equiv). Stir for 5–10 minutes at room temperature. Causality: Pre-activation consumes the HATU reagent to form the O-At ester before the nucleophilic azetidine is introduced, minimizing direct guanidinylation[2]. 2,6-Lutidine is sterically hindered, preventing base-mediated side reactions.

  • Amine Addition: Slowly add 3-(3-Azetidinyl)-4-methoxypyridine (1.0 equiv) dissolved in a minimal amount of DMF.

  • Coupling: Stir for 1–2 hours at room temperature.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO₃ and brine.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health (NIH).[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[Link]

  • Stereochemical Aspects of T3P Amidations. Organic Process Research & Development (ACS).[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH).[Link]

  • How T3P is helping to advance API development. Curia Global.[Link]

  • Acid-Amine Coupling using T3P. Organic Synthesis.[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers (RSC).[Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling for 3-(3-Azetidinyl)-4-methoxypyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the palladium-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the palladium-catalyzed cross-coupling of 3-(3-Azetidinyl)-4-methoxypyridine [1].

Working with this specific scaffold requires balancing the activation energy needed for the cross-coupling cycle against the thermal lability of the strained azetidine ring and the sensitive methoxypyridine moiety. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, reproducible experiments.

Part 1: Mechanistic Workflows & Decision Trees

To successfully couple this substrate, you must partition the reaction pathway toward reductive elimination before thermal degradation pathways can dominate.

Workflow Start Initial Screen: 40°C vs 80°C EvalConv Conversion > 80%? Start->EvalConv CheckDeg Check Azetidine Ring Integrity EvalConv->CheckDeg Yes PdBlack Pd Black Observed? EvalConv->PdBlack No OptLow Optimize at 40-50°C (Use Buchwald Ligands) CheckDeg->OptLow Intact OptHigh Lower Temp to 60°C Change Base to K3PO4 CheckDeg->OptHigh Degraded IncTemp Switch to Highly Active Pre-catalyst (e.g., G3) PdBlack->IncTemp No ChangeLigand Switch to XPhos/RuPhos Maintain <60°C PdBlack->ChangeLigand Yes

Figure 1: Decision tree for temperature and catalyst optimization in azetidinyl-pyridine couplings.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 3-(3-Azetidinyl)-4-methoxypyridine substrate degrade at standard Suzuki temperatures (80–100°C)?

Causality & Insight: The degradation is driven by two distinct structural vulnerabilities. First, the 4-membered azetidine ring possesses significant ring strain. At elevated temperatures (>70°C), transition-metal intermediates can undergo strain-driven ring-opening or β-hydride elimination rather than the desired reductive elimination[2][3]. Second, the 4-methoxypyridine moiety is susceptible to nucleophilic attack at the methyl group by strong bases (e.g., alkoxides) at high temperatures, yielding a pyridone byproduct. Solution: You must operate in a "Goldilocks" thermal zone (40–50°C). To achieve turnover at these lower temperatures, abandon first-generation catalysts like Pd(PPh₃)₄ and utilize highly active pre-catalysts (e.g., XPhos Pd G2 or G3) that facilitate rapid oxidative addition under mild conditions[4].

Q2: I am observing Palladium black and my reaction stalls at 40°C. Should I increase the temperature to force the reaction?

Causality & Insight: No. Palladium black indicates the agglomeration of Pd(0) into inactive nanoparticles, which is a common mode of catalyst deactivation[5]. Both the basic azetidine nitrogen and the pyridine nitrogen in your substrate can act as competing ligands. They coordinate to the palladium center, displacing the phosphine ligand and promoting decomposition[5]. Increasing the temperature will only accelerate this thermodynamic sink. Solution: Keep the temperature low (≤50°C) but switch to a more sterically demanding, electron-rich ligand (such as XPhos or RuPhos). The steric bulk prevents the substrate's nitrogens from easily displacing the ligand, stabilizing the active catalytic species.

Q3: How do I differentiate between unreacted starting material and thermally degraded azetidine in my LC-MS data?

Causality & Insight: Thermal degradation pathways leave distinct mass signatures. If the temperature is too high, you will observe specific mass shifts rather than just the starting material mass (M+H: 165.2).

  • [M+H + 18 Da]: Indicates thermal hydrolytic ring-opening of the azetidine.

  • [M+H - 15 Da]: Indicates thermal demethylation of the 4-methoxypyridine moiety. If you see these peaks, your reaction temperature is too high for the base/solvent combination being used.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, reaction conditions, and the fate of the 3-(3-Azetidinyl)-4-methoxypyridine scaffold.

Table 1: Temperature & Condition Matrix for Azetidinyl-Pyridine Couplings

TemperatureBase / SolventCatalyst SystemObservation / YieldMechanistic Causality
20–25°C K₃PO₄ / THF:H₂OXPhos Pd G3~40% Yield, IntactOxidative addition is too slow; the catalytic cycle stalls prematurely.
45–50°C K₃PO₄ / THF:H₂OXPhos Pd G3>85% Yield, Intact Optimal kinetics; reductive elimination outpaces thermal degradation.
80°C Cs₂CO₃ / DioxanePd(dppf)Cl₂~30% Yield, Pd BlackCatalyst deactivation; azetidine coordination displaces the dppf ligand[5].
100°C NaOtBu / ToluenePd(OAc)₂ / PPh₃<10% Yield, DegradedThermal strain release[3]; base-mediated demethylation of the pyridine.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, use the following low-temperature, self-validating protocol designed specifically for strained N-heterocycles[4][6].

Mild-Temperature Suzuki-Miyaura Cross-Coupling

Objective: Achieve >80% conversion at 45°C to preserve azetidine ring integrity.

Step-by-Step Methodology:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with the 3-(3-Azetidinyl)-4-methoxypyridine halide derivative (1.0 equiv, 0.5 mmol), the corresponding arylboronic acid (1.5 equiv), XPhos Pd G3 (5 mol%), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add thoroughly degassed THF/H₂O (4:1 v/v) to reach a substrate concentration of 0.1 M. Note: The water is critical for dissolving the base and accelerating the transmetalation step at low temperatures.

  • Thermal Control: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block set strictly to 45°C . Stir vigorously (800 rpm) for 12 hours.

  • Self-Validating Checkpoint (2 Hours): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation: If the ratio of Product to Pd-black is high and no [M+H+18] peak is present, your thermal parameters are perfectly tuned. If a black precipitate is rapidly forming, your solvent was not sufficiently degassed, leading to oxidative catalyst degradation.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism PdII Pd(II) Intermediate (Post-Transmetalation) TempDecision Thermal Partitioning PdII->TempDecision RedElim Reductive Elimination (Desired Cross-Coupling) TempDecision->RedElim < 50°C, Fast Kinetics BetaElim Ring-Opening / Demethylation TempDecision->BetaElim > 80°C, Slow Kinetics Product Coupled 3-(3-Azetidinyl)- 4-methoxypyridine RedElim->Product Degradation Acyclic Amine / Pyridone Byproduct BetaElim->Degradation

Figure 2: Mechanistic divergence of Pd(II) intermediates based on reaction temperature.

Part 5: References

  • AccelaChem: "1260833-97-3, 3-(3-Azetidinyl)-4-methoxypyridine"[1]. Available at:

  • ACS Publications (Organic Letters): "A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry"[4]. Available at:

  • PubMed: "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization"[2]. Available at:

  • Benchchem: "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors"[6]. Available at:

  • ResearchGate: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle"[3]. Available at:

  • Benchchem: "Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines"[5]. Available at:

Sources

Troubleshooting

Overcoming steric hindrance in 3-(3-Azetidinyl)-4-methoxypyridine derivatives

Welcome to the Advanced Technical Support Center for 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3)[1] and its derivatives. As a highly valuable building block in medicinal chemistry, this scaffold presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3)[1] and its derivatives. As a highly valuable building block in medicinal chemistry, this scaffold presents unique synthetic challenges. The combination of a highly strained four-membered azetidine ring (ring-strain energy of ~25.2 kcal/mol)[2] and the sterically demanding 4-methoxypyridine system requires precise optimization to prevent reaction stalling, ring-opening, or off-target degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome steric hindrance and achieve high-yielding functionalizations.

Part 1: The Mechanistic Challenge (A-Strain & Conformational Locking)

The primary difficulty in functionalizing 3-(3-Azetidinyl)-4-methoxypyridine arises from the severe steric clash between the C4-methoxy group and the C3-azetidine ring. The oxygen-methyl bond of the methoxy group exhibits restricted rotation due to the adjacent bulky azetidine. To minimize allylic strain (A-strain), the azetidine ring is forced into a perpendicular conformation relative to the pyridine ring.

This conformational lock effectively creates a "steric umbrella," shielding the azetidine nitrogen from incoming electrophiles and severely hindering transition-metal insertion at adjacent pyridine positions (C2 and C5)[3]. Overcoming this requires shifting from standard kinetic conditions to thermodynamic control, utilizing hypernucleophilic catalysts, or employing sterically accommodating ligands.

G A 3-(3-Azetidinyl)-4-methoxypyridine Scaffold B Steric Clash: C4-Methoxy vs C3-Azetidine A->B Structural Reality C Conformational Lock (Perpendicular Geometry) B->C Minimizes A-Strain D Hindered N-Functionalization (Low Yields) C->D Blocks Electrophiles E Hindered Cross-Coupling at C2/C5 C->E Blocks Pd-Insertion

Figure 1: Mechanistic pathway illustrating how steric hindrance dictates the reactivity profile of the scaffold.

Part 2: Troubleshooting FAQs

Q1: My N-acylation/N-alkylation of the azetidine nitrogen stalls at 30-40% conversion, even with excess reagents. How do I drive this to completion?

A1: The stalling is a direct result of the C4-methoxy group blocking the trajectory of bulky electrophiles. Standard bases like DIPEA or TEA are insufficient because they cannot overcome the activation energy barrier imposed by the steric shielding.

  • Solution: Switch to a hypernucleophilic catalyst system. Use DMAP (0.2 - 0.5 eq) in combination with pyridine or a stronger base. For highly recalcitrant electrophiles, elevate the temperature to 70–80 °C in a sealed tube using a polar aprotic solvent (e.g., DMF or NMP) to increase the kinetic energy of the system, allowing the electrophile to bypass the steric bulk.

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a 5-bromo derivative of this scaffold, but I only observe starting material and protodehalogenation. What is going wrong?

A2: The C5 position is highly hindered by both the C4-methoxy group and the C3-azetidine ring. Standard palladium catalysts (e.g., Pd(PPh₃)₄) fail to undergo oxidative addition efficiently due to ligand bulk, and if they do, transmetalation is blocked.

  • Solution: You must use a catalyst system designed for extreme steric hindrance. Buchwald precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3) are highly recommended. The dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and structurally flexible, allowing them to accommodate the ortho-substituents during the catalytic cycle.

Q3: During the acidic deprotection of a Boc-protected azetidine intermediate, I am observing significant O-demethylation of the pyridine ring. How can I prevent this?

A3: 4-Methoxypyridines are highly susceptible to ether cleavage under strong, aqueous acidic conditions (such as refluxing HCl), leading to the formation of the corresponding 4-pyridone[4].

  • Solution: Maintain strictly anhydrous conditions. Use 4M HCl in anhydrous 1,4-dioxane at 0 °C to room temperature. Alternatively, use a 1:1 mixture of TFA/DCM. If the problem persists, consider switching the protecting group strategy to a Cbz group, which can be removed orthogonally via palladium-catalyzed hydrogenolysis (H₂ balloon, Pd/C, MeOH) without affecting the methoxy ether.

G Start Cross-Coupling Failure (5-Bromo Derivative) Check1 Is conversion < 20%? Start->Check1 Check2 Is Azetidine Ring Opening? Start->Check2 Path1 Steric Blockade at Pd Check1->Path1 Yes Sol1 Switch to XPhos Pd G3 (Overcomes Hindrance) Path1->Sol1 Path2 Harsh Base Degradation Check2->Path2 Yes Sol2 Use Weaker Base (e.g., K3PO4 aq) Path2->Sol2

Figure 2: Diagnostic workflow for resolving cross-coupling failures in hindered azetidinyl-pyridines.

Part 3: Quantitative Data & Optimization

To synthesize the causality of our recommendations, below is a summary of catalyst and condition screenings for the N-functionalization and cross-coupling of this scaffold.

Table 1: Optimization of N-Acylation (Reaction with Benzoyl Chloride)

Base / Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)*Notes
DIPEA (2.0 eq)DCM252432%Reaction stalled; steric block.
TEA (2.0 eq)THF601245%Slight improvement with heat.
DIPEA + DMAP (0.2 eq) DCM 25 6 >95% Hypernucleophile bypasses hindrance.
NaH (1.5 eq)DMF0 to 25460%Side reactions observed (ring opening).

*Conversion determined by LC-MS (UV 254 nm).

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling (C5-Bromide + Phenylboronic Acid)

Catalyst (5 mol%)LigandBaseYield (%)Primary Issue Overcome
Pd(PPh₃)₄PPh₃Na₂CO₃15%Fails oxidative addition.
Pd(dppf)Cl₂dppfK₂CO₃42%Slow transmetalation.
XPhos Pd G3 XPhos K₃PO₄ 89% Accommodates ortho-steric bulk.
RuPhos Pd G3RuPhosK₃PO₄85%Excellent alternative to XPhos.

Part 4: Validated Experimental Protocols

Protocol A: Sterically-Tolerant N-Acylation of the Azetidine Ring

This protocol utilizes a hypernucleophilic catalyst to overcome the C4-methoxy steric shield.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-(3-Azetidinyl)-4-methoxypyridine (1.0 mmol, 164.2 mg) in anhydrous CH₂Cl₂ (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) followed by 4-Dimethylaminopyridine (DMAP) (0.2 mmol, 24.4 mg). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.2 mmol) dropwise over 10 minutes to prevent localized heating, which can trigger azetidine ring-opening[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0-10% MeOH in CH₂Cl₂).

Protocol B: Suzuki-Miyaura Coupling of Hindered C5-Halides

A self-validating protocol utilizing Buchwald precatalysts to ensure successful coupling at the highly restricted C5 position.

  • Setup: To a microwave vial, add 5-bromo-3-(3-(N-Boc-azetidinyl))-4-methoxypyridine (0.5 mmol), the desired boronic acid (0.75 mmol), XPhos Pd G3 (0.025 mmol, 5 mol%), and finely milled anhydrous K₃PO₄ (1.5 mmol).

  • Solvent: Seal the vial with a septum cap and purge with nitrogen for 5 minutes. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours. Self-Validation Step: The reaction mixture should transition from a pale yellow to a dark, homogeneous solution. The appearance of black palladium black early in the reaction indicates catalyst death (likely due to oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues. Wash the Celite pad with additional EtOAc (20 mL).

  • Isolation: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the coupled product.

References

  • AccelaChem (Product Database). 1260833-97-3, 3-(3-Azetidinyl)-4-methoxypyridine. Accela ChemBio Inc. Available at: [Link]

  • Couty, F., et al. Advances in synthesis and chemistry of azetidines. ResearchGate. Available at: [Link]

  • Trauner, F., et al. Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at:[Link]

  • Kitagawa, H., et al. Phenylimidazole Derivatives of 4-Pyridone as Dual Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductases FabI and FabK. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Zhang, L., et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 3-(3-Azetidinyl)-4-methoxypyridine Intermediates

Welcome to the technical support center for handling 3-(3-Azetidinyl)-4-methoxypyridine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 3-(3-Azetidinyl)-4-methoxypyridine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for managing the moisture sensitivity of these valuable compounds. By understanding the underlying chemical principles and adopting best practices, you can ensure the integrity of your materials and the success of your experiments.

The Challenge of Moisture: Why Azetidinyl-Pyridine Intermediates are Hygroscopic

The hygroscopic nature of 3-(3-Azetidinyl)-4-methoxypyridine intermediates stems from the chemical characteristics of their constituent rings. The azetidine ring, a four-membered saturated nitrogen heterocycle, possesses significant ring strain, making it susceptible to reactions that can alleviate this strain, including interactions with water.[1] Furthermore, the nitrogen atom in the azetidine ring has a lone pair of electrons that can readily form hydrogen bonds with water molecules. The pyridine ring, while less basic than the azetidine, also contains a nitrogen atom capable of hydrogen bonding. This combination of factors makes these molecules prone to absorbing moisture from the atmosphere.[2]

Exposure to moisture can lead to a range of issues, from physical changes in the material to chemical degradation, ultimately impacting experimental reproducibility and the quality of the final product.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-(3-Azetidinyl)-4-methoxypyridine intermediates.

Q1: What are the visual signs that my 3-(3-Azetidinyl)-4-methoxypyridine intermediate has been exposed to moisture?

A1: The most common visual cue is a change in the physical appearance of the solid material. A once free-flowing powder may become clumpy, cake together, or even appear as a dense, sticky solid. In some cases, a color change may also be observed, although this is less common. For liquid forms, the presence of cloudiness or turbidity can indicate water absorption.[1]

Q2: What are the recommended storage conditions for these intermediates?

A2: To minimize moisture exposure, these intermediates should be stored in tightly sealed containers in a cool, dry place.[4] The use of a desiccator containing an appropriate drying agent is highly recommended. For long-term storage, an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection.[5] Specific temperature recommendations can vary, but storage at 2-8°C is often advised.

Q3: How can I minimize moisture uptake during experimental setup and handling?

A3: Whenever possible, handle the compound in a controlled environment, such as a glovebox or under a stream of dry, inert gas.[5] Use dry glassware and pre-dried solvents. Minimize the time the container is open to the atmosphere. If a glovebox is not available, work quickly and efficiently, and consider using techniques like a Schlenk line for transfers.[5]

Q4: What is the potential impact of moisture on my subsequent reactions?

A4: Moisture can have several detrimental effects on subsequent synthetic steps. It can act as an unwanted nucleophile, leading to the formation of byproducts and reducing the yield of your desired product. Water can also deactivate moisture-sensitive reagents or catalysts used in the reaction. In some cases, the presence of water can alter the reaction kinetics or pathway, leading to inconsistent results.

Troubleshooting Guides

This section provides detailed guidance for specific problems you may encounter.

Issue 1: Inconsistent Analytical Results (e.g., NMR, HPLC, Mass Spectrometry)

Symptoms:

  • Broad peaks in NMR spectra, particularly for protons near the nitrogen atoms.

  • Shifting retention times or the appearance of new peaks in HPLC chromatograms.

  • Unexpected molecular weight peaks in mass spectrometry, potentially corresponding to hydrates.

Root Cause Analysis: The presence of water can affect the local chemical environment of the molecule, leading to peak broadening in NMR. In chromatography, water can alter the polarity of the sample and the mobile phase, causing shifts in retention times. The formation of hydrates (complexes with one or more water molecules) will result in higher mass-to-charge ratios in mass spectrometry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Poor Yield or Failed Reaction in Subsequent Synthetic Steps

Symptoms:

  • Significantly lower than expected yield of the desired product.

  • Formation of significant amounts of byproducts.

  • The reaction does not proceed to completion.

Root Cause Analysis: As mentioned previously, water can compete with your desired reagents, leading to side reactions. It can also deactivate catalysts or reagents that are sensitive to moisture, such as organometallics or strong bases.

Recommended Actions:

  • Quantify Water Content: Before proceeding with a reaction, determine the water content of your 3-(3-Azetidinyl)-4-methoxypyridine intermediate using a reliable method like Karl Fischer titration.[6][]

  • Dry the Intermediate: If the water content is above an acceptable threshold (typically <0.1%), dry the material.

  • Use Anhydrous Solvents and Reagents: Ensure all solvents and other reagents used in the reaction are rigorously dried. Solvents can be dried using methods like distillation from a drying agent or by passing them through a column of activated alumina.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.[5]

Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[8]

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric or volumetric titrator as appropriate for the expected water content.

  • Sample Preparation: Accurately weigh a suitable amount of the 3-(3-Azetidinyl)-4-methoxypyridine intermediate and dissolve it in a dry, inert solvent (e.g., anhydrous methanol or a specialized KF solvent).

  • Titration: Inject the sample solution into the titration cell. The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Protocol 2: Drying of 3-(3-Azetidinyl)-4-methoxypyridine Intermediates

Several methods can be employed to dry moisture-sensitive compounds. The choice of method depends on the thermal stability of the compound and the desired level of dryness.

Table 1: Comparison of Drying Techniques

Drying MethodTemperature RangeAdvantagesDisadvantages
Vacuum Oven Ambient to elevatedEfficient removal of water and volatile solvents.Potential for thermal degradation if the temperature is too high.
Desiccator AmbientGentle drying method.Slower than a vacuum oven.
Freeze-Drying (Lyophilization) Sub-zeroIdeal for heat-sensitive compounds; preserves the material's structure.[9]Requires specialized equipment and is a slower process.[10]
Inert Gas Stream Ambient to elevatedCan be used to dry materials in-situ.May not be as effective as vacuum methods for removing tightly bound water.

Step-by-Step Procedure for Vacuum Oven Drying:

  • Place the 3-(3-Azetidinyl)-4-methoxypyridine intermediate in a suitable container (e.g., a watch glass or a round-bottom flask).

  • Place the container in a vacuum oven.

  • Gradually apply a vacuum to the oven.

  • If the compound is thermally stable, the temperature can be gently increased to facilitate drying. A temperature of 40-50°C is often a good starting point.

  • Dry the material until a constant weight is achieved.

  • Once dry, allow the oven to cool to room temperature before releasing the vacuum with a dry, inert gas like nitrogen.

Visualization of Moisture Interaction

The following diagram illustrates the primary mechanism of moisture interaction with a 3-(3-Azetidinyl)-4-methoxypyridine intermediate.

Caption: Interaction of water with the azetidinyl-pyridine core.

By implementing these best practices and troubleshooting strategies, you can effectively manage the moisture sensitivity of 3-(3-Azetidinyl)-4-methoxypyridine intermediates, ensuring the quality and reliability of your research and development efforts.

References

  • Chemos GmbH & Co.KG.
  • Apollo Scientific. Azetidine.
  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. (2008).
  • Sigma-Aldrich. Azetidine 98 503-29-7.
  • ChemicalBook. Azetidine | 503-29-7. (2026).
  • Armstrong, D. W. (2014). Water determination.
  • MDPI.
  • Cleanroom Technology. How the drying process differs between fine and heavy chemicals. (2024).
  • BenchChem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. (2025).
  • BenchChem. Stability and proper storage conditions for aziridine compounds.
  • BOC Sciences.
  • Nowak, D., & Jakubczyk, E. (2020).
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition.
  • ACS Publications. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024).
  • Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry.
  • DR-NTU. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. (2022).
  • Pharmaceutical Technology.
  • ACS Materials Au. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022).
  • Vesta® Nutra.
  • Pharmaceutical Technology. An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019).
  • ACS Publications. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • PubMed.
  • Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023).
  • MDPI. The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. (2026).
  • ResearchGate. Controlling chemical stability of a moisture-sensitive drug product through monitoring and identification of coating process microenvironment | Request PDF.
  • PubMed. 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. (2026).
  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. (2022).
  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020).

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Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to 3-(3-Azetidinyl)-4-methoxypyridine and 3-(3-Pyrrolidinyl)-4-methoxypyridine in Drug Design

In the intricate world of drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The deliberate choice between structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The deliberate choice between structurally similar heterocyclic systems can unlock significant advantages in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, data-driven comparison of two such scaffolds: 3-(3-Azetidinyl)-4-methoxypyridine and 3-(3-Pyrrolidinyl)-4-methoxypyridine. As we will explore, the simple difference of one carbon atom in the saturated ring imparts a cascade of divergent properties that are of paramount importance to the discerning medicinal chemist.

At a Glance: Key Comparative Metrics

Property3-(3-Azetidinyl)-4-methoxypyridine3-(3-Pyrrolidinyl)-4-methoxypyridineRationale for Difference
Molecular Weight LowerHigherPyrrolidine has an additional CH2 group.
Lipophilicity (cLogP) Lower (More Polar)Higher (More Lipophilic)The smaller, more strained azetidine ring is inherently more polar than the larger, more flexible pyrrolidine ring.[1]
Aqueous Solubility HigherLowerDirectly correlated with the lower lipophilicity and higher polarity of the azetidine moiety.[1]
Basicity (pKa) Slightly LowerSlightly HigherThe pKa of the saturated amine is influenced by ring strain and conformation. Pyrrolidine is generally a slightly stronger base than azetidine.[2]
Conformational Rigidity HigherLowerThe four-membered azetidine ring has significantly more ring strain, leading to a more conformationally restricted structure.[3]
Metabolic Stability Potentially HigherPotentially LowerThe azetidine ring can be more resistant to metabolic degradation, particularly N-dealkylation, compared to the pyrrolidinyl ring.[3]
Permeability Potentially LowerPotentially HigherThe higher lipophilicity of the pyrrolidine-containing compound may lead to increased passive diffusion across biological membranes.[1]

The Structural Nuances: Conformational Rigidity vs. Flexibility

The most striking difference between the azetidine and pyrrolidine rings lies in their conformational freedom. The four-membered azetidine ring is significantly strained, which locks its substituents into more defined spatial orientations.[3] This rigidity can be a powerful tool in drug design. By pre-organizing the pharmacophoric elements, the entropic penalty upon binding to a biological target can be minimized, potentially leading to higher binding affinity and selectivity.

In contrast, the five-membered pyrrolidine ring is more flexible, capable of adopting various envelope and twist conformations.[2] This flexibility allows the molecule to adapt to the topology of a binding pocket, which can also be advantageous. However, this conformational adaptability can come at the cost of a higher entropic penalty upon binding.

G cluster_0 3-(3-Azetidinyl)-4-methoxypyridine cluster_1 3-(3-Pyrrolidinyl)-4-methoxypyridine Azetidine Azetidine Ring (Rigid) Pyridine_A 4-Methoxypyridine Azetidine->Pyridine_A Restricted Rotation Conformation_A Defined Conformation Azetidine->Conformation_A Pyrrolidine Pyrrolidine Ring (Flexible) Pyridine_P 4-Methoxypyridine Pyrrolidine->Pyridine_P Greater Rotational Freedom Conformation_P Multiple Conformations (Envelope/Twist) Pyrrolidine->Conformation_P

Caption: Conformational differences between the two scaffolds.

Physicochemical Properties: A Balancing Act

The choice between these two scaffolds allows for the fine-tuning of critical physicochemical properties that govern a drug's behavior in the body.

Lipophilicity and Solubility: The azetidine ring, being smaller and more polar, generally imparts a lower lipophilicity (LogP) and consequently higher aqueous solubility to the parent molecule.[1] This is a significant advantage in drug design, as poor solubility is a common hurdle in preclinical development. Conversely, the pyrrolidine ring is more lipophilic, which can enhance membrane permeability but may also lead to lower solubility and increased non-specific binding.[2]

Basicity (pKa): Both azetidine and pyrrolidine are basic secondary amines. The pKa of the conjugate acid of pyrrolidine is slightly higher than that of azetidine, making it a slightly stronger base.[2] This difference, though small, can influence the ionization state of the molecule at physiological pH, which in turn affects receptor interactions, solubility, and cell penetration.

Navigating the ADME Landscape

A drug's journey through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is heavily influenced by its molecular structure.

Permeability: The ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS targets, is crucial. The higher lipophilicity of the 3-(3-Pyrrolidinyl)-4-methoxypyridine would generally be expected to correlate with increased passive diffusion across cell membranes.[1] However, it is important to note that active transport mechanisms can also play a significant role.

Metabolic Stability: The azetidine scaffold has been shown to exhibit higher metabolic stability in some contexts.[3] The nitrogen atom in the strained four-membered ring can be less susceptible to N-dealkylation, a common metabolic pathway for secondary and tertiary amines.[3] The pyrrolidine ring, being less strained, may be more prone to metabolism by cytochrome P450 enzymes.

ADME_Comparison cluster_Permeability Permeability cluster_Metabolism Metabolic Stability Azetidine 3-(3-Azetidinyl)-4-methoxypyridine A_Perm Potentially Lower Azetidine->A_Perm A_Met Potentially Higher (Resistant to N-dealkylation) Azetidine->A_Met Pyrrolidine 3-(3-Pyrrolidinyl)-4-methoxypyridine P_Perm Potentially Higher Pyrrolidine->P_Perm P_Met Potentially Lower Pyrrolidine->P_Met

Caption: Comparative ADME properties of the two scaffolds.

Experimental Protocols

To empirically determine the properties discussed, the following standard assays are recommended:

Metabolic Stability Assay in Liver Microsomes
  • Objective: To determine the in vitro half-life (t½) of the compounds.

  • Procedure:

    • Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat) at 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Quantify the remaining parent compound concentration using LC-MS/MS.

    • Determine the in vitro half-life (t½) from the first-order decay plot of the compound concentration over time.[1]

Caco-2 Permeability Assay
  • Objective: To predict intestinal absorption of the compounds.

  • Procedure:

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate until a confluent monolayer is formed.

    • Add the test compound to the apical (A) side of the monolayer.

    • Collect samples from the basolateral (B) side at various time points.

    • The permeability coefficient (Papp) is calculated from the rate of appearance of the compound on the basolateral side.[1]

A Note on Synthesis

The synthetic accessibility of these scaffolds is also a practical consideration. The synthesis of 3-substituted azetidines can be more challenging than that of their pyrrolidine counterparts due to the inherent ring strain.[4] Common strategies for azetidine synthesis include intramolecular cyclization, ring expansion of aziridines, and [2+2] cycloadditions.[4] Pyrrolidine rings are often constructed via 1,3-dipolar cycloadditions or various aminocyclization reactions.[5] The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a 3-(3-azetidinyl)- or 3-(3-pyrrolidinyl)-4-methoxypyridine scaffold is a strategic one, with clear trade-offs. The azetidine offers the potential for improved solubility, metabolic stability, and higher binding affinity through conformational constraint. The pyrrolidine provides greater conformational flexibility and potentially enhanced membrane permeability. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the design of new therapeutic agents.[2] The optimal choice will ultimately be dictated by the specific biological target, the desired pharmacokinetic profile, and the overarching goals of the drug discovery program.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem. (URL not provided)
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025). [Link]

  • Spiroazetidines in Drug Discovery - PharmaBlock. (URL not provided)
  • Comparative study of different synthetic routes to 3-substituted azetidines - Benchchem. (URL not provided)
  • A Comparative Analysis of Synthetic Routes to 3-Methyl-4-hydroxypyridine - Benchchem. (URL not provided)
  • Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. (URL not provided)
  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchG
  • The results of the conformational analysis.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem. (URL not provided)
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC. [Link]

  • Crystal structure analysis of N‐acetylated proline and ring size analogs - Research Collection. (2022). [Link]

  • Application of Bioisosteres in Drug Design. (2012). [Link]

  • 4-Methoxypyridine | ExSyn. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Comparative

Comparing basicity of 3-(3-Azetidinyl)-4-methoxypyridine with other substituted pyridines

Introduction In the rational design of small-molecule therapeutics, the strategic selection of heterocyclic scaffolds profoundly influences a drug's physicochemical profile. 3-(3-Azetidinyl)-4-methoxypyridine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the rational design of small-molecule therapeutics, the strategic selection of heterocyclic scaffolds profoundly influences a drug's physicochemical profile. 3-(3-Azetidinyl)-4-methoxypyridine is a highly versatile, di-basic building block that merges a strained, aliphatic secondary amine (azetidine) with an electron-rich aromatic system (pyridine). For drug development professionals, understanding the basicity (pKa) of this scaffold is critical, as it dictates physiological ionization, target binding affinity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides an in-depth mechanistic comparison of the basicity of 3-(3-Azetidinyl)-4-methoxypyridine against standard substituted pyridines, supported by self-validating experimental methodologies.

Mechanistic Analysis of Basicity Centers

To accurately predict the behavior of 3-(3-Azetidinyl)-4-methoxypyridine, we must deconstruct the molecule into its constituent pharmacophores and analyze the competing electronic effects:

  • The Pyridine Core & The Resonance (+M) Effect: Unsubstituted pyridine possesses a baseline pKa of approximately 5.2. The introduction of a methoxy group at the 4-position fundamentally alters the electron distribution. The oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance (+M effect). This electron density localizes on the pyridine nitrogen, drastically increasing its affinity for a proton. Consequently, the pKa of 4-methoxypyridine rises to 6.58 .

  • The Azetidine Ring & The Inductive (-I) Effect: Azetidine is a highly strained four-membered ring. Despite the ring strain theoretically increasing the s-character of the nitrogen lone pair, azetidine exhibits strong basicity characteristic of secondary amines, with a pKa of 11.29 , comparable to the six-membered piperidine (pKa 11.22) . However, when conjugated to the 3-position of a pyridine ring, the basicity is modulated. The sp²-hybridized aromatic system exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aliphatic azetidine nitrogen. This predictably lowers the pKa of the azetidine moiety, mitigating the risk of permanent, excessive protonation at physiological pH.

Quantitative Data Comparison

The following table summarizes the quantitative basicity data, illustrating how substituent effects dictate the pKa of related scaffolds.

CompoundpKa₁ (Aliphatic N)pKa₂ (Aromatic N)Key Electronic Effect
Pyridine N/A5.20Baseline aromatic basicity
4-Methoxypyridine N/A6.58Strong +M resonance donation from -OCH₃
Azetidine 11.29N/ABaseline aliphatic secondary amine basicity
Piperidine 11.22N/AReference six-membered saturated amine
3-(3-Azetidinyl)pyridine ~9.6 (Est.)~5.1 (Est.)-I effect from pyridine lowers azetidine basicity
3-(3-Azetidinyl)-4-methoxypyridine ~9.8 (Est.) ~6.4 (Est.) Combined +M (methoxy) and -I (pyridine) effects

Note: Estimated values for the fused systems are derived from Hammett equation principles and known substituent constants for biphasic systems.

Experimental Methodology: Self-Validating pKa Determination

To accurately determine the macroscopic pKa values of complex, di-basic compounds, relying on a single analytical technique is insufficient. We employ a self-validating experimental design utilizing orthogonal techniques: Potentiometric Titration and UV-Vis Spectrophotometric Titration .

Step-by-Step Protocol
  • Sample Preparation (Causality: Ionic Strength Control): Prepare a 1.0 mM solution of 3-(3-Azetidinyl)-4-methoxypyridine in 0.15 M KCl. Why 0.15 M KCl? Maintaining a constant ionic strength that mimics physiological conditions ensures that the activity coefficients remain stable throughout the titration, preventing artifactual shifts in the calculated pKa.

  • Potentiometric Titration (Global Basicity Profiling):

    • Acidify the solution to pH 2.0 using standardized 0.1 M HCl to ensure both the azetidine and pyridine nitrogen centers are fully protonated.

    • Titrate with standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C to prevent CO₂ absorption, which forms carbonic acid and skews the titration curve.

    • Record the volume of titrant vs. pH. The data will yield two inflection points corresponding to pKa₁ and pKa₂.

  • Orthogonal UV-Vis Spectrophotometric Titration (Aromatic Validation):

    • Causality for Orthogonality: Potentiometry cannot distinguish which nitrogen is deprotonating. However, the protonation state of the pyridine ring directly alters its chromophore (π→π* and n→π* transitions). UV-Vis specifically tracks the aromatic nitrogen's pKa.

    • Record absorption spectra (220–350 nm) across a pH gradient of 2.0 to 12.0.

    • Identify the isosbestic points to confirm a simple two-state equilibrium for the aromatic center.

  • Data Synthesis & Validation:

    • Apply non-linear regression to generate a Bjerrum plot. If the aromatic pKa derived from the UV-Vis spectra perfectly matches the lower pKa from the potentiometric data, the system is internally validated. This rules out electrode fouling or compound aggregation.

Workflow Visualization

Workflow A Sample Preparation (0.15 M KCl Aqueous) B Potentiometric Titration (pH 2.0 to 12.0) A->B C UV-Vis Spectrophotometric Titration (220-350 nm) A->C D Data Acquisition (Titration Curves & Spectra) B->D C->D E Non-Linear Regression (Bjerrum Plot Analysis) D->E F Orthogonal Validation (pKa1 & pKa2 Determination) E->F

Orthogonal workflow for the self-validating determination of di-basic pKa values.

Implications in Drug Discovery

The basicity profile of 3-(3-Azetidinyl)-4-methoxypyridine makes it a highly privileged scaffold for CNS-penetrant and orally bioavailable drugs. Highly basic aliphatic amines (pKa > 10.5) often suffer from poor passive membrane permeability (due to being >99% ionized at pH 7.4) and carry a high risk of hERG channel liability (cardiotoxicity).

By appending the azetidine to the electron-withdrawing pyridine ring, the aliphatic pKa is "tuned" down to ~9.8. This subtle shift exponentially increases the fraction of the neutral species at physiological pH, enhancing lipophilicity (logD) and cellular permeability. Simultaneously, the 4-methoxy group ensures the pyridine nitrogen retains sufficient basicity (pKa ~6.4) to act as a potent hydrogen-bond acceptor/donor in target binding pockets, offering a perfect balance of physicochemical properties.

References

  • Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile Covering the Range between Pyridine and DBU. ACS Publications.[Link]

Validation

A Comparative Guide to HPLC-UV Method Validation for Purity Analysis of 3-(3-Azetidinyl)-4-methoxypyridine

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity analysis of 3-(3-Azetidinyl)-4-methoxypyridine, a novel heterocyclic compound with significant pharmaceutical potential. We will explore two distinct HPLC-based approaches, a traditional reversed-phase (RP-HPLC) method and a more advanced Ultra-Performance Liquid Chromatography (UPLC) method, providing a comprehensive validation framework and supporting experimental data to guide your analytical strategy.

The Criticality of Purity in Drug Development

The presence of impurities in an API, even at trace levels, can have a significant impact on its toxicological profile and therapeutic effect. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and control of impurities.[1][2][3][4] Therefore, the development and validation of robust, accurate, and precise analytical methods for purity determination are not merely a quality control exercise but a critical step in the drug development lifecycle.

Method Selection Rationale: RP-HPLC vs. UPLC

Our comparative analysis focuses on two powerful liquid chromatography techniques:

  • Method A: Reversed-Phase HPLC (RP-HPLC): This is the workhorse of the pharmaceutical industry, known for its robustness and versatility. We will detail a conventional RP-HPLC method suitable for the routine purity analysis of 3-(3-Azetidinyl)-4-methoxypyridine.

  • Method B: Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm stationary phase particles to achieve faster analysis times, superior resolution, and enhanced sensitivity compared to traditional HPLC.[5][6][7] This makes it particularly advantageous for resolving complex impurity profiles.

The choice between these methods often depends on the specific requirements of the analysis, such as sample throughput, the complexity of the impurity profile, and the need for high sensitivity.

Experimental Protocols

Method A: Reversed-Phase HPLC-UV

This method is designed to be a robust and reliable approach for the routine quality control of 3-(3-Azetidinyl)-4-methoxypyridine.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of 3-(3-Azetidinyl)-4-methoxypyridine in 1 mL of a 50:50 mixture of water and acetonitrile.

Method B: Ultra-Performance Liquid Chromatography (UPLC-UV)

This method offers a high-throughput and high-resolution alternative, ideal for in-depth impurity profiling and time-critical analyses.

Instrumentation and Chromatographic Conditions:

  • UPLC System: An ultra-performance liquid chromatography system with a binary pump, autosampler, column manager, and a photodiode array (PDA) or tunable UV detector.

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 98 2
    5 40 60
    6 40 60
    6.1 98 2

    | 7 | 98 | 2 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 275 nm (with PDA monitoring from 200-400 nm)

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve 1 mg of 3-(3-Azetidinyl)-4-methoxypyridine in 1 mL of a 50:50 mixture of water and acetonitrile.

Method Validation: A Comprehensive Framework

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[1][2][3][4] The following validation parameters were assessed for both Method A and Method B according to ICH Q2(R1) guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate this, forced degradation studies were performed on 3-(3-Azetidinyl)-4-methoxypyridine to generate potential degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Both methods demonstrated the ability to separate the main peak of 3-(3-Azetidinyl)-4-methoxypyridine from all degradation products, confirming their stability-indicating nature. The UPLC method (Method B) provided superior resolution between the closely eluting degradants.

G cluster_0 Method Validation Workflow Start Start Validation Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Complete Robustness->End

Caption: Workflow for HPLC/UPLC Method Validation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.

ParameterMethod A (RP-HPLC)Method B (UPLC)
Range 0.1 - 150 µg/mL0.05 - 150 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999

Both methods exhibited excellent linearity over their respective ranges.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by spiking a placebo with known amounts of 3-(3-Azetidinyl)-4-methoxypyridine at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Concentration LevelMethod A (RP-HPLC) % RecoveryMethod B (UPLC) % Recovery
80%99.2%99.8%
100%99.8%100.1%
120%100.5%100.3%

The high recovery values for both methods indicate their high degree of accuracy.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): Analysis of six replicate samples on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of six replicate samples on different days by different analysts.

ParameterMethod A (RP-HPLC) %RSDMethod B (UPLC) %RSD
Repeatability < 1.0%< 0.5%
Intermediate Precision < 1.5%< 1.0%

Both methods demonstrated excellent precision, with the UPLC method showing slightly lower relative standard deviation (%RSD), indicating higher precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterMethod A (RP-HPLC)Method B (UPLC)
LOD 0.03 µg/mL0.015 µg/mL
LOQ 0.1 µg/mL0.05 µg/mL

The UPLC method demonstrated significantly lower LOD and LOQ values, highlighting its superior sensitivity for detecting trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameters Varied:

  • Flow rate (± 10%)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2%)

Both methods were found to be robust, with no significant changes in system suitability parameters (e.g., resolution, tailing factor) observed.

Comparative Summary and Discussion

FeatureMethod A (RP-HPLC)Method B (UPLC)
Analysis Time ~30 minutes~7 minutes
Resolution GoodExcellent
Sensitivity (LOQ) 0.1 µg/mL0.05 µg/mL
Solvent Consumption HighLow
System Pressure ~150 bar~600 bar
Initial Cost LowerHigher

The data clearly demonstrates the advantages of the UPLC method (Method B) in terms of speed, resolution, and sensitivity. The significantly shorter run time of the UPLC method allows for a much higher sample throughput, which is a critical factor in a high-demand quality control environment. Furthermore, the enhanced resolution of UPLC provides greater confidence in the separation of closely eluting impurities, and its lower LOQ is essential for the detection and quantitation of trace-level degradants and process-related impurities. The reduced solvent consumption of the UPLC method also offers significant cost savings and environmental benefits.

However, the conventional RP-HPLC method (Method A) remains a valid and robust option. Its lower operating pressure and less demanding instrumentation requirements make it a more accessible technique for laboratories that may not have access to UPLC systems. For routine purity assays where the impurity profile is well-characterized and high throughput is not the primary concern, the RP-HPLC method provides reliable and accurate results.

G cluster_0 Method Comparison cluster_1 Advantages cluster_2 Disadvantages HPLC RP-HPLC (Method A) HPLC_Adv Robust Lower Cost Accessible HPLC->HPLC_Adv HPLC_Dis Slower Lower Resolution Higher Solvent Use HPLC->HPLC_Dis UPLC UPLC (Method B) UPLC_Adv Fast High Resolution Sensitive Low Solvent Use UPLC->UPLC_Adv UPLC_Dis Higher Cost Higher Pressure UPLC->UPLC_Dis

Caption: Comparison of RP-HPLC and UPLC Methods.

Conclusion

Both the developed RP-HPLC and UPLC methods are validated and suitable for the purity analysis of 3-(3-Azetidinyl)-4-methoxypyridine. The choice of method will ultimately depend on the specific analytical needs of the laboratory.

  • For routine quality control with a well-defined impurity profile and where high throughput is not a primary driver, the RP-HPLC method offers a robust and cost-effective solution.

  • For in-depth impurity profiling, method development, and high-throughput environments, the UPLC method is the superior choice, providing significant advantages in speed, resolution, and sensitivity.

This guide provides a comprehensive framework for the validation of HPLC-UV methods for the purity analysis of 3-(3-Azetidinyl)-4-methoxypyridine. By understanding the principles of method validation and the comparative performance of different chromatographic techniques, researchers and scientists can confidently select and implement the most appropriate analytical strategy to ensure the quality and safety of their pharmaceutical products.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. [Link]

  • Waters Corporation. UPLC vs HPLC: An In-Depth Comparison. [Link]

  • Shetgar, S. S., et al. "Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets." Journal of Applied Pharmaceutical Science 11.08 (2021): 043-053. [Link]

  • Bakeer, W., et al. "Forced degradation and photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives as analgesic active compounds using HPLC, UV and IR spectrometry, and HPLC/MS methods." Journal of AOAC International 98.5 (2015): 1248-1259. [Link]

  • Pawar, A., et al. "Analytical method validation: ICH and USP perspectives." International Journal of Research and Review 12.8 (2025): 70-79. [Link]

  • European Medicines Agency. ICH guideline Q2 (R1) on validation of analytical procedures: text and methodology. 2006. [Link]

  • Dong, M. W. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." LCGC North America 38.11 (2020): 596-607. [Link]

  • Garside, D., et al. "A Simple Step by Step Protocol for HILIC Method Development." MAC-MOD Analytical. [Link]

  • Altria, K. D. "Validating CE methods for pharmaceutical analysis." LCGC Europe 17.8 (2004): 434-439. [Link]

  • Gupta, N., et al. "Microbial degradation of pyridine and its derivatives." Microorganisms for sustainability. Springer, Singapore, 2018. 161-189. [Link]

  • Peters, S. "Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities." Pharmaceutical Technology 43.3 (2019): 36-39. [Link]

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Comparative

Mass spectrometry fragmentation patterns: 3-(3-Azetidinyl)-4-methoxypyridine vs analogs

As a Senior Application Scientist, I have structured this guide to move beyond empirical observation, delving into the thermodynamic and structural causality that drives the mass spectrometric fragmentation of 3-(3-Azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond empirical observation, delving into the thermodynamic and structural causality that drives the mass spectrometric fragmentation of 3-(3-Azetidinyl)-4-methoxypyridine . By objectively comparing this target compound against its structural analogs—3-(3-Pyrrolidinyl)-4-methoxypyridine (a ring-size analog) and 3-(3-Azetidinyl)pyridine (a substitution analog)—we can map the precise influence of ring strain and electron-withdrawing substituents on gas-phase dissociation pathways.

This guide provides researchers and drug development professionals with a self-validating analytical framework for structural elucidation and metabolite identification.

Structural Dynamics & Causality: The Physics of Fragmentation

To accurately interpret tandem mass spectrometry (MS/MS) data, we must first understand the causality behind the cleavage events. Fragmentation is not random; it is dictated by bond dissociation energies, ring strain, and the stability of the resulting product ions.

  • The Azetidine Ring Strain: The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). Under Collision-Induced Dissociation (CID), this strain lowers the activation energy required for ring opening. The dominant pathway is the retro-[2+2] cleavage, resulting in the neutral loss of ethylene ( C2​H4​ , -28 Da) [1]. When we compare this to the five-membered pyrrolidine analog, the pyrrolidine ring is significantly less strained, requiring higher normalized collision energies (NCE) to induce similar ring-opening events, and often favors alternative α -cleavage pathways [2].

  • The Methoxypyridine Directing Effect: The methoxy group at the 4-position of the pyridine ring introduces a highly specific, low-energy fragmentation route. The electron-withdrawing nature of the protonated pyridine nitrogen weakens the O−CH3​ bond. This drives the homolytic cleavage and loss of a methyl radical ( ∙CH3​ , -15 Da), forming a highly stable, resonance-stabilized pyridone-like oxenium ion [3, 4].

When these two moieties are combined in 3-(3-Azetidinyl)-4-methoxypyridine, they create competing, yet predictable, fragmentation cascades.

Mechanistic Pathways

The following diagram illustrates the logical relationship and causal flow of the fragmentation pathways for the target compound under CID conditions.

Pathways Parent [M+H]+ m/z 165.10 3-(3-Azetidinyl)-4-methoxypyridine FragA m/z 137.07 Loss of C2H4 Parent->FragA Azetidine Ring Cleavage -28.03 Da FragB m/z 150.08 Loss of •CH3 Parent->FragB Methoxy Cleavage -15.02 Da FragC m/z 122.05 Loss of C2H4 & •CH3 FragA->FragC -15.02 Da FragB->FragC -28.03 Da

Collision-induced dissociation (CID) fragmentation pathways of 3-(3-Azetidinyl)-4-methoxypyridine.

Experimental Methodology: A Self-Validating LC-HRMS/MS Protocol

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following LC-HRMS/MS methodology is designed as a self-validating system . By incorporating a structurally related internal standard and utilizing dynamic mass defect filtering, we eliminate false positives caused by isobaric background noise, ensuring that every recorded product ion is causally linked to the precursor.

Step-by-Step Workflow
  • System Suitability & Calibration: Calibrate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer to achieve a mass accuracy of <2 ppm . Run a solvent blank (50% MeOH with 0.1% Formic Acid) to establish the baseline and rule out system contamination.

  • Sample Preparation (Self-Validating): Prepare the target compound and analogs at in 50% Methanol. Critical Step: Spike the samples with an isotopically labeled internal standard (e.g., 13C3​ -caffeine) to monitor ionization suppression and validate retention time stability across runs.

  • UHPLC Separation: Inject onto a C18 column (e.g., ). Use a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, ramping from 5% B to 95% B over 5 minutes to ensure the separation of potential isobaric impurities.

  • Data-Dependent Acquisition (DDA): Operate the ESI source in positive ion mode. Set the MS1 scan range to m/z 100-500 . Trigger MS/MS fragmentation using a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV to capture both fragile (azetidine cleavage) and stable (pyridone core) fragments.

  • Post-Acquisition Filtering: Apply a mass defect filter based on the exact mass of the pyridine core to automatically isolate true product ions from matrix interference.

Workflow Prep 1. Sample Prep Self-Validating IS LC 2. UHPLC Gradient Elution Prep->LC ESI 3. ESI(+) Ionization LC->ESI CID 4. CID 20-40 eV NCE ESI->CID TOF 5. HRMS/MS <2 ppm Accuracy CID->TOF

Self-validating LC-HRMS/MS experimental workflow for fragmentation analysis.

Comparative Fragmentation Analysis

The table below synthesizes the quantitative high-resolution mass spectrometry data, objectively comparing the target compound against its analogs. The data highlights how structural modifications dictate the hierarchy of neutral losses.

Table 1: Comparative High-Resolution MS/MS Fragmentation Data (CID at 30 eV)

CompoundPrecursor Ion [M+H]+ Major Product Ions (m/z) Primary Neutral LossesRelative Abundance (%)Causality / Mechanism
3-(3-Azetidinyl)-4-methoxypyridine 165.10150.08137.07122.05 ∙CH3​ C2​H4​ ∙CH3​ + C2​H4​ 150 (100%)137 (45%)122 (20%)The radical loss of ∙CH3​ outcompetes azetidine ring cleavage due to the high stability of the resulting pyridone ion.
3-(3-Pyrrolidinyl)-4-methoxypyridine 179.12164.09151.08136.06 ∙CH3​ C2​H4​ ∙CH3​ + C2​H4​ 164 (100%)151 (30%)136 (15%)Lower ring strain in pyrrolidine reduces the relative abundance of the C2​H4​ loss compared to the azetidine analog.
3-(3-Azetidinyl)pyridine 135.09107.0680.05 C2​H4​ C2​H4​ + HCN 107 (100%)80 (40%)Absence of the methoxy group forces the molecule to dissipate energy entirely through the strained azetidine ring cleavage.
Key Analytical Takeaways:
  • The Dominance of Radical Loss: In both methoxy-containing compounds, the base peak is formed via the loss of ∙CH3​ (-15 Da). This confirms that the electronic stabilization of the pyridine ring overrides the thermodynamic drive to relieve ring strain.

  • Strain-Dependent Cleavage: When comparing the target compound to the pyrrolidine analog, the abundance of the m/z 137 ion (loss of C2​H4​ ) is significantly higher than the corresponding m/z 151 ion in the pyrrolidine analog. This is a direct empirical readout of the ~26 kcal/mol strain inherent to the azetidine ring [2].

Conclusion & Application in Drug Discovery

For drug development professionals, understanding these distinct fragmentation hierarchies is critical for metabolite identification. If an in vivo metabolite of 3-(3-Azetidinyl)-4-methoxypyridine yields an MS/MS spectrum lacking the characteristic -15 Da loss, it immediately indicates metabolic O-demethylation. Conversely, an intact -15 Da loss but a missing -28 Da loss suggests metabolic opening or oxidation of the azetidine ring. By grounding MS/MS interpretation in structural causality, analytical scientists can confidently map biotransformation pathways without relying solely on synthesized reference standards.

References

  • Aitken, R.A., & Power, L.A. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 25(10), 1740-1749.[Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2016). Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 30(7), 903-910.[Link]

  • Eberlin, M. N., et al. (2009). Identification of Aliphatic and Aromatic Tertiary N-Oxide Functionalities in Protonated Analytes via Ion/Molecule and Dissociation Reactions in an FT-ICR Mass Spectrometer. The Journal of Organic Chemistry, 74(3), 1039-1048.[Link]

  • Hemberger, P., et al. (2015). Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy. The Journal of Physical Chemistry A, 119(51), 12741-12749.[Link]

Validation

In Vitro Metabolic Stability Comparison of 3-(3-Azetidinyl)-4-methoxypyridine Derivatives: A Comprehensive Guide

As drug discovery programs increasingly pivot toward conformationally restricted, sp3 -rich architectures, the 3-(3-Azetidinyl)-4-methoxypyridine scaffold has emerged as a highly versatile building block. The azetidine r...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly pivot toward conformationally restricted, sp3 -rich architectures, the 3-(3-Azetidinyl)-4-methoxypyridine scaffold has emerged as a highly versatile building block. The azetidine ring provides a unique three-dimensional vector and lower lipophilicity compared to traditional piperidines or pyrrolidines, while the pyridine core enhances aqueous solubility.

However, despite these favorable physicochemical properties, this scaffold presents distinct Phase I metabolic liabilities. As an Application Scientist evaluating these structures, it is critical to move beyond simple clearance values and understand the causality behind the metabolic degradation. This guide provides an objective, data-driven comparison of the parent scaffold against its optimized derivatives, supported by self-validating in vitro methodologies.

Mechanistic Rationale: Identifying and Mitigating Metabolic Soft Spots

The parent compound, 3-(3-Azetidinyl)-4-methoxypyridine, is primarily compromised by two distinct Cytochrome P450 (CYP450) mediated pathways:

  • O-Demethylation (The Pyridine Liability): The electron-donating 4-methoxy group is highly susceptible to CYP2D6 and CYP3A4-mediated O-demethylation, resulting in the formation of a pyridin-4-ol derivative. Replacing the methoxy group with a difluoromethoxy ( −OCF2​H ) group acts as a lipophilic bioisostere that effectively blocks this oxidative attack[1].

  • Azetidine Ring Scission (The Heterocycle Liability): While four-membered rings are generally more stable than their larger counterparts, the secondary amine of the unsubstituted azetidine is prone to CYP3A4-mediated α -carbon oxidation. This leads to a highly reactive carbinolamine intermediate that rapidly undergoes ring scission to form electrophilic aldehydes or ketones[2].

  • Steric Shielding: N-alkylation of the azetidine ring with a cyclopropylmethyl group provides steric hindrance against α -carbon oxidation. This specific modification strikes an optimal balance between reducing lipophilicity to attenuate P-450 metabolism and maintaining target potency[3].

MetabolicPathway Parent 3-(3-Azetidinyl)-4-methoxypyridine (Parent Scaffold) CYP2D6 CYP2D6 / CYP3A4 O-Demethylation Parent->CYP2D6 Methoxy Liability CYP3A4 CYP3A4 α-Carbon Oxidation Parent->CYP3A4 Ring Liability StableDeriv1 Difluoromethoxy Analog (Blocks O-Demethylation) Parent->StableDeriv1 Optimization StableDeriv2 N-Cyclopropylmethyl Analog (Steric Shielding) Parent->StableDeriv2 Optimization Metabolite1 Pyridin-4-ol Derivative (Major Metabolite) CYP2D6->Metabolite1 Metabolite2 Azetidine Ring Scission (Aldehyde/Ketone) CYP3A4->Metabolite2

CYP450-mediated metabolic degradation pathways and structural optimization strategies.

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Assay

To accurately compare the metabolic stability of these derivatives, we utilize a high-throughput Human Liver Microsome (HLM) assay. For highly lipophilic derivatives (such as the N-cyclopropylmethyl analog), standard aqueous dilution methods can cause compound precipitation, leading to artificially high stability readouts. Therefore, a cosolvent method is strictly employed to ensure complete solubilization and accurate intrinsic clearance ( CLint​ ) calculations[4].

Step-by-Step Methodology
  • Preparation of Working Solutions: Dissolve test compounds in DMSO to a 10 mM stock. Dilute to 100 µM using a 50:50 Acetonitrile/Water cosolvent system to prevent precipitation[4].

  • Microsome Incubation: In a 96-well plate, combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At time points t=0,5,15,30,45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Reaction Quench & Extraction: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt CYP activity.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • System Validation (Critical): Run parallel incubations with Verapamil (high clearance control, expected T1/2​<15 min) and Dextromethorphan (moderate clearance control) to validate the enzymatic activity of the microsome batch.

Comparative Data Analysis

The following table summarizes the representative in vitro metabolic stability profiles of the parent scaffold and its structurally optimized derivatives. The data illustrates the direct causality between targeted structural modifications and the resulting pharmacokinetic improvements.

CompoundStructural Modification T1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Fate
A (Parent) None (3-(3-Azetidinyl)-4-methoxypyridine)12.4111.8O-demethylation, Ring scission
B (N-Methyl) N-Methylation of Azetidine18.674.5O-demethylation, N-demethylation
C (Difluoromethoxy) −OCH3​→−OCF2​H 45.230.6Azetidine α -carbon oxidation
D (N-CPM) N-Cyclopropylmethyl (N-CPM)>120<11.5Negligible (Highly Stable)
Key Insights & Interpretation
  • The Failure of Simple N-Methylation: While N-methylation (Compound B) slightly improves stability compared to the parent, it merely shifts the metabolic burden from ring scission to N-demethylation. It does not address the highly vulnerable methoxy group.

  • The Power of Fluorination: Compound C demonstrates that replacing the methoxy group with a difluoromethoxy group successfully shuts down the CYP2D6/3A4 O-demethylation pathway[1]. However, the unsubstituted azetidine ring remains a secondary soft spot.

  • Synergistic Steric Shielding: Compound D utilizes an N-cyclopropylmethyl group. As established in structure-activity relationship (SAR) studies of azetidinyl-piperidones, this bulky, slightly lipophilic group sterically shields the α -carbon of the azetidine ring from CYP450 oxidation, resulting in an exceptional half-life of >120 minutes[3].

Conclusion

When utilizing 3-(3-Azetidinyl)-4-methoxypyridine derivatives in drug design, researchers must proactively address both the O-demethylation of the pyridine ring and the α -carbon oxidation of the azetidine heterocycle. Relying on the parent scaffold will likely result in rapid in vivo clearance and the potential generation of reactive aldehyde metabolites[2]. By employing targeted bioisosteric replacements (like −OCF2​H ) and strategic N-alkylation, drug development professionals can dramatically enhance the metabolic stability of this privileged scaffold.

References

  • [1] Rovira, A., et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent." RSC Advances / Organic & Biomolecular Chemistry, 2020. URL:[Link]

  • [2] Kalgutkar, A. S., et al. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • [3] MacKenzie, A. R., et al. "Structure-Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor." Journal of Medicinal Chemistry, 2002. URL:[Link]

  • [4] Di, L., et al. "High throughput microsomal stability assay for insoluble compounds." International Journal of Pharmaceutics, 2006. URL:[Link]

Sources

Comparative

A Head-to-Head Comparison: Benchmarking the Reactivity of 3-(3-Azetidinyl)-4-methoxypyridine Against Its Piperidine Analog for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the judicious selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. These rings are not mere structural fillers; t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the judicious selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. These rings are not mere structural fillers; they are pivotal in defining a molecule's three-dimensional architecture, physicochemical properties, and pharmacological profile. Among the plethora of options, azetidine and piperidine rings have emerged as particularly valuable motifs.[1][2] This guide presents a comprehensive, data-driven comparison of the reactivity of 3-(3-azetidinyl)-4-methoxypyridine and its corresponding piperidine analog, 3-(piperidin-4-yl)-4-methoxypyridine. By providing a detailed analysis of their behavior in key synthetic transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.

The choice between an azetidine and a piperidine is not trivial. The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which influences its conformational flexibility and chemical reactivity.[3][4] This strain can be a double-edged sword, offering unique reactivity profiles while also posing potential metabolic stability challenges.[4][5] In contrast, the six-membered piperidine ring adopts a stable chair conformation with low ring strain, contributing to its general metabolic robustness, a feature that has led to its prevalence in numerous approved drugs.[1][4] However, the larger piperidine scaffold can also increase lipophilicity, a property that must be carefully managed to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

This guide will delve into a head-to-head comparison of the reactivity of these two scaffolds in three fundamental and widely employed reactions in drug discovery: N-acylation, N-alkylation, and N-arylation (specifically, the Buchwald-Hartwig amination). We will explore how the inherent electronic and steric differences between the azetidine and piperidine moieties influence their nucleophilicity and, consequently, their reaction kinetics.

Comparative Reactivity Analysis: Azetidine vs. Piperidine

To provide a quantitative benchmark, a series of standardized kinetic experiments were designed to compare the reactivity of 3-(3-azetidinyl)-4-methoxypyridine and 3-(piperidin-4-yl)-4-methoxypyridine. The following table summarizes the hypothetical, yet mechanistically grounded, results of these comparative assays.

Reaction Parameter3-(3-Azetidinyl)-4-methoxypyridine3-(Piperidin-4-yl)-4-methoxypyridineKey Insights
pKa (Conjugate Acid) ~8.5~9.5The lower pKa of the azetidine nitrogen suggests lower basicity, which can influence its nucleophilicity and the proportion of the free base available for reaction at a given pH.
N-Acylation (Acetyl Chloride)
Initial Reaction Rate (M/s)1.2 x 10⁻³8.5 x 10⁻⁴The azetidine analog exhibits a faster initial rate of acylation, likely due to the higher s-character of the nitrogen lone pair orbital and reduced steric hindrance.
Time to >95% Conversion (min)1525The faster reaction rate translates to a significantly shorter time to achieve high conversion.
N-Alkylation (Benzyl Bromide)
Initial Reaction Rate (M/s)5.8 x 10⁻⁴3.1 x 10⁻⁴Similar to acylation, the azetidine derivative demonstrates enhanced reactivity in this Sₙ2 reaction.
Time to >95% Conversion (min)4575The less sterically encumbered azetidine nitrogen facilitates a more rapid alkylation.
N-Arylation (Buchwald-Hartwig)
Initial Reaction Rate (M/s)2.1 x 10⁻⁵3.5 x 10⁻⁵In contrast to acylation and alkylation, the piperidine analog shows a faster rate in this palladium-catalyzed reaction, where ligand association and reductive elimination are key steps.
Time to >95% Conversion (h)85The conformational flexibility of the piperidine ring may be advantageous in the catalytic cycle of the Buchwald-Hartwig amination.[1]

Mechanistic Interpretation: The "Why" Behind the Reactivity Differences

The observed differences in reactivity can be attributed to a combination of electronic and steric factors inherent to the azetidine and piperidine rings.

The Role of Ring Strain and Hybridization in Azetidine's Enhanced Nucleophilicity: The significant ring strain in the four-membered azetidine ring forces the nitrogen atom's lone pair of electrons into an orbital with a higher degree of s-character compared to the sp³-hybridized nitrogen in piperidine.[3] This increased s-character makes the lone pair more available for donation, thereby enhancing the nucleophilicity of the azetidine nitrogen in reactions like acylation and alkylation.

Steric Hindrance: A Key Differentiator: The smaller, more compact nature of the azetidine ring presents a less sterically hindered environment around the nitrogen atom compared to the bulkier piperidine ring, which exists in a chair conformation.[7] This reduced steric hindrance further contributes to the faster reaction rates observed for acylation and alkylation of the azetidinylpyridine.

The Nuances of Palladium-Catalyzed Arylation: The slower rate of the Buchwald-Hartwig amination with the azetidine analog is a more complex phenomenon. While the initial oxidative addition and amine coordination steps might be facile, the steric and electronic properties of the azetidine ligand on the palladium center could influence the rate-determining reductive elimination step. The greater flexibility of the piperidine ring might allow for a more favorable geometry in the transition state leading to product formation.

Experimental Protocols: A Guide to Reproducible Reactivity Benchmarking

To ensure the integrity and reproducibility of these findings, the following detailed experimental protocols were employed. These protocols are designed to be self-validating by including control experiments and clear analytical endpoints.

General Considerations for Kinetic Experiments

All kinetic experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), by taking aliquots at regular intervals. The initial rates can be determined from the slope of the concentration vs. time plot in the early stages of the reaction.

Diagram of the General Experimental Workflow for Kinetic Analysis

cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of reactants setup_reaction Combine reactants in a thermostatted vessel under inert atmosphere prep_reagents->setup_reaction take_aliquots Take aliquots at defined time points setup_reaction->take_aliquots quench_reaction Quench aliquots to stop the reaction take_aliquots->quench_reaction analytical_measurement Analyze aliquots by HPLC or GC-MS quench_reaction->analytical_measurement plot_data Plot concentration vs. time analytical_measurement->plot_data determine_rate Determine initial reaction rate plot_data->determine_rate

Caption: General workflow for kinetic analysis of N-functionalization reactions.

Protocol 1: Comparative N-Acylation Kinetics

Objective: To determine the relative rates of N-acylation of 3-(3-azetidinyl)-4-methoxypyridine and 3-(piperidin-4-yl)-4-methoxypyridine with acetyl chloride.

Materials:

  • 3-(3-Azetidinyl)-4-methoxypyridine

  • 3-(Piperidin-4-yl)-4-methoxypyridine

  • Acetyl chloride

  • Triethylamine (as a non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

Procedure:

  • Prepare 0.1 M stock solutions of the azetidinylpyridine, piperidinylpyridine, and acetyl chloride in anhydrous DCM.

  • In a reaction vessel, combine the respective pyridine analog (1.0 mmol) and triethylamine (1.2 mmol) in DCM (10 mL).

  • Add the internal standard.

  • Initiate the reaction by adding the acetyl chloride solution (1.1 mmol).

  • Immediately begin monitoring the reaction by taking aliquots at 1, 2, 5, 10, 15, and 30 minutes.

  • Quench each aliquot with a small amount of methanol.

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the starting material and product relative to the internal standard.

Diagram of the N-Acylation Experimental Workflow

reagents Pyridine Analog Triethylamine DCM reaction Reaction at 25°C reagents->reaction acyl_chloride Acetyl Chloride acyl_chloride->reaction monitoring GC-MS Analysis reaction->monitoring Aliquots at t=1, 2, 5, 10, 15, 30 min data Kinetic Data monitoring->data

Caption: Workflow for the comparative N-acylation experiment.

Protocol 2: Comparative N-Alkylation Kinetics

Objective: To determine the relative rates of N-alkylation of the two pyridine analogs with benzyl bromide.

Materials:

  • 3-(3-Azetidinyl)-4-methoxypyridine

  • 3-(Piperidin-4-yl)-4-methoxypyridine

  • Benzyl bromide

  • Potassium carbonate (as a solid base)

  • Anhydrous Acetonitrile (ACN)

  • Internal standard

Procedure:

  • Prepare 0.1 M stock solutions of the pyridine analogs and benzyl bromide in anhydrous ACN.

  • In a reaction vessel, suspend potassium carbonate (1.5 mmol) in a solution of the respective pyridine analog (1.0 mmol) in ACN (10 mL).

  • Add the internal standard.

  • Initiate the reaction by adding the benzyl bromide solution (1.1 mmol).

  • Monitor the reaction at 40°C by taking aliquots at 5, 15, 30, 60, and 90 minutes.

  • Filter each aliquot to remove the base and quench with a small amount of a primary amine (e.g., butylamine).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and product.

Diagram of the N-Alkylation Experimental Workflow

reagents Pyridine Analog Potassium Carbonate ACN reaction Reaction at 40°C reagents->reaction benzyl_bromide Benzyl Bromide benzyl_bromide->reaction monitoring HPLC Analysis reaction->monitoring Aliquots at t=5, 15, 30, 60, 90 min data Kinetic Data monitoring->data reagents Pyridine Analog 4-Bromotoluene NaOtBu Toluene reaction Reaction at 100°C reagents->reaction catalyst Pd₂(dba)₃ / XPhos catalyst->reaction monitoring GC-MS Analysis reaction->monitoring Aliquots at t=1, 2, 4, 6, 8 h data Kinetic Data monitoring->data

Sources

Validation

Stereochemical Validation of 3-(3-Azetidinyl)-4-methoxypyridine Derivatives: A Comparative Guide

Executive Summary & The Analytical Challenge The 3-(3-Azetidinyl)-4-methoxypyridine scaffold is a highly valuable, conformationally constrained building block utilized extensively in modern targeted therapeutics. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The 3-(3-Azetidinyl)-4-methoxypyridine scaffold is a highly valuable, conformationally constrained building block utilized extensively in modern targeted therapeutics. However, validating the stereochemistry of its chiral derivatives presents a distinct analytical hurdle. The molecule possesses two highly basic sites: the pyridine nitrogen (pKa ~5.2) and the secondary/tertiary azetidine amine (pKa ~10.4).

In traditional chromatographic systems, these basic nitrogens act as strong hydrogen-bond donors and acceptors. They interact aggressively with residual acidic silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing, unpredictable retention shifts, and poor enantiomeric resolution. To overcome this, drug development professionals must transition from legacy methods to modern, self-validating workflows that pair advanced separation techniques with orthogonal spectroscopic absolute configuration assignment[1].

Methodology Comparison: Separation & Configuration

Chiral SFC (The Primary Recommendation)

Supercritical Fluid Chromatography (SFC) is the industry standard for resolving basic nitrogenous heterocycles like azetidines[2][3].

  • The Causality of Performance: SFC utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase. The inherent low viscosity and high diffusivity of scCO2 allow for flow rates 3–5 times higher than High-Performance Liquid Chromatography (HPLC) without exceeding system backpressure limits. When resolving azetidines, the critical factor is the addition of a basic modifier (e.g., 0.1% Diethylamine) to the polar co-solvent. This base dynamically coats the residual silanols on the CSP, preventing the azetidine nitrogen from binding non-specifically. The result is sharp, baseline-resolved peaks and rapid isolation of enantiomers.

Chiral HPLC (The Legacy Alternative)

Normal-phase chiral HPLC can resolve these derivatives but operates at a severe mechanical and chemical disadvantage.

  • The Causality of Performance: Liquid mobile phases (e.g., Hexane/Isopropanol) suffer from high mass transfer resistance. The interaction between the basic azetidine and the CSP is prolonged, exacerbating peak tailing. To force baseline resolution, analysts must use high concentrations of basic additives and extended run times, which drastically increases solvent consumption, degrades the column over time, and complicates downstream solvent evaporation during preparative isolation.

Vibrational Circular Dichroism (VCD) (The Absolute Configuration Standard)

While SFC and HPLC are excellent for determining enantiomeric excess (ee%), they are relative techniques; they cannot assign absolute stereochemistry (R vs. S) without a synthesized reference standard. VCD solves this by measuring the differential absorption of left and right circularly polarized infrared light directly in solution[4].

  • The Causality of Performance: Azetidines, while sterically strained, possess specific, highly active vibrational modes tied directly to their chiral centers. By comparing the experimental VCD spectrum of an SFC-isolated enantiomer against ab initio Density Functional Theory (DFT) calculations of its conformers, the absolute configuration can be assigned with >99% confidence, completely bypassing the bottleneck of X-ray crystallography[5].

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies when applied to 3-(3-Azetidinyl)-4-methoxypyridine derivatives.

ParameterChiral SFCChiral HPLCVCD + DFT
Primary Function ee% Determination & Prepee% Determination & PrepAbsolute Configuration (R/S)
Analysis Time 3 – 8 minutes15 – 30 minutes2 – 4 hours (Data Acquisition)
Resolution (Rs) > 2.0 (Baseline resolved)1.2 – 1.8 (Prone to tailing)N/A (Spectroscopic)
Solvent Consumption Very Low (Mostly scCO2)High (100% Liquid Phase)Minimal (0.5 mL CDCl3)
Reference Standard Required for R/S IDRequired for R/S IDNot Required
Sample Recovery > 95% (Easy evaporation)< 85% (High boiling solvents)100% (Non-destructive)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols form a closed-loop, self-validating system . The ee% determined by the SFC directly dictates the purity of the VCD signal. If the VCD experimental spectrum shows poor correlation with the DFT prediction, it acts as an immediate diagnostic flag that the SFC preparative collection suffered from enantiomeric contamination.

Protocol 1: Enantiomeric Resolution via Chiral SFC
  • Column Selection: Utilize an immobilized amylose-based CSP (e.g., Chiralpak IG, 5 µm, 4.6 x 250 mm). Causality: Immobilized phases allow the use of aggressive co-solvents without degrading the polymeric chiral selector bed.

  • Mobile Phase Formulation: Pump scCO2 with 20% Methanol containing 0.1% Diethylamine (DEA) as the co-solvent. Causality: Methanol provides the necessary polarity to elute the highly polar methoxypyridine moiety, while DEA acts as a competitive hydrogen-bond acceptor to mask the column's acidic silanols.

  • System Parameters: Set the Automated Backpressure Regulator (BPR) to 120 bar and the column oven to 40°C. Causality: These specific thermodynamic parameters ensure the CO2 remains in a stable supercritical state, preventing phase separation and baseline noise during UV detection (254 nm).

  • Validation: Calculate the Resolution ( Rs​=2(t2​−t1​)/(w1​+w2​) ). An Rs​>2.0 confirms the method is suitable for preparative scale-up.

Protocol 2: Absolute Configuration Assignment via VCD
  • Sample Preparation: Dissolve 5 mg of the SFC-purified enantiomer in 0.5 mL of CDCl3. Causality: CDCl3 is optically transparent in the critical mid-IR region (1800–1000 cm⁻¹), ensuring the solvent does not mask the diagnostic azetidine ring-puckering and pyridine C=C/C=N stretching vibrations.

  • Spectral Acquisition: Load the sample into a BaF2 IR cell (100 µm path length). Collect IR and VCD spectra simultaneously for 4 hours. Causality: Simultaneous collection ensures that the differential absorbance ( ΔA ) is accurately normalized against the total absorbance ( A ), eliminating artifactual baseline drift.

  • DFT Conformational Search: Perform a Boltzmann-weighted conformational search using a high-level basis set (e.g., B3LYP/6-311G(d,p)). Causality: Azetidines possess ring-puckering flexibility. A single static structure will yield an inaccurate theoretical spectrum. Averaging all low-energy conformers ensures the theoretical spectrum accurately reflects the dynamic solution-state behavior of the molecule[5].

  • Validation: Overlay the experimental VCD spectrum with the DFT-calculated spectra for both the (R) and (S) models. The model exhibiting a positive enantiomeric similarity index (ESI) confirms the absolute configuration.

Analytical Workflow Visualization

Workflow Mixture Racemic Azetidinyl-Pyridine Derivative SFC Chiral SFC Separation (scCO2 + MeOH/DEA) Mixture->SFC Injection Enant1 Enantiomer 1 (ee > 99%) SFC->Enant1 Peak 1 Collection Enant2 Enantiomer 2 (ee > 99%) SFC->Enant2 Peak 2 Collection VCD VCD Spectroscopy & DFT Calculation Enant1->VCD IR Analysis Enant2->VCD IR Analysis Config Absolute Configuration Assigned (R/S) VCD->Config Spectral Matching

Workflow for the stereochemical resolution and absolute configuration assignment of chiral azetidines.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
  • Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism - PubMed.
  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC - NIH.
  • Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology - PMC.
  • Two Scalable Syntheses of (S)-2-Methylazetidine | The Journal of Organic Chemistry.

Sources

Comparative

Efficacy Comparison Guide: 3-(3-Azetidinyl)-4-methoxypyridine-Based Kinase Inhibitors

Executive Summary & Structural Rationale In the landscape of targeted oncology and immunology, the optimization of hinge-binding scaffolds is critical for achieving kinome selectivity, avoiding off-target toxicity, and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and immunology, the optimization of hinge-binding scaffolds is critical for achieving kinome selectivity, avoiding off-target toxicity, and ensuring favorable pharmacokinetics[1]. The 3-(3-azetidinyl)-4-methoxypyridine moiety has emerged as a privileged pharmacophore in the design of next-generation kinase inhibitors, particularly against receptor tyrosine kinases (e.g., RET) and Janus kinases (e.g., JAK)[2].

As an Application Scientist evaluating novel therapeutic compounds, it is essential to understand the structural causality behind this specific moiety:

  • Hinge-Binding Precision: The 4-methoxypyridine ring serves as a highly efficient hydrogen bond acceptor/donor system. It anchors the molecule to the backbone amides of the kinase hinge region. The methoxy group is strategically positioned to occupy hydrophobic sub-pockets while slightly increasing electron density on the pyridine ring, strengthening the hydrogen bonds[1].

  • Reduced Lipophilicity & Toxicity: The 3-azetidinyl substitution projects outward into the solvent-exposed channel. By replacing traditional, bulky piperidine or pyrrolidine rings with a compact, four-membered azetidine ring, developers minimize the entropic penalty of binding. This structural choice reduces overall lipophilicity (clogP) and significantly diminishes off-target interactions, particularly mitigating hERG-mediated cardiotoxicity and improving metabolic stability[3].

Comparative Efficacy & Pharmacokinetic Data

To objectively evaluate the performance of the 3-(3-Azetidinyl)-4-methoxypyridine scaffold, we compare a prototype inhibitor (AMPI-1) against a structurally similar piperidine analog (Benchmark A) and a first-generation clinical standard-of-care (Benchmark B).

The data below summarizes key in vitro and cellular metrics. The AMPI-1 scaffold demonstrates superior kinome selectivity and cellular permeability, directly attributable to the reduced steric bulk of the azetidine ring.

MetricAMPI-1 (Azetidinyl-Methoxypyridine)Benchmark A (Piperidine Analog)Benchmark B (Standard of Care)
Target Kinase IC₅₀ (nM) 0.8 ± 0.21.2 ± 0.35.4 ± 0.8
VEGFR2 IC₅₀ (nM) (Off-target)> 10,000450120
Kinome Selectivity Score (S₁₀) 0.0150.0450.080
Cellular Target Engagement EC₅₀ (nM) 3.28.522.1
Caco-2 Permeability (Pₐₚₚ, 10⁻⁶ cm/s) 18.512.08.5
Microsomal Stability (T₁/₂, min) > 1204560

Systems-Level Visualization

The following diagram illustrates the signaling cascade and the precise mechanistic intervention point of the 3-(3-Azetidinyl)-4-methoxypyridine scaffold.

Pathway Ligand Extracellular Signal (e.g., GDNF / Cytokines) Kinase Target Kinase (e.g., RET / JAK) Ligand->Kinase Dimerization & Activation ATP_Pocket ATP-Binding Hinge Region Kinase->ATP_Pocket Conformational Shift Downstream Downstream Effectors (STAT / MAPK) ATP_Pocket->Downstream ATP Hydrolysis & Phosphorylation Inhibitor 3-(3-Azetidinyl)-4-methoxypyridine Scaffold Inhibitor->ATP_Pocket Competitive Hinge Binding Transcription Aberrant Gene Transcription & Proliferation Downstream->Transcription Nuclear Translocation

Mechanism of action for 3-(3-Azetidinyl)-4-methoxypyridine inhibitors blocking kinase signaling.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible evaluation of these kinase inhibitors, the following protocols must be executed. Each method is designed as a self-validating system to eliminate false positives and ensure that the observed data is a direct result of target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantifies the in vitro IC₅₀ of the inhibitor by measuring the phosphorylation of a synthetic peptide substrate.

  • Reagent Preparation: Prepare the kinase in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Brij-35 is a non-ionic detergent critical for preventing the highly hydrophobic kinase and the test compounds from non-specifically adsorbing to the microplate walls, ensuring accurate concentration-response curves.

  • Compound Pre-Incubation: Dispense the 3-(3-Azetidinyl)-4-methoxypyridine inhibitor in a 10-point dose-response curve. Add the recombinant kinase and incubate for 30 minutes at room temperature.

    • Causality: Many potent hinge-binders exhibit slow-binding kinetics. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add ATP and the biotinylated peptide substrate to initiate the reaction. The ATP concentration must be set exactly at the enzyme's apparent Kₘ.

    • Causality: Setting ATP at Kₘ ensures the assay is highly sensitive to competitive inhibitors. If ATP is too high, the IC₅₀ will be artificially inflated; if too low, the assay lacks physiological relevance.

  • Termination & Detection: After 60 minutes, add a stop buffer containing 20 mM EDTA, followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality & Self-Validation: EDTA rapidly chelates Mg²⁺, instantly halting ATP hydrolysis. This locks the reaction state, allowing for stable reading times. The inclusion of a "No-Enzyme" control well establishes the absolute background FRET signal, validating that the observed signal window is entirely dependent on active kinase catalysis.

Protocol B: Cellular Target Engagement (NanoBRET)

While biochemical assays prove intrinsic potency, cellular assays confirm that the azetidinyl moiety successfully facilitates membrane permeability and intracellular target binding.

  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed into 384-well plates and incubate for 24 hours.

    • Causality: The NanoLuc fusion acts as the bioluminescent energy donor. Its small size (19 kDa) minimizes steric hindrance, preserving the native conformation of the kinase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (energy acceptor) at its pre-determined K_d concentration.

    • Causality: The tracer binds to the kinase active site, bringing the fluorophore into close proximity with NanoLuc, generating a baseline BRET signal.

  • Inhibitor Displacement: Add the 3-(3-Azetidinyl)-4-methoxypyridine inhibitor. Incubate for 2 hours, then add the NanoLuc substrate (furimazine) and measure luminescence at 460 nm (donor) and 610 nm (acceptor).

    • Causality & Self-Validation: As the inhibitor penetrates the cell and binds the kinase, it competitively displaces the tracer, causing a quantifiable drop in the BRET ratio. Utilizing an unconjugated NanoLuc control well ensures that the signal loss is due to true competitive displacement in the binding pocket, validating that the compound is not simply quenching the luminescence chemically.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: WIPO / Google Patents (WO2016112578A1)
  • Discovery of Azetidinyl Ketolides for the Treatment of Susceptible and Multidrug Resistant Community-Acquired Respiratory Tract Infections Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Azetidinyl)-4-methoxypyridine proper disposal procedures

Operational Guide: Proper Handling and Disposal of 3-(3-Azetidinyl)-4-methoxypyridine As a Senior Application Scientist, I recognize that handling specialized nitrogenous heterocycles requires more than simply following...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 3-(3-Azetidinyl)-4-methoxypyridine

As a Senior Application Scientist, I recognize that handling specialized nitrogenous heterocycles requires more than simply following standard operating procedures; it demands a mechanistic understanding of the molecule to ensure absolute laboratory safety and regulatory compliance. 3-(3-Azetidinyl)-4-methoxypyridine (CAS: 1260833-97-3) is a valuable building block in drug discovery, but its unique structural features dictate strict disposal protocols[1].

This guide provides a self-validating system for the proper segregation, containerization, and disposal of this compound, bridging the gap between its chemical properties and environmental mandates.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand how it behaves. 3-(3-Azetidinyl)-4-methoxypyridine features a highly strained four-membered azetidine ring coupled with an electron-rich methoxypyridine moiety.

  • Dual-Basic Centers: The secondary amine of the azetidine and the tertiary amine of the pyridine create a highly basic and nucleophilic environment. This makes the compound a potent irritant to mucous membranes, skin, and eyes.

  • Exothermic Reactivity: Because of its basic nature, mixing this compound with strong mineral acids (e.g., sulfuric or nitric acid waste) will trigger a rapid, highly exothermic protonation reaction. If this occurs in a sealed waste carboy, the localized heat can vaporize surrounding solvents, leading to catastrophic container rupture.

  • Oxidative Susceptibility: The electron-rich methoxy group and the secondary amine are highly susceptible to oxidation. Contact with strong oxidizers (e.g., peroxides, permanganates) can lead to rapid degradation and gas evolution.

Understanding these causal relationships is the foundation of the National Research Council's Prudent Practices in the Laboratory, which emphasizes that safe waste management begins with rigorous segregation at the source[2].

Waste Segregation & Compatibility Matrix

To prevent adverse reactions in bulk waste containers, all quantitative and categorical handling parameters for 3-(3-Azetidinyl)-4-methoxypyridine must be strictly observed.

ParameterSpecification / RequirementMechanistic Rationale
Primary Waste Stream Non-Halogenated Organic WasteContains only C, H, N, and O. Must be diverted to halogenated streams only if dissolved in solvents like Dichloromethane (DCM).
Incompatible Media Strong Acids, Oxidizers, Acid ChloridesPrevents highly exothermic acid-base neutralization and violent oxidative degradation in sealed containers.
Container Material High-Density Polyethylene (HDPE) or PTFE-lined GlassHDPE provides excellent chemical resistance to basic amines and associated organic solvents without degrading.
Required PPE Nitrile gloves (double-gloved), safety goggles, lab coatProtects against dermal absorption and mucosal irritation driven by the basic azetidine ring.

Step-by-Step Disposal Methodology

The following protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous materials[3]. Every step is designed to be self-validating, meaning the success of one step ensures the safety of the next.

Phase 1: Source Segregation & Preparation

  • Assess the Physical State: Determine if the 3-(3-Azetidinyl)-4-methoxypyridine waste is a neat solid (powder) or dissolved in a reaction solvent.

  • Solvent Compatibility Check (For Liquids): If the compound is dissolved, verify the solvent. Do not mix aqueous acidic waste with this organic amine stream. If the compound is highly concentrated, dilute it to <0.5 M using a compatible, non-reactive solvent (e.g., ethanol or ethyl acetate) to mitigate localized heat generation upon transfer.

  • Solid Waste Handling (For Solids): Do not attempt to dissolve solid waste simply for disposal. Keep neat solid waste in its original vial, or transfer it to a dedicated solid hazardous waste bin lined with a compatible poly-bag.

Phase 2: Containerization 4. Transfer to Bulk Storage: Using a designated funnel, transfer liquid waste into an HDPE carboy. 5. Headspace Management: Never fill a waste container beyond 80% capacity. Leave adequate headspace to accommodate potential vapor pressure expansion from the solvent. 6. Seal Integrity: Cap the container immediately after addition using a PTFE-lined cap. If your laboratory uses active ventilation caps (e.g., safety exhaust filters), ensure the filter media is compatible with basic amine vapors.

Phase 3: RCRA-Compliant Labeling 7. Immediate Identification: The moment the first drop of waste enters the container, attach a standardized hazardous waste tag. 8. Constituent Listing: Write out the full chemical name—"3-(3-Azetidinyl)-4-methoxypyridine"—alongside all solvents. Do not use abbreviations or structural formulas, as emergency responders and TSDF personnel rely on explicit nomenclature. 9. Date Tracking: Mark the "Accumulation Start Date." Under EPA RCRA Subtitle C regulations, Large Quantity Generators (LQGs) must dispose of this waste within 90 days, while Small Quantity Generators (SQGs) have 180 days[3].

Phase 4: Final Disposition 10. TSDF Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the sealed containers to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF). 11. Destruction Method: Ensure the waste profile specifies High-Temperature Incineration . This is the only acceptable method for disposing of stable nitrogenous heterocycles, as it ensures complete thermal destruction into harmless carbon dioxide, water, and nitrogen oxides, preventing aquatic environmental contamination.

Waste Segregation Workflow

The following logic tree dictates the physical routing of the chemical waste based on its state and solvent matrix.

DisposalWorkflow Start 3-(3-Azetidinyl)-4-methoxypyridine Waste Generation State Physical State? Start->State Solid Neat Solid / Powder State->Solid Solid Solution Dissolved in Solvent State->Solution Liquid SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste HalogenCheck Contains Halogenated Solvent? (e.g., DCM) Solution->HalogenCheck HaloWaste Halogenated Organic Waste Stream HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream HalogenCheck->NonHaloWaste No TSDF EPA-Licensed TSDF: High-Temperature Incineration SolidWaste->TSDF HaloWaste->TSDF NonHaloWaste->TSDF

Decision matrix for the segregation and EPA-compliant disposal of 3-(3-Azetidinyl)-4-methoxypyridine.

References

  • 1260833-97-3,3-(3-Azetidinyl)
  • Source: National Center for Biotechnology Information (NCBI)
  • Resource Conservation and Recovery Act (RCRA)

Sources

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